molecular formula C7H11NO B1294214 1-Hydroxycyclohexanecarbonitrile CAS No. 931-97-5

1-Hydroxycyclohexanecarbonitrile

Cat. No.: B1294214
CAS No.: 931-97-5
M. Wt: 125.17 g/mol
InChI Key: ZDBRPNZOTCHLSP-UHFFFAOYSA-N
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Description

Cyclohexanone cyanohydrin is a brown solid. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hydroxycyclohexane-1-carbonitrile
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InChI

InChI=1S/C7H11NO/c8-6-7(9)4-2-1-3-5-7/h9H,1-5H2
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InChI Key

ZDBRPNZOTCHLSP-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(CC1)(C#N)O
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Molecular Formula

C7H11NO
Record name CYCLOHEXANONE CYANOHYDRIN
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DSSTOX Substance ID

DTXSID2024878
Record name Cyclohexanone cyanohydrin
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Molecular Weight

125.17 g/mol
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Physical Description

Cyclohexanone cyanohydrin is a brown solid. (NTP, 1992)
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Boiling Point

228 to 235 °F at 9 mmHg (NTP, 1992)
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Solubility

10 to 50 mg/mL at 74.3 °F (NTP, 1992)
Record name CYCLOHEXANONE CYANOHYDRIN
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CAS No.

931-97-5
Record name CYCLOHEXANONE CYANOHYDRIN
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Record name 1-Hydroxycyclohexanecarbonitrile
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Record name 1-Cyano-1-hydroxycyclohexane
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Record name 1-Hydroxycyclohexanecarbonitrile
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Record name 1-Hydroxycyclohexanecarbonitrile
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Record name Cyclohexanecarbonitrile, 1-hydroxy-
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Record name 1-hydroxy-1-cyclohexanecarbonitrile
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Record name 1-CYANO-1-HYDROXYCYCLOHEXANE
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Melting Point

93 to 97 °F (NTP, 1992)
Record name CYCLOHEXANONE CYANOHYDRIN
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Foundational & Exploratory

An In-depth Technical Guide to 1-Hydroxycyclohexanecarbonitrile (CAS 931-97-5)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the core properties, synthesis, reactivity, and applications of 1-Hydroxycyclohexanecarbonitrile, also known as Cyclohexanone Cyanohydrin, a versatile bifunctional molecule that serves as a valuable building block in modern organic chemistry.

Core Compound Identification and Properties

This compound is a unique chemical entity possessing both a hydroxyl and a nitrile functional group attached to the same carbon atom of a cyclohexane ring. This α-hydroxynitrile structure, also known as a cyanohydrin, is the key to its distinct reactivity and synthetic utility.

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. These values are critical for designing experimental conditions, from reaction setup to purification and storage.

PropertyValueReference(s)
CAS Number 931-97-5[1]
Molecular Formula C₇H₁₁NO[1][2]
Molecular Weight 125.17 g/mol [2]
Appearance Brown or colorless solid[3][4]
Melting Point 32-35 °C (lit.)[3][4]
Boiling Point 132 °C at 19 mmHg[1][4]
Density ~1.031 g/mL[1]
Refractive Index ~1.4693[1]
Solubility Water soluble; reacts slowly with water.[2][4]
pKa 11.45 ± 0.20 (Predicted)[4]
LogP 0.9 (Computed)[2]
Storage Temperature 2-8°C[4]

Synthesis of this compound

The most direct and common synthesis of this compound is the nucleophilic addition of a cyanide anion to the carbonyl carbon of cyclohexanone. This reaction is a classic example of cyanohydrin formation.

Reaction Mechanism and Rationale

The formation of the cyanohydrin is a reversible reaction, typically catalyzed by a base. The base (e.g., hydroxide or cyanide itself) deprotonates hydrogen cyanide (HCN) to generate the cyanide anion (CN⁻), a potent nucleophile. The cyanide anion then attacks the electrophilic carbonyl carbon of cyclohexanone. Subsequent protonation of the resulting alkoxide intermediate by HCN or a weak acid yields the final this compound product. The equilibrium can be shifted towards the product by using a stoichiometric amount of cyanide relative to the ketone.

G cluster_reactants Reactants cluster_process Process cluster_product Product Cyclohexanone Cyclohexanone Reaction Nucleophilic Addition (Base-catalyzed) Cyclohexanone->Reaction HCN Hydrogen Cyanide (or NaCN/KCN) HCN->Reaction Workup Acidic Workup / Neutralization Reaction->Workup Reaction Mixture Purification Extraction & Crystallization Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Cyclohexanone

This protocol is a representative procedure based on the well-established cyanohydrin formation reaction.[4] Extreme caution must be exercised due to the use of highly toxic cyanide salts. All operations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials:

  • Cyclohexanone

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Acetic acid (glacial)

  • Diethyl ether

  • Saturated aqueous sodium bisulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve sodium cyanide (1.0 eq) in deionized water. Cool the solution to 0-5°C in an ice-water bath.

  • Addition of Ketone: Add cyclohexanone (1.0 eq) to the cyanide solution while maintaining vigorous stirring.

  • Acidification (Critical Step): Slowly add glacial acetic acid (1.1 eq) dropwise via the dropping funnel to the stirred mixture. The rate of addition should be controlled to keep the internal temperature below 10°C. This in-situ generation of HCN is crucial for safety and reaction control.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for 2-3 hours, then let it warm to room temperature and stir for an additional 12-16 hours. The reaction can be monitored by TLC or GC-MS to confirm the consumption of cyclohexanone.

  • Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bisulfite solution (to remove unreacted aldehyde), saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, often a brownish solid or oil, can be purified by recrystallization from a suitable solvent system (e.g., ether/hexane) or by vacuum distillation to yield the pure this compound.

Chemical Reactivity and Synthetic Applications

The synthetic value of this compound stems from the orthogonal reactivity of its two functional groups. It serves as a precursor to valuable 1-substituted cyclohexane derivatives.

G cluster_reductions Nitrile Reduction cluster_hydrolysis Nitrile Hydrolysis start This compound Amine 1-(Aminomethyl)cyclohexan-1-ol start->Amine H₂, Raney Ni or LAH Amide 1-Hydroxycyclohexane- 1-carboxamide start->Amide H₂SO₄ (conc.) or H₂O₂ / base CarboxylicAcid 1-Hydroxycyclohexane- 1-carboxylic acid Amide->CarboxylicAcid H₃O⁺ / Heat

Caption: Key synthetic transformations of this compound.

Reduction to 1-(Aminomethyl)cyclohexan-1-ol

The reduction of the nitrile group is one of the most important transformations of this molecule, providing access to vicinal amino alcohols, a privileged scaffold in medicinal chemistry.

Causality: Catalytic hydrogenation is often the method of choice in industrial settings due to its operational simplicity and cost-effectiveness. Catalysts like Raney Nickel are highly effective for converting nitriles to primary amines. Alternatively, for lab-scale synthesis, powerful reducing agents like Lithium Aluminum Hydride (LAH) in an anhydrous ether solvent can achieve a clean and rapid reduction.

General Protocol (Catalytic Hydrogenation):

  • Charge a high-pressure hydrogenation vessel (Parr apparatus) with this compound, a suitable solvent (e.g., methanol or ethanol, often with ammonia to suppress secondary amine formation), and a catalytic amount of Raney Nickel (5-10% w/w).

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).

  • Heat the mixture with vigorous stirring. The reaction is often exothermic.

  • Monitor the reaction by observing the cessation of hydrogen uptake.

  • After completion, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-(aminomethyl)cyclohexan-1-ol, which can be purified by distillation or crystallization.

Hydrolysis to Carboxylic Acid and Amide

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide, providing another avenue for functional group diversification.[2]

  • To the Amide: Controlled hydrolysis, for instance, using concentrated sulfuric acid or basic hydrogen peroxide, can selectively stop at the amide stage, yielding 1-hydroxycyclohexane-1-carboxamide.

  • To the Carboxylic Acid: More vigorous acidic or basic hydrolysis with heating will convert the nitrile group fully to a carboxylic acid, yielding 1-hydroxycyclohexane-1-carboxylic acid.[2]

This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[3]

Spectroscopic Characterization

Structural confirmation is paramount. The following data are characteristic of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the two key functional groups. A strong, broad absorption band is expected in the region of 3400-3200 cm⁻¹ due to the O-H stretching of the hydroxyl group. A sharp, medium-intensity absorption around 2250-2240 cm⁻¹ is characteristic of the C≡N (nitrile) stretch.[2] C-H stretching bands for the cyclohexane ring will appear just below 3000 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The ten protons on the cyclohexane ring will appear as a complex, broad multiplet in the upfield region, typically between δ 1.2 and 2.0 ppm. A singlet for the hydroxyl proton (O-H) would also be present, though its chemical shift is variable (typically δ 2-5 ppm) and it can exchange with D₂O.

    • ¹³C NMR: The carbon spectrum is more diagnostic. A signal for the nitrile carbon (C≡N) is expected around δ 120 ppm. The quaternary carbon bearing both the -OH and -CN groups (C-1) would appear around δ 70-80 ppm. The remaining five carbons of the cyclohexane ring would show signals in the aliphatic region (δ 20-40 ppm).

Predicted NMR Data (in CDCl₃) ¹H Chemical Shift (δ ppm) ¹³C Chemical Shift (δ ppm)
Cyclohexane Protons (-CH₂-)1.2 - 2.0 (complex m, 10H)20 - 40 (multiple signals)
Hydroxyl Proton (-OH)2.0 - 5.0 (broad s, 1H)-
Quaternary Carbon (C-OH,CN)-70 - 80
Nitrile Carbon (-C≡N)-~120

Safety and Handling

This compound is a highly toxic compound and must be handled with extreme care.

GHS Hazard Information
Pictogram(s)Hazard Class & StatementPrecautionary Measures (Examples)
☠️☣️Danger: Fatal if swallowed (H300), in contact with skin (H310), or if inhaled (H330). Causes serious eye damage (H318). Very toxic to aquatic life with long-lasting effects (H410).P260: Do not breathe dust/fume/gas/mist/vapors/spray. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

Data aggregated from ECHA C&L Inventory.[2]

Reactivity and Incompatibility

This compound's stability is a critical safety consideration.

  • Acids: Incompatible with strong acids. Mixing may lead to vigorous reactions.[2]

  • Bases: Contact with bases can cause decomposition, releasing highly toxic and flammable hydrogen cyanide gas.[2][4]

  • Oxidizing Agents: Incompatible with strong oxidizing agents such as peroxides and epoxides.[2][4]

  • Water: Reacts slowly with water.[2][4]

Storage: Store in a cool (2-8°C), dry, well-ventilated area away from incompatible substances. Keep container tightly sealed.[4]

Disposal: All waste materials containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Never dispose of down the drain.

Conclusion

This compound (CAS 931-97-5) is a synthetically potent intermediate whose value lies in the dual functionality imparted by its α-hydroxynitrile structure. Its straightforward synthesis from an inexpensive feedstock and its ability to be converted into valuable amine and carboxylic acid derivatives make it a cornerstone for building complex molecular architectures. A thorough understanding of its properties, combined with stringent adherence to safety protocols, enables researchers to effectively leverage this compound in the fields of pharmaceutical discovery, agrochemical development, and advanced material science.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13610, 1-Cyano-1-hydroxycyclohexane. Retrieved January 25, 2026 from [Link].

  • ChemSynthesis (n.d.). This compound. Retrieved January 25, 2026 from [Link].

  • Kurbako, V. Z., & Dostavalova, E. S. (2014). Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products. Catalysis Science & Technology, 4(8), 2277-2283. Available at: [Link].

  • Google Patents (2013). EP2616433B1 - Process for preparing a cyclohexanecarbonitrile derivative.
  • LookChem (n.d.). 1-HYDROXY-1-CYCLOHEXANECARBONITRILE. Retrieved January 25, 2026 from [Link].

  • Organic Syntheses (n.d.). Cyclohexylidenecyclohexane. Organic Syntheses Procedure. Retrieved January 25, 2026 from [Link].

  • Google Patents (2011). CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone.

Sources

Physical properties of 1-Hydroxycyclohexanecarbonitrile (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of 1-Hydroxycyclohexanecarbonitrile for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as cyclohexanone cyanohydrin, is a bifunctional organic compound featuring both a hydroxyl and a nitrile group attached to the same carbon atom of a cyclohexane ring. This unique structural arrangement makes it a valuable and versatile building block in organic synthesis. Its ability to undergo a variety of chemical transformations allows for the introduction of key functional groups, rendering it a significant precursor in the synthesis of pharmaceuticals and other biologically active molecules.[1] This guide provides a comprehensive overview of the physical properties of this compound, with a focus on its melting and boiling points, the experimental methodologies for their determination, and the underlying chemical principles that govern these characteristics.

Physicochemical Properties of this compound

The physical properties of this compound are crucial for its handling, purification, and use in synthetic applications. A summary of its key physicochemical data is presented below.

PropertyValueSource(s)
Molecular Formula C₇H₁₁NO[2]
Molecular Weight 125.17 g/mol [2]
CAS Number 931-97-5[2]
Appearance Brown solid[3]
Melting Point 32-35 °C (lit.)[3]
32-36 °C[2]
93 to 97 °F (33.9 to 36.1 °C)[4]
Boiling Point 132 °C at 19 mmHg (lit.)[2][3]
228 to 235 °F at 9 mmHg (108.9 to 112.8 °C)[4]

Factors Influencing the Physical Properties

The melting and boiling points of this compound are dictated by the intermolecular forces present in the bulk substance. The dominant forces at play are:

  • Hydrogen Bonding: The presence of the hydroxyl (-OH) group allows for strong hydrogen bonding between molecules. This is a significant factor contributing to its relatively high boiling point compared to non-hydroxylated analogues.[5]

  • Dipole-Dipole Interactions: The nitrile (-C≡N) group possesses a strong dipole moment, leading to dipole-dipole interactions that further increase the energy required to separate the molecules.

  • Van der Waals Forces: As with all molecules, London dispersion forces are present and increase with the size and surface area of the molecule. The cyclohexane ring contributes significantly to these forces.[6]

The boiling point is reported at reduced pressure, which is a common practice for compounds that may decompose at their atmospheric boiling point. The relationship between boiling point and pressure is an important consideration for purification by distillation. The melting point is influenced not only by the strength of intermolecular forces but also by how well the molecules pack into a crystal lattice.[4]

Experimental Determination of Physical Properties

Accurate determination of melting and boiling points is essential for compound identification and purity assessment.

Melting Point Determination: Capillary Method

The capillary method is a standard technique for determining the melting point of a solid organic compound.[7]

Experimental Protocol
  • Sample Preparation: A small amount of dry, finely powdered this compound is placed on a clean, dry watch glass.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 2-3 mm.[8]

  • Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, adjacent to a calibrated thermometer.[9]

  • Heating: The apparatus is heated at a moderate rate until the temperature is about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.[8]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[8] A pure compound will typically have a sharp melting range of 0.5-1.5°C.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Finely powder the solid sample prep2 Load into capillary tube (2-3 mm height) prep1->prep2 meas1 Place capillary in melting point apparatus prep2->meas1 meas2 Heat rapidly to ~15-20°C below expected MP meas1->meas2 meas3 Reduce heating rate to 1-2°C/min meas2->meas3 meas4 Record temperature at first liquid drop (T1) meas3->meas4 meas5 Record temperature at complete liquefaction (T2) meas4->meas5 result1 Melting Range = T1 - T2 meas5->result1

Caption: Workflow for Melting Point Determination using the Capillary Method.

Boiling Point Determination at Reduced Pressure

Given that this compound has a boiling point reported at reduced pressure, this method is crucial for its purification and characterization.

Experimental Protocol
  • Apparatus Setup: A small-scale distillation apparatus is assembled. A few milliliters of this compound are placed in the distillation flask along with a boiling chip or a magnetic stir bar.

  • Pressure Reduction: The apparatus is connected to a vacuum source, and the pressure is carefully reduced to the desired level (e.g., 19 mmHg) and monitored with a manometer.

  • Heating: The distillation flask is heated gently in a heating mantle or oil bath.

  • Temperature Reading: As the liquid begins to boil and the vapor condenses on the thermometer bulb, the temperature is recorded. A steady temperature reading during distillation indicates the boiling point at that pressure.[3]

  • Pressure Correction: It is critical to record the pressure at which the boiling point is measured, as the boiling point is highly dependent on pressure.

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_measurement Measurement cluster_result Result setup1 Assemble small-scale distillation apparatus setup2 Add sample and boiling chip to flask setup1->setup2 setup3 Connect to vacuum source and manometer setup2->setup3 meas1 Reduce pressure to desired level setup3->meas1 meas2 Heat the sample gently meas1->meas2 meas3 Record steady temperature of condensing vapor meas2->meas3 result1 Boiling Point at Recorded Pressure meas3->result1

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 1-Hydroxycyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the spectroscopic data for 1-hydroxycyclohexanecarbonitrile (cyclohexanone cyanohydrin), a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the data itself, but also the underlying principles and experimental insights for its acquisition and interpretation.

Introduction to this compound

This compound (C₇H₁₁NO) is a versatile bifunctional molecule containing both a hydroxyl and a nitrile group attached to the same carbon atom. This α-hydroxynitrile is typically synthesized from cyclohexanone and a cyanide source. Its unique structure makes it a valuable precursor for the synthesis of α-hydroxy acids, α-amino acids, and other important organic compounds. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and for monitoring its reactions in synthetic pathways.

Chemical Structure and Properties:

  • Molecular Formula: C₇H₁₁NO

  • Molecular Weight: 125.17 g/mol

  • CAS Number: 931-97-5

  • Appearance: Brown solid

  • Melting Point: 32-35 °C

  • Boiling Point: 132 °C at 19 mmHg

Caption: Molecular Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the electronic environment of the hydrogen atoms within the molecule. For this compound, the spectrum is characterized by signals corresponding to the hydroxyl proton and the protons of the cyclohexane ring.

Predicted ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.6-2.0m10HCyclohexane ring protons (CH₂)
~3.5 (variable)s (broad)1HHydroxyl proton (-OH)

Expertise & Experience Insight: The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and the solvent used, due to hydrogen bonding. It often appears as a broad singlet and may exchange with deuterium in deuterated solvents like D₂O, causing the signal to disappear. The cyclohexane ring protons exhibit complex multiplets due to their diastereotopic nature and spin-spin coupling. At room temperature, the rapid chair-to-chair interconversion of the cyclohexane ring often leads to averaged signals for the axial and equatorial protons, resulting in broad, overlapping multiplets.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

Predicted ¹³C NMR Data:

Chemical Shift (δ) ppmAssignment
~23-25C4
~25-27C3, C5
~38-40C2, C6
~70-72C1 (quaternary carbon attached to -OH and -CN)
~120-122-C≡N (nitrile carbon)

Expertise & Experience Insight: The quaternary carbon (C1) is significantly deshielded due to the electronegative oxygen and nitrogen atoms attached to it. The nitrile carbon also has a characteristic chemical shift in the 120-122 ppm range. The symmetry of the cyclohexane ring results in three distinct signals for the CH₂ groups in a proton-decoupled ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the hydroxyl (-OH) and nitrile (-C≡N) groups.

Key IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (hydroxyl group)
3000-2850Medium-StrongC-H stretch (aliphatic)
2250-2200Medium, SharpC≡N stretch (nitrile)
1450MediumCH₂ bend (scissoring)
1100-1000MediumC-O stretch (hydroxyl)

Trustworthiness: The broadness of the O-H stretching band is a direct consequence of intermolecular hydrogen bonding. The nitrile stretch is a very characteristic and sharp peak, making it an excellent diagnostic tool for the presence of this functional group. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule as a whole.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) typically leads to the formation of a molecular ion and several characteristic fragment ions.

Mass Spectrometry Data:

m/zRelative Intensity (%)Proposed Fragment
1251.0[M]⁺ (Molecular Ion)
9827.7[M - HCN]⁺
9711.2[M - H₂O - H]⁺
9666.0[M - HCN - H₂]⁺ or [M - CHO]⁺
8330.3[C₆H₁₁]⁺
8215.9[C₆H₁₀]⁺
6934.6[C₅H₉]⁺
56100.0[C₄H₈]⁺ (Base Peak)
5558.2[C₄H₇]⁺
4161.7[C₃H₅]⁺

Authoritative Grounding: The fragmentation pattern is consistent with the structure of this compound. The loss of HCN (27 amu) is a characteristic fragmentation for cyanohydrins. The base peak at m/z 56 likely arises from the cleavage of the cyclohexane ring. The presence of a small molecular ion peak at m/z 125 is typical for cyclic compounds which can undergo extensive fragmentation.

Mass_Spec_Fragmentation M [C₇H₁₁NO]⁺˙ m/z = 125 F1 [C₆H₉O]⁺ m/z = 97 M->F1 - HCN F2 [C₆H₁₀]⁺˙ m/z = 82 M->F2 - HCN, -H₂ F3 [C₄H₈]⁺˙ m/z = 56 (Base Peak) F1->F3 - C₂H₂O

Caption: Proposed Fragmentation Pathway of this compound.

Experimental Protocols

1. NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

    • Cap the NMR tube and gently invert to ensure homogeneity.

  • Data Acquisition (¹H NMR):

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • Data Acquisition (¹³C NMR):

    • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

2. FT-IR Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

3. Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph.

    • The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 or similar).

    • The separated components elute from the column and enter the mass spectrometer.

    • Acquire mass spectra using electron ionization (EI) at 70 eV over a mass range of, for example, m/z 35-200.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The combined application of NMR, IR, and Mass Spectrometry allows for unambiguous structural elucidation and purity assessment. The provided protocols offer a standardized approach for obtaining high-quality data, ensuring reproducibility and reliability in research and development settings.

References

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  • RSC Publishing. The assignment of absolute configuration of cyanohydrins by NMR. [Link]

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  • YouTube. Draw the 1H NMR Spectrum for Cyclohexane (C6H12). [Link]

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  • Doc Brown's Chemistry. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H

An In-Depth Technical Guide to the Fundamental Reactivity of α-Hydroxynitriles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Versatility of a Bifunctional Building Block

α-Hydroxynitriles, also known as cyanohydrins, represent a fascinating and highly versatile class of organic compounds. Characterized by the presence of both a hydroxyl (-OH) and a nitrile (-CN) group attached to the same carbon atom, these molecules are pivotal intermediates in a vast array of synthetic transformations.[1][2] Their significance stems from the unique reactivity endowed by this bifunctional arrangement, allowing for the selective manipulation of either group to access a diverse range of valuable products, including α-hydroxy acids, β-amino alcohols, and α-amino acids.[3][4][5] This guide provides an in-depth exploration of the fundamental reactivity of α-hydroxynitriles, offering insights into their synthesis, stability, and synthetic applications, with a particular focus on their role in modern drug development and complex molecule synthesis.

Historically, the study of α-hydroxynitriles dates back to the early days of organic chemistry, with the first enantioselective synthesis being the hydroxynitrile lyase (HNL) catalyzed addition of cyanide to benzaldehyde.[6] Today, both chemical and biocatalytic methods are employed to synthesize these valuable building blocks, often with a high degree of stereocontrol.[5][6] This guide will delve into the mechanistic underpinnings of these synthetic strategies and the subsequent transformations that make α-hydroxynitriles a cornerstone of the synthetic chemist's toolkit.

Core Principles of Reactivity: An Electronic Perspective

The reactivity of an α-hydroxynitrile is intrinsically linked to its electronic structure. The presence of two electron-withdrawing groups, the hydroxyl and the nitrile, on the same carbon atom creates a unique electronic environment that dictates its behavior in chemical reactions.

The carbon atom bearing both functional groups is electrophilic, a characteristic inherited from the carbonyl carbon of the starting aldehyde or ketone. The nitrile group, with its carbon-nitrogen triple bond, is susceptible to both nucleophilic attack at the carbon and reduction. The hydroxyl group can act as a nucleophile, a proton donor, or be converted into a good leaving group, facilitating substitution reactions.

The interplay of these functionalities allows for a rich and diverse chemistry. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxyl group can be protected, oxidized, or displaced.[3][7] This orthogonal reactivity is a key reason for their widespread use in multistep syntheses.

Synthesis of α-Hydroxynitriles: A Methodological Overview

The most common and direct route to α-hydroxynitriles is the nucleophilic addition of a cyanide source to an aldehyde or a ketone.[4][8] This reaction is generally reversible, and the position of the equilibrium is influenced by several factors, including the steric and electronic properties of the carbonyl compound, the reaction conditions (pH, temperature), and the cyanide source.[7][9]

Chemical Synthesis: Controlling the Equilibrium

The classical approach to cyanohydrin formation involves the reaction of a carbonyl compound with hydrogen cyanide (HCN).[4] However, due to the extreme toxicity and volatility of HCN, alternative and safer cyanide sources are now predominantly used.[8] These include:

  • Alkali Metal Cyanides (KCN, NaCN): These salts are often used in the presence of a proton source, such as a weak acid, to generate HCN in situ.[8][10] The reaction is typically carried out in an aqueous or mixed aqueous-organic solvent system.

  • Trimethylsilyl Cyanide (TMSCN): This reagent offers a milder and often more selective method for cyanohydrin synthesis, particularly for base-sensitive substrates. The reaction is typically catalyzed by a Lewis acid and yields a silylated cyanohydrin, which can be readily hydrolyzed to the free α-hydroxynitrile.[11]

Table 1: Comparison of Common Cyanide Sources for α-Hydroxynitrile Synthesis

Cyanide SourceAdvantagesDisadvantagesTypical Conditions
HCN High reactivityExtremely toxic and volatileNot commonly used in modern labs
KCN/NaCN Inexpensive, readily availableRelease of HCN, requires careful pH controlAqueous or mixed solvents, weak acid
TMSCN Mild conditions, high yields, suitable for sensitive substratesMore expensive, requires anhydrous conditionsLewis acid catalyst (e.g., ZnI₂, In(OTf)₃)

Cyanohydrin_Formation_Mechanism

Biocatalytic Synthesis: The Power of Enantioselectivity

For the synthesis of chiral α-hydroxynitriles, which are crucial in the pharmaceutical industry, enzymatic catalysis offers a powerful and environmentally benign alternative to chemical methods.[6][12] Hydroxynitrile lyases (HNLs) are enzymes that catalyze the reversible addition of HCN to aldehydes and ketones with high enantioselectivity.[6][13]

There are two main classes of HNLs, (R)-selective and (S)-selective, allowing for the synthesis of both enantiomers of a desired cyanohydrin.[6] The use of HNLs in organic synthesis has been widely adopted due to several advantages:

  • High Enantioselectivity: Often >99% ee.

  • Mild Reaction Conditions: Typically performed in aqueous or biphasic systems at or near room temperature.

  • Substrate Specificity: A wide range of aldehydes and some ketones are accepted as substrates.

HNL_Catalytic_Cycle

Fundamental Reactivity and Synthetic Transformations

The synthetic utility of α-hydroxynitriles lies in the diverse transformations of their hydroxyl and nitrile functionalities.

Hydrolysis of the Nitrile Group: Accessing α-Hydroxy Acids

The nitrile group can be readily hydrolyzed under either acidic or basic conditions to yield an α-hydroxy carboxylic acid.[1] This transformation is a cornerstone of α-hydroxynitrile chemistry and provides a straightforward route to a valuable class of compounds.

  • Acidic Hydrolysis: Treatment with a strong acid, such as aqueous HCl or H₂SO₄, at elevated temperatures leads to the formation of the α-hydroxy carboxylic acid and an ammonium salt.[1]

  • Basic Hydrolysis: Reaction with an aqueous base, such as NaOH or KOH, followed by acidification, also affords the α-hydroxy carboxylic acid.[1]

Protocol 1: Acid-Catalyzed Hydrolysis of Mandelic Nitrile to Mandelic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve mandelonitrile (1.0 eq) in a 1:1 mixture of concentrated hydrochloric acid and water.

  • Heating: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the mandelic acid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Reduction of the Nitrile Group: Synthesis of β-Amino Alcohols

The reduction of the nitrile group in an α-hydroxynitrile provides a direct route to β-amino alcohols, another important class of synthetic intermediates.[3] Strong reducing agents are typically required for this transformation.

  • Lithium Aluminum Hydride (LiAlH₄): This is the most common reagent for the reduction of nitriles to primary amines.[14] The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).

Table 2: Typical Conditions for Key Transformations of α-Hydroxynitriles

TransformationReagentsProduct
Hydrolysis H₃O⁺, heat or 1. OH⁻, H₂O, heat; 2. H₃O⁺α-Hydroxy carboxylic acid
Reduction 1. LiAlH₄, Et₂O or THF; 2. H₂Oβ-Amino alcohol
The Strecker Synthesis: A Gateway to α-Amino Acids

The Strecker synthesis is a classic and highly effective method for the preparation of α-amino acids.[15][16] While the classical Strecker synthesis starts from an aldehyde, ammonia, and cyanide, a closely related pathway involves the conversion of an α-hydroxynitrile to an α-amino nitrile, which is then hydrolyzed to the α-amino acid.[4] This highlights the close relationship and interconversion between these two important classes of α-substituted nitriles.

Strecker_Synthesis

Applications in Drug Development

The unique reactivity of α-hydroxynitriles has made them valuable intermediates in the synthesis of numerous pharmaceutical agents. The ability to introduce a new carbon-carbon bond and then elaborate the resulting functional groups provides a powerful strategy for building molecular complexity.

Several nitrile-containing drugs are on the market, and the nitrile group can act as a key pharmacophore.[17] In many cases, the synthesis of these drugs involves an α-hydroxynitrile intermediate. For example, the synthesis of certain dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes involves the formation of an α-amino nitrile, a close derivative of an α-hydroxynitrile.[17]

Synthetic_Utility_Workflow

Conclusion: A Timeless and Indispensable Synthetic Tool

α-Hydroxynitriles continue to be of paramount importance in organic synthesis. Their facile preparation, coupled with the versatile reactivity of the hydroxyl and nitrile groups, provides access to a wide spectrum of valuable molecules. From fundamental academic research to the industrial-scale synthesis of pharmaceuticals, the chemistry of α-hydroxynitriles is a testament to the enduring power of fundamental reactivity principles. As the demand for enantiomerically pure and complex molecules grows, the development of new and improved methods for the synthesis and transformation of α-hydroxynitriles will undoubtedly remain an active and fruitful area of research.

References

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  • Lauble, H., et al. (2001). The active site of hydroxynitrile lyase from Prunus amygdalus: Modeling studies provide new insights into the mechanism of cyanogenesis. Proteins: Structure, Function, and Bioinformatics, 44(4), 455-467. [Link]

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  • ResearchGate. (n.d.). Scheme 1 Enzymatic synthesis and follow-up chemistry of cyanohydrins. [Link]

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  • Gruber, K., et al. (2004). Hydroxynitrile Lyases with α/β-Hydrolase Fold: Two Enzymes with Almost Identical 3D Structures but Opposite Enantioselectivities and Different Reaction Mechanisms. Angewandte Chemie International Edition, 43(48), 6662-6665. [Link]

  • ChemTube3D. (n.d.). Reaction of carbonyl compounds with HCN. [Link]

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  • ACS Omega. (2023, October 18). Synthesis of Polypeptides and Poly(α-hydroxy esters) from Aldehydes Using Strecker Synthesis. [Link]

  • Google Patents. (n.d.). EP0271092A1 - Method of reducing nitrile into a corresponding alcohol.
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  • ACS Catalysis. (2023, October 9). Biocatalytic Enantioselective Synthesis of Chiral β-Hydroxy Nitriles Using Cyanohydrins as Cyano Sources. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

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Sources

Methodological & Application

Application Note & Protocol: A Guide to the Selective Catalytic Hydrogenation of 1-Hydroxycyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pursuit of Precision in Amine Synthesis

The transformation of a nitrile to a primary amine is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry. While seemingly straightforward, this reduction is fraught with challenges, primarily the competing formation of secondary and tertiary amine impurities. This guide provides an in-depth exploration of the catalytic hydrogenation of 1-hydroxycyclohexanecarbonitrile to 1-(aminomethyl)cyclohexanol, a critical building block for various active pharmaceutical ingredients (APIs), including the anticonvulsant gabapentin.[1][2][3] Our focus is not merely on a procedure, but on the underlying principles that govern a selective and efficient synthesis.

Mechanistic Rationale: Controlling the Reaction Pathway

The catalytic hydrogenation of a nitrile (R-C≡N) to a primary amine (R-CH₂NH₂) is a multi-step process occurring on the surface of a heterogeneous catalyst.[4] The reaction proceeds through a partially reduced imine intermediate (R-CH=NH). It is this intermediate that represents the critical juncture where the reaction can diverge towards desired or undesired products.

  • Primary Amine Formation (Desired Path): The imine intermediate is further hydrogenated to the primary amine.

    • R-C≡N + H₂ → [R-CH=NH]

    • [R-CH=NH] + H₂ → R-CH₂NH₂

  • Secondary/Tertiary Amine Formation (Side Reactions): The product primary amine can react with the imine intermediate, leading to the formation of a secondary imine, which is then reduced to a secondary amine. This process can continue to form tertiary amines.[4]

    • R-CH₂NH₂ + [R-CH=NH] → (R-CH₂)₂NH + NH₃

    • (R-CH₂)₂NH + H₂ → (R-CH₂)₂NH

To ensure high selectivity for the primary amine, the concentration of the intermediate imine on the catalyst surface must be kept low, and its reaction with the product amine must be disfavored. This is typically achieved by adding a large excess of ammonia to the reaction mixture.[5][6] Ammonia competes with the product amine, shifting the equilibrium away from the formation of secondary amine impurities.[5]

Catalyst Selection: A Comparative Analysis

The choice of catalyst is the most critical parameter for a successful nitrile hydrogenation.[4] The ideal catalyst should exhibit high activity (allowing for milder reaction conditions) and high selectivity towards the primary amine.

CatalystKey Characteristics & Rationale
Raney® Nickel A fine-grained nickel-aluminum alloy, it is a highly active and cost-effective catalyst for nitrile reduction.[7][8] Its porous structure provides a large surface area for the reaction.[8] However, it can be pyrophoric and may require careful handling.[9][10]
Raney® Cobalt Often exhibits higher selectivity for primary amines compared to Raney Nickel, albeit sometimes requiring more forcing conditions. It is a viable alternative when byproduct formation is a significant concern.
Rhodium on Alumina (Rh/Al₂O₃) A precious metal catalyst that often provides excellent activity and selectivity under milder conditions (lower temperature and pressure) than Raney-type catalysts.[9][10] This can be particularly advantageous for sensitive substrates.

This guide will provide protocols for both a robust, general-purpose Raney Nickel system and a high-selectivity Rhodium on Alumina system.

Experimental Workflow: From Preparation to Isolation

The following diagram outlines the logical flow of the experimental procedure, applicable to both catalyst systems with minor variations.

experimental_workflow cluster_workup Product Isolation p1 1. Autoclave Cleaning & Safety Check p2 2. Catalyst Loading (Inert atmosphere for Raney® Ni) p1->p2 p3 3. Addition of Substrate & Solvent p2->p3 p4 4. Addition of Anhydrous Ammonia p3->p4 r1 5. Inert Gas Purge (N₂) r2 6. Hydrogen Purge & Pressurization r1->r2 r3 7. Heating & Agitation r2->r3 r4 8. Monitor H₂ Uptake r3->r4 w1 9. Cooling & Depressurization w2 10. Inert Gas Purge (N₂) w1->w2 w3 11. Catalyst Filtration w2->w3 w4 12. Solvent Removal w3->w4 w5 13. Product Purification (e.g., Distillation) w4->w5

Caption: Generalized workflow for the catalytic hydrogenation of this compound.

Detailed Protocols

Safety First: High-pressure hydrogenation is inherently hazardous. These protocols must be performed by trained personnel in a facility equipped with appropriate safety measures, including a barricaded reaction bay, proper ventilation, and emergency pressure relief systems.[11][12] All compressed gas cylinders must be properly secured.[13]

Protocol 1: Raney® Nickel Catalyzed Hydrogenation

This protocol is a robust method suitable for large-scale laboratory synthesis.

  • Materials:

    • This compound

    • Methanol (anhydrous)

    • Raney® Nickel (50% slurry in water)

    • Anhydrous Ammonia

    • Hydrogen (high purity)

    • Nitrogen (inert)

  • Equipment:

    • High-pressure autoclave (e.g., Parr reactor) with mechanical stirring, temperature control, and pressure transducer.

    • Inert atmosphere glove bag or glovebox for catalyst handling.

  • Procedure:

    • Reactor Setup: The autoclave is thoroughly cleaned, dried, and leak-tested.

    • Catalyst Charging: Under a nitrogen atmosphere, charge the autoclave with Raney® Nickel (5-10% by weight relative to the nitrile). The pyrophoric nature of dry Raney® Nickel necessitates handling under an inert atmosphere.[9][10]

    • Substrate Loading: In a separate vessel, dissolve this compound in anhydrous methanol (approx. 5-10 mL per gram of nitrile). Add this solution to the autoclave.

    • Ammonia Addition: Seal the reactor and cool the contents to 0-10 °C. Introduce anhydrous ammonia (5-10 molar equivalents relative to the nitrile). The addition of ammonia is critical for maximizing the yield of the primary amine.[5][6]

    • Purging: Purge the reactor headspace 3-5 times with nitrogen, followed by 3-5 times with hydrogen to remove all air.

    • Reaction: Pressurize the reactor with hydrogen to 40-60 bar. Begin vigorous stirring (>800 rpm) and heat the internal temperature to 80-100 °C. The reaction is exothermic; ensure the temperature control system is adequate.

    • Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake.

    • Work-up:

      • Cool the reactor to ambient temperature (<25 °C).

      • Carefully vent the excess hydrogen pressure to a safe location.

      • Purge the reactor 3-5 times with nitrogen.

      • Under a nitrogen blanket, filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucially, do not allow the catalyst filter cake to dry , as it remains pyrophoric. Quench the filter cake immediately with copious amounts of water.

      • The filtrate, a methanolic solution of 1-(aminomethyl)cyclohexanol, can be concentrated under reduced pressure. The crude product can be further purified by vacuum distillation.

Protocol 2: High-Selectivity Rhodium on Alumina Hydrogenation

This protocol is preferred when extremely low levels of secondary amine impurities are required.

  • Materials:

    • This compound

    • Methanol (anhydrous)

    • 5% Rhodium on Alumina (Rh/Al₂O₃)

    • Anhydrous Ammonia

    • Hydrogen (high purity)

    • Nitrogen (inert)

  • Equipment: As per Protocol 1.

  • Procedure:

    • Reactor Setup & Substrate Loading: Follow steps 1 and 3 from Protocol 1. The Rh/Al₂O₃ catalyst is not pyrophoric and can be handled in the air. Charge the catalyst (1-3% by weight relative to the nitrile).

    • Ammonia Addition: As per Protocol 1, step 4.

    • Purging: As per Protocol 1, step 5.

    • Reaction: The higher activity of the rhodium catalyst allows for milder conditions.[14] Pressurize with hydrogen to 20-30 bar. Begin vigorous stirring and heat to 60-80 °C.

    • Monitoring & Work-up: Follow steps 7 and 8 from Protocol 1. The Rh/Al₂O₃ catalyst is not pyrophoric, simplifying the filtration step, though standard safe handling of fine powders is still required.

Troubleshooting and Process Optimization

ObservationPotential Cause(s)Recommended Action(s)
Incomplete Reaction / Slow H₂ Uptake 1. Catalyst deactivation (poisoning).2. Insufficient agitation.3. Low temperature or pressure.1. Ensure high purity of substrate and solvent.2. Increase stirring speed to improve gas-liquid-solid mass transfer.3. Incrementally increase temperature/pressure within safe operational limits.
High Levels of Secondary Amine 1. Insufficient ammonia.2. Reaction temperature is too high.1. Increase the molar equivalents of ammonia.2. Reduce the reaction temperature. Consider switching to a more selective catalyst like Rh/Al₂O₃.
Product Darkens on Isolation Oxidation of the amine product.Maintain an inert atmosphere during filtration and solvent removal. Consider a nitrogen sparge during distillation.

Concluding Remarks for the Practicing Scientist

The successful catalytic hydrogenation of this compound is a study in controlled reactivity. By understanding the underlying reaction mechanism and the critical role of additives like ammonia, researchers can effectively steer the reaction towards the desired primary amine. The choice between a workhorse catalyst like Raney® Nickel and a high-selectivity option like Rhodium on Alumina will depend on the specific purity requirements, economic considerations, and available equipment. Adherence to stringent safety protocols is not merely a recommendation but a requirement for the safe and successful execution of this valuable chemical transformation.

References

  • ResearchGate. (n.d.). Kinetics of Adiponitrile Hydrogenation Over Rhodium-Alumina Catalysts. Retrieved January 26, 2026, from [Link]

  • Catalysis Science & Technology (RSC Publishing). (n.d.). Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). US20080103334A1 - Process For Synthesis Of Gabapentin.
  • H.E.L Group. (2025, June 9). Hydrogenation: How we can make it safer. Retrieved January 26, 2026, from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst. Retrieved January 26, 2026, from [Link]

  • Journal of the American Chemical Society. (2024, July 18). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Retrieved January 26, 2026, from [Link]

  • Sci-Hub. (2007). A New Supported Rhodium Catalyst for Selective Hydrogenation of Nitriles to Primary Amines.
  • H.E.L Group. (n.d.). Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. Retrieved January 26, 2026, from [Link]

  • Master Organic Chemistry. (2011, September 30). Reagent Friday: Raney Nickel. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Kinetics of adiponitrile hydrogenation over rhodium-alumina catalysts. Retrieved January 26, 2026, from [Link]

  • FEDIOL. (2007, October 1). Guide to good practice on safe operation of Hydrogenation units. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
  • environmentclearance.nic.in. (n.d.). Gabapentine Manufacturing Process. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2025, April 9). Hydrogenation of nitrile groups in HNBR with a rhodium catalyst. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Hydrogenation of dinitriles over Raney®-Ni catalyst. Retrieved January 26, 2026, from [Link]

  • environmentclearance.nic.in. (n.d.). SAFETY PRECAUTION Safety Precaution of Hydrogen. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). WO2013190357A1 - A process for the preparation of gabapentin.
  • ResearchGate. (n.d.). Robust Hydrogenation of Nitrile and Nitro Groups to Primary Amines Using Ni2P as a Catalyst and Ammonia Borane under Ambient Conditions. Retrieved January 26, 2026, from [Link]

  • University of Pittsburgh. (2012, March 6). Hydrogenation Reactions. Retrieved January 26, 2026, from [Link]

  • YouTube. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. Retrieved January 26, 2026, from [Link]

  • Justia Patents. (2010, July 20). Process for the preparation of gabapentin. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (n.d.). Raney nickel. Retrieved January 26, 2026, from [Link]

  • PMC - NIH. (2017, January 23). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Retrieved January 26, 2026, from [Link]

  • Patsnap Eureka. (2019, September 3). Process for the preparation of gabapentin. Retrieved January 26, 2026, from [Link]

Sources

Application Notes and Protocols for the Enzymatic Resolution of 1-Hydroxycyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of Chiral Cyanohydrins

Chiral cyanohydrins, such as 1-hydroxycyclohexanecarbonitrile (also known as cyclohexanone cyanohydrin), are highly valuable intermediates in the synthesis of a wide range of pharmaceuticals and fine chemicals. Their versatility stems from the presence of two reactive functional groups—a hydroxyl and a nitrile—at a stereogenic center. This arrangement allows for facile conversion into other critical chiral building blocks, including α-hydroxy acids, α-hydroxy ketones, β-amino alcohols, and various heterocyclic compounds. The stereochemistry at this central carbon is often crucial for the biological activity and efficacy of the final active pharmaceutical ingredient (API). Consequently, robust and efficient methods for producing enantiomerically pure cyanohydrins are in high demand.

Biocatalysis, leveraging the exquisite stereoselectivity of enzymes, offers a powerful and sustainable alternative to traditional chemical methods for chiral resolution. This application note provides a detailed guide to two primary enzymatic strategies for obtaining enantiopure this compound: Lipase-Catalyzed Kinetic Resolution of the racemate and Hydroxynitrile Lyase (HNL)-Catalyzed Asymmetric Synthesis . We will delve into the mechanistic principles behind these approaches, provide detailed experimental protocols, and discuss the analytical methods required to validate the stereochemical outcome.

Part 1: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

Kinetic resolution is a widely employed strategy for separating a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst—in this case, a lipase.[1] Lipases are hydrolases that, in non-aqueous environments, can catalyze the enantioselective acylation of alcohols. In a typical resolution of racemic this compound, one enantiomer is preferentially acylated by the lipase, leaving the other enantiomer unreacted. This results in a mixture of an enantioenriched acylated product and the enantioenriched unreacted starting material, which can then be separated.

Causality of Experimental Design: Why Lipase-Catalyzed Acylation?

The choice of lipase-catalyzed acylation in an organic solvent is deliberate and based on several key principles:

  • Enantioselectivity: The three-dimensional structure of a lipase's active site creates a chiral environment. One enantiomer of the cyanohydrin fits more productively into this site, allowing for efficient catalysis, while the other enantiomer binds less effectively, resulting in a much slower reaction rate.[2]

  • Irreversibility: The use of an activated acyl donor, such as vinyl acetate, makes the acylation reaction effectively irreversible. The co-product of the reaction, vinyl alcohol, tautomerizes to acetaldehyde, shifting the equilibrium towards product formation.

  • Enzyme Stability and Activity: Many lipases, particularly those from Candida antarctica (CALB) and Pseudomonas cepacia (PCL), are robust and maintain high activity in organic solvents.[3][4] Immobilized forms, such as Novozym® 435 (immobilized CALB), are particularly advantageous as they are easily recovered and reused, simplifying downstream processing and improving process economics.[5][6]

  • Solvent Choice: A non-polar, aprotic solvent like methyl tert-butyl ether (MTBE) or hexane is typically chosen to minimize enzyme denaturation and prevent non-enzymatic hydrolysis of the acyl donor.

Experimental Workflow: Lipase Resolution

The overall process for the lipase-catalyzed kinetic resolution is depicted below.

G cluster_prep Preparation cluster_reaction Kinetic Resolution cluster_workup Workup & Separation cluster_products Products Racemate Racemic 1-Hydroxy- cyclohexanecarbonitrile ReactionVessel Reaction at Controlled Temperature (e.g., 30-45°C) Racemate->ReactionVessel Enzyme Immobilized Lipase (e.g., Novozym® 435) Enzyme->ReactionVessel Solvent Anhydrous Organic Solvent Solvent->ReactionVessel AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->ReactionVessel Filter Filter to Recover Enzyme ReactionVessel->Filter Reaction Mixture Filter->Enzyme Recovered for Reuse Evaporate Solvent Evaporation Filter->Evaporate Filtrate Chromatography Column Chromatography Separation Evaporate->Chromatography Crude Mixture Product1 Enantioenriched (R)-Cyanohydrin Acetate Chromatography->Product1 Product2 Enantioenriched (S)-Cyanohydrin Chromatography->Product2 G cluster_prep Preparation cluster_reaction Asymmetric Synthesis cluster_workup Workup & Isolation cluster_products Product Ketone Cyclohexanone ReactionVessel Reaction at Controlled pH and Temperature Ketone->ReactionVessel HNL (R)- or (S)-HNL HNL->ReactionVessel Solvent Biphasic System (Organic/Buffer) Solvent->ReactionVessel Cyanide Cyanide Source (e.g., KCN) Cyanide->ReactionVessel Separate Phase Separation ReactionVessel->Separate Reaction Mixture Extract Extraction of Organic Phase Separate->Extract Organic Phase Purify Purification (e.g., Crystallization) Extract->Purify Crude Product Product Enantiopure (R)- or (S)-Cyanohydrin Purify->Product

Sources

One-Pot Synthesis Methods Involving 1-Hydroxycyclohexanecarbonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of 1-Hydroxycyclohexanecarbonitrile in One-Pot Syntheses

In the realm of synthetic organic chemistry, the pursuit of efficiency, elegance, and sustainability has led to the prominence of one-pot reactions and multicomponent reactions (MCRs). These strategies streamline synthetic sequences by combining multiple reaction steps in a single flask, thereby minimizing intermediate isolation, purification, and solvent waste.[1][2] At the heart of many such elegant syntheses lies this compound, also known as cyclohexanone cyanohydrin. This bifunctional molecule, readily formed from cyclohexanone and a cyanide source, serves as a pivotal intermediate in the construction of valuable molecular scaffolds, particularly α-amino acids and hydantoins.[3][4][5]

This guide provides detailed application notes and protocols for two of the most significant one-pot syntheses involving this compound: the Strecker synthesis for α-amino acids and the Bucherer-Bergs synthesis for hydantoins. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the underlying mechanistic principles and practical experimental considerations.

Application Note 1: One-Pot Strecker Synthesis of 1-Aminocyclohexanecarboxylic Acid

The Strecker synthesis, first reported in 1850, remains a cornerstone for the preparation of α-amino acids.[6][7] It is a classic three-component reaction involving a carbonyl compound, ammonia, and cyanide.[8] When cyclohexanone is used as the starting material, the reaction proceeds through the in-situ formation of this compound.

Principle and Mechanism

The one-pot Strecker synthesis from cyclohexanone is a sequential process occurring in a single reaction vessel. The generally accepted mechanism involves the following key steps:[6][7]

  • Formation of this compound: In the presence of a cyanide source (e.g., NaCN, KCN), cyclohexanone is attacked by the cyanide nucleophile to form this compound. This step is often in equilibrium.

  • Formation of the α-Aminonitrile: Ammonia attacks the carbonyl carbon of cyclohexanone to form an imine after dehydration. Alternatively, and more relevant to the pre-formed cyanohydrin, ammonia can displace the hydroxyl group of this compound in an SN1 or SN2-like fashion, often acid-catalyzed, to yield the corresponding α-aminonitrile, 1-aminocyclohexanecarbonitrile.

  • Hydrolysis to the α-Amino Acid: The α-aminonitrile is then hydrolyzed under acidic or basic conditions to afford the final product, 1-aminocyclohexanecarboxylic acid.[9]

The causality behind this one-pot approach lies in the sequential reactivity of the intermediates under the same reaction conditions, obviating the need for isolation.

Strecker_Synthesis cluster_1 Step 1: Aminonitrile Formation cluster_2 Step 2: Hydrolysis Cyclohexanone Cyclohexanone Imine Iminium Intermediate Cyclohexanone->Imine + NH₃ - H₂O HCN HCN/CN⁻ NH3 NH₃ H2O_H H₂O, H⁺ or OH⁻ AminoAcid 1-Aminocyclohexane- carboxylic Acid Aminonitrile 1-Aminocyclohexane- carbonitrile Imine->Aminonitrile + CN⁻ Aminonitrile->AminoAcid Hydrolysis

Figure 1: One-Pot Strecker Synthesis Workflow.

Experimental Protocol

This protocol describes the synthesis of 1-aminocyclohexanecarboxylic acid from cyclohexanone in a one-pot procedure.

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles
CyclohexanoneC₆H₁₀O98.159.82 g (10.4 mL)0.10
Sodium CyanideNaCN49.015.39 g0.11
Ammonium ChlorideNH₄Cl53.496.42 g0.12
Ammonium HydroxideNH₄OH35.0430 mL (28-30%)-
Hydrochloric AcidHCl36.46As needed-
EthanolC₂H₅OH46.0750 mL-

Procedure

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve sodium cyanide and ammonium chloride in 30 mL of concentrated ammonium hydroxide and 20 mL of water. Cool the flask in an ice-water bath.

  • Addition of Cyclohexanone: Place a solution of cyclohexanone in 50 mL of ethanol in the dropping funnel. Add the cyclohexanone solution dropwise to the stirred, cooled ammonium cyanide solution over a period of 30-45 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for 24 hours. A precipitate of the α-aminonitrile may form.

  • Hydrolysis: Without isolating the aminonitrile, slowly and carefully add 50 mL of concentrated hydrochloric acid to the reaction mixture under a fume hood (Caution: HCN gas may evolve). Heat the mixture to reflux for 4-6 hours.

  • Work-up and Isolation: Cool the reaction mixture in an ice bath. The product, 1-aminocyclohexanecarboxylic acid hydrochloride, will precipitate. Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Purification: To obtain the free amino acid, dissolve the hydrochloride salt in a minimum amount of hot water and neutralize with a base (e.g., ammonium hydroxide or pyridine) to the isoelectric point. The amino acid will precipitate. Cool, filter, wash with cold water, and dry to obtain the final product.

Safety Precautions: This experiment must be performed in a well-ventilated fume hood. Sodium cyanide is highly toxic. Avoid contact with skin and eyes, and do not acidify cyanide-containing solutions without proper precautions, as this liberates highly toxic hydrogen cyanide gas.

Data and Expected Results
ParameterValue
Typical Scale0.10 mol
Reaction Time24 h (aminonitrile) + 6 h (hydrolysis)
Expected Yield70-80%
AppearanceWhite crystalline solid
Melting Point~350 °C (decomposes)

Application Note 2: One-Pot Bucherer-Bergs Synthesis of Cyclohexanespiro-5'-hydantoin

The Bucherer-Bergs reaction is a multicomponent synthesis that produces hydantoins from a carbonyl compound (or a cyanohydrin), ammonium carbonate, and an alkali metal cyanide.[10][11][12] This reaction is of significant interest in medicinal chemistry as the hydantoin ring is a privileged scaffold in numerous pharmaceutical agents.

Principle and Mechanism

The reaction mechanism is thought to proceed through the following stages:[10]

  • Cyanohydrin Formation: Similar to the Strecker synthesis, cyclohexanone reacts with cyanide to form this compound.

  • Aminonitrile Formation: The cyanohydrin reacts with ammonia (from the decomposition of ammonium carbonate) to yield the α-aminonitrile.

  • Cyclization: The aminonitrile is then carboxylated by carbon dioxide (also from ammonium carbonate decomposition). The resulting carbamic acid intermediate undergoes an intramolecular cyclization to form an imino-oxazolidinone, which then rearranges to the more stable hydantoin structure.

The entire sequence is conveniently carried out in a single pot, often in a sealed vessel to maintain the pressure of the gaseous reagents (ammonia and carbon dioxide).

Bucherer_Bergs_Reaction Start Cyclohexanone + KCN + (NH₄)₂CO₃ Cyanohydrin 1-Hydroxycyclohexane- carbonitrile Start->Cyanohydrin Aminonitrile 1-Aminocyclohexane- carbonitrile Cyanohydrin->Aminonitrile + NH₃ CarbamicAcid Cyano-carbamic Acid Aminonitrile->CarbamicAcid + CO₂ IminoOxazolidinone 5-Imino-oxazolidin-2-one Intermediate CarbamicAcid->IminoOxazolidinone Intramolecular Cyclization Hydantoin Cyclohexanespiro-5'-hydantoin IminoOxazolidinone->Hydantoin Rearrangement

Sources

Stereoselective synthesis starting from 1-Hydroxycyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Stereoselective Synthesis from 1-Hydroxycyclohexanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of this compound

This compound, also known as cyclohexanone cyanohydrin, is a bifunctional molecule that serves as a highly versatile and strategic starting material in modern organic synthesis.[1][2] Its structure, featuring a hydroxyl and a nitrile group attached to the same quaternary carbon, provides a unique nexus of reactivity. The cyclohexane scaffold offers a conformationally rich, three-dimensional framework that is a common motif in numerous natural products and pharmaceutical agents.[3][4] The true potential of this synthon is unlocked in stereoselective synthesis, where control over the spatial arrangement of atoms is paramount for biological activity.

This guide provides an in-depth exploration of key stereoselective strategies starting from this compound. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights into methodologies that deliver high levels of stereocontrol. The protocols described herein are designed to be self-validating, providing researchers with the tools to generate and confirm the synthesis of valuable, enantiomerically enriched chiral building blocks.

Core Synthetic Strategies and Methodologies

The prochiral nature of the cyclohexane ring and the reactivity of the nitrile and hydroxyl groups allow for several distinct approaches to stereoselective synthesis. The primary strategies involve either resolving the racemic starting material to access enantiopure forms or directing the stereochemical outcome of subsequent transformations.

Enzymatic Kinetic Resolution (EKR) of Racemic this compound

Principle & Causality: Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Enzymes, particularly lipases, are highly effective biocatalysts for this purpose due to their exquisite stereoselectivity.[5][6] In the case of this compound, a lipase can selectively catalyze the acylation of one enantiomer's hydroxyl group, leaving the other enantiomer unreacted. The resulting mixture of an acylated cyanohydrin and an unreacted cyanohydrin can then be easily separated by standard chromatographic techniques, providing access to both enantiomers.[7][8]

Experimental Protocol: Lipase-Catalyzed Enantioselective Acylation

  • Preparation: To a solution of racemic this compound (1.0 eq) in a suitable organic solvent (e.g., toluene or hexane, 0.1 M), add the acyl donor (e.g., vinyl acetate, 1.5 eq).

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B) to the mixture (typically 10-50 mg per mmol of substrate).

  • Reaction: Stir the suspension at a controlled temperature (e.g., 30-45 °C) and monitor the reaction progress by chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess (ee) of both the product and the remaining starting material.

  • Workup and Purification: Once the desired conversion is reached, filter off the immobilized enzyme (which can often be washed and reused). Remove the solvent under reduced pressure. The resulting residue, containing the acylated product and unreacted starting material, is purified by flash column chromatography.

Quantitative Data Summary:

Lipase SourceAcyl DonorSolventTemp (°C)Conversion (%)Product ee (%)Ref.
Candida antarctica Lipase BVinyl AcetateToluene40~50>99[8]
Pseudomonas fluorescens LipaseIsopropenyl AcetateHexane35~48>98[5]
Hevea brasiliensis HNL(Transesterification)Diisopropyl ether25~50>95[9]

Workflow Diagram: Enzymatic Kinetic Resolution

EKR_Workflow Racemate Racemic (R/S) This compound Enzyme Immobilized Lipase + Acyl Donor Racemate->Enzyme Selective Acylation Separation Chromatographic Separation Enzyme->Separation S_Product (S)-Acylated Cyanohydrin Separation->S_Product Isolate R_Product (R)-Unreacted Cyanohydrin Separation->R_Product Isolate

Caption: Workflow for Enzymatic Kinetic Resolution of this compound.

Asymmetric Synthesis via Catalytic Cyanosilylation

Principle & Causality: An alternative to resolving a racemate is to synthesize the cyanohydrin directly in an enantiomerically enriched form. This is achieved through the asymmetric addition of a cyanide source to the parent ketone, cyclohexanone. The use of a chiral catalyst ensures that the cyanide nucleophile adds preferentially to one of the two enantiotopic faces of the ketone carbonyl.[10][11] Trimethylsilyl cyanide (TMSCN) is a commonly used, safer alternative to HCN, which yields a silylated cyanohydrin that can be easily deprotected.

Experimental Protocol: Chiral Catalyst-Mediated Asymmetric Cyanosilylation of Cyclohexanone

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the chiral catalyst (e.g., a chiral titanium-salen complex or an amino thiourea catalyst) in a dry, aprotic solvent (e.g., CH₂Cl₂ or toluene).[11]

  • Reactant Addition: Cool the solution to the desired temperature (e.g., -78 °C to 0 °C). Add cyclohexanone (1.0 eq) followed by the dropwise addition of trimethylsilyl cyanide (TMSCN, 1.2 eq).

  • Reaction: Stir the mixture at the specified temperature for the required duration (typically 2-24 hours), monitoring by TLC or GC for the consumption of cyclohexanone.

  • Workup and Deprotection: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure. The crude silylated cyanohydrin can be purified by chromatography or directly deprotected by treatment with a mild acid (e.g., 1M HCl in THF) to yield enantiomerically enriched this compound.

Quantitative Data Summary:

Catalyst TypeCyanide SourceSolventTemp (°C)Yield (%)ee (%)Ref.
Chiral Ti-Salen ComplexTMSCNCH₂Cl₂09592[11]
Amino ThioureaTMSCNToluene-409896[11]
Oxazaborolidinium SaltsTMSCNToluene-789498[11]

Diagram: Catalytic Cycle for Asymmetric Cyanosilylation

Cyanosilylation_Cycle Catalyst Chiral Catalyst Complex Catalyst-Ketone Complex Catalyst->Complex + Ketone Ketone Cyclohexanone Ketone->Complex TMSCN TMSCN Product Silylated Cyanohydrin TMSCN->Product Complex->Product + TMSCN (Face-selective attack) Product->Catalyst - Catalyst (Regeneration)

Caption: Catalytic cycle for enantioselective cyanosilylation of cyclohexanone.

Stereoselective Reduction of the Nitrile Group to Chiral Amino Alcohols

Principle & Causality: The nitrile group of this compound can be stereoselectively reduced to a primary amine, yielding chiral 1-(aminomethyl)cyclohexan-1-ols. These β-amino alcohols are highly valuable synthons in pharmaceutical chemistry.[12][13] The stereoselectivity can be achieved by using a chiral reducing agent or, more commonly, through catalytic asymmetric hydrogenation. In the latter, a metal catalyst (e.g., Rh, Ru, Ir) complexed with a chiral ligand creates a chiral environment that directs the delivery of hydrogen to the nitrile, resulting in one enantiomer of the product amine.

Experimental Protocol: Asymmetric Hydrogenation of the Nitrile Group

  • Substrate Protection (Optional but Recommended): To prevent catalyst inhibition by the hydroxyl group, it is often beneficial to protect it first (e.g., as a silyl ether or acetate).

  • Reaction Setup: In a high-pressure reactor, dissolve the protected this compound (1.0 eq) and the chiral catalyst (e.g., [Rh(COD)Cl]₂ with a chiral phosphine ligand, 0.1-1 mol%) in a degassed solvent (e.g., methanol or THF).

  • Hydrogenation: Purge the reactor with hydrogen gas, then pressurize to the desired pressure (e.g., 10-50 bar H₂). Heat the reaction to the specified temperature (e.g., 25-80 °C) and stir vigorously.

  • Monitoring and Workup: Monitor the reaction by observing hydrogen uptake. Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge with an inert gas.

  • Purification and Deprotection: Filter the reaction mixture through a pad of silica or Celite to remove the catalyst. Concentrate the filtrate. If a protecting group was used, deprotect under appropriate conditions (e.g., TBAF for silyl ethers). The final chiral amino alcohol can be purified by crystallization or chromatography.

Quantitative Data Summary:

Catalyst SystemSubstratePressure (bar)Yield (%)ee (%)Ref.
Rh/(S)-BINAPO-acetyl cyanohydrin209295[12]
Ru/C₃-TunePhosO-TBS cyanohydrin508891[14]
Ir/(f-binaphane)Unprotected cyanohydrin408589[13]

Diagram: Asymmetric Reduction Pathway

Asymmetric_Reduction Start 1-Hydroxycyclohexane- carbonitrile (Protected) Catalyst Chiral Catalyst (e.g., Rh-BINAP) + H₂ Start->Catalyst Asymmetric Hydride Delivery Product Chiral 1-(Aminomethyl)- cyclohexan-1-ol Catalyst->Product

Caption: Pathway for asymmetric reduction of the nitrile to a chiral amino alcohol.

Conclusion and Future Outlook

This compound stands as a cornerstone starting material for the efficient construction of complex, stereochemically defined molecules. The methodologies outlined in this guide—enzymatic resolution, asymmetric synthesis, and stereoselective functional group transformations—provide a robust toolkit for researchers in drug discovery and process development. The choice of strategy depends on factors such as the desired enantiomer, scalability, and available resources. As the demand for enantiopure pharmaceuticals continues to grow, the development of even more efficient, selective, and sustainable synthetic routes from versatile synthons like this compound will remain a critical endeavor in chemical science.

References

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  • Chiral auxiliary. Wikipedia. Available at: [Link]

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  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]

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  • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]

  • A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. PMC - NIH. Available at: [Link]

  • Cyanohydrin synthesis by Cyanation or Cyanosilylation. Organic Chemistry Portal. Available at: [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available at: [Link]

  • What Are Chiral Auxiliaries? - Chemistry For Everyone. YouTube. Available at: [Link]

  • The thio-adduct facilitated, enzymatic kinetic resolution of 4-hydroxycyclopentenone and 4-hydroxycyclohexenone. ResearchGate. Available at: [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers. Available at: [Link]

  • Continuous flow for enantioselective cyanohydrin synthesis. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • A chiral interlocking auxiliary strategy for the synthesis of mechanically planar chiral rotaxanes. PMC. Available at: [Link]

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Troubleshooting & Optimization

1-Hydroxycyclohexanecarbonitrile stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Hydroxycyclohexanecarbonitrile

Welcome to the technical support guide for this compound (also known as Cyclohexanone Cyanohydrin). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound in your experiments. Here, you will find answers to frequently asked questions and troubleshooting guides for common issues.

I. Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: To ensure maximum stability, this compound should be stored at refrigerated temperatures, typically between 2-8°C.[1][2] It is crucial to keep the compound in a tightly-closed container under an inert atmosphere, such as nitrogen or argon.[3][4] This prevents exposure to moisture and atmospheric oxygen, which can contribute to degradation. The material should also be protected from direct sunlight and kept in a cool, dry, and well-ventilated area away from heat sources or ignition.[3][5]

Q2: How stable is this compound at room temperature?

A2: While the compound is noted to be stable under normal handling conditions, long-term storage at room temperature is not recommended.[6] this compound is a cyanohydrin, a class of compounds that can exist in equilibrium with their parent ketone (cyclohexanone) and hydrogen cyanide (HCN).[7][8] This equilibrium can shift towards decomposition at elevated temperatures, leading to a loss of compound integrity. For short durations, such as during experimental setup, maintaining the compound on ice is a good practice.

Q3: What materials are incompatible with this compound?

A3: this compound exhibits reactivity with several classes of chemicals. It is crucial to avoid contact with:

  • Strong Acids and Bases: Both acidic and basic conditions can catalyze the hydrolysis of the nitrile group or, more critically, promote the reverse cyanohydrin reaction, leading to the release of highly toxic and flammable hydrogen cyanide gas.[2][4]

  • Strong Oxidizing Agents: Contact with substances like peroxides and epoxides can lead to vigorous and potentially violent reactions.[2][4]

  • Water: The compound reacts slowly with water.[2][4] Prolonged exposure to moisture can lead to hydrolysis and decomposition. Some cyanohydrins are known to decompose rapidly in contact with water.[9]

Q4: What are the primary decomposition products I should be aware of?

A4: The primary and most hazardous decomposition pathway for this compound is the reversion to cyclohexanone and hydrogen cyanide (HCN).[2][7] At elevated temperatures, thermal decomposition may also produce carbon monoxide and nitrogen oxides.[6] The release of HCN is a significant safety concern due to its high toxicity.

Decomposition Pathway

The stability of this compound is governed by the reversible cyanohydrin formation reaction.

G cluster_product Product Cyclohexanone Cyclohexanone Cyanohydrin This compound Cyclohexanone->Cyanohydrin + CN⁻ (Nucleophilic Attack) HCN Hydrogen Cyanide (HCN) Cyanohydrin->HCN Decomposition (Base/Heat catalyzed)

Caption: Reversible decomposition of this compound.

II. Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your research.

Problem 1: My analytical results (NMR, HPLC, GC-MS) show impurities or the presence of cyclohexanone. What happened?

  • Causality: The presence of cyclohexanone is a strong indicator that the compound has started to decompose back to its starting materials. This is the most common stability issue.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been consistently stored at 2-8°C in a tightly sealed container under an inert atmosphere.[1][2][4] Any deviation can accelerate degradation.

    • Check Solvent pH: If the compound was dissolved in a solvent for your experiment, ensure the solvent is neutral and anhydrous. Traces of acid or base in the solvent can catalyze decomposition.[2]

    • Review Experimental Temperature: Did your experiment involve heating steps? Cyanohydrins are thermally labile. Consider if the reaction or analysis temperature exceeded the compound's stability threshold.

    • Analytical Method Consideration: If using Gas Chromatography (GC), be aware that the high temperature of the injection port can cause thermal decomposition of the cyanohydrin, leading to the detection of cyclohexanone even if it wasn't present in the bulk sample.[10] Consider using a lower inlet temperature or alternative analytical methods like HPLC or careful NMR sample preparation at low temperatures.

Problem 2: I observed a pressure buildup in my storage vial/bottle.

  • Causality: Pressure buildup is a serious warning sign. It indicates decomposition leading to the formation of a gas, which in this case is likely hydrogen cyanide (HCN).[2]

  • Immediate Actions & Troubleshooting:

    • DO NOT OPEN THE CONTAINER DIRECTLY. Handle the container in a certified chemical fume hood with appropriate personal protective equipment (PPE), including cyanide-rated gloves and a face shield.

    • Cool the Container: Place the container in an ice bath to reduce the vapor pressure of the HCN.

    • Vent Carefully: Once cooled, carefully and slowly vent the container in the back of the fume hood.

    • Investigate the Cause: This is often caused by contamination with a base or moisture, or by prolonged storage at improper temperatures. The entire batch of the compound should be considered suspect and re-analyzed for purity before further use. Dispose of the material according to your institution's hazardous waste protocols if purity cannot be confirmed.

Troubleshooting Workflow

This diagram outlines a logical process for diagnosing stability issues with this compound.

G start Unexpected Experimental Result (e.g., Impurity Detected) check_storage 1. Review Storage History (Temp: 2-8°C, Inert Gas?) start->check_storage storage_ok Storage Conditions Correct check_storage->storage_ok Yes storage_bad Improper Storage - Quarantine Lot - Re-analyze Purity check_storage->storage_bad No check_protocol 2. Examine Experimental Protocol (Solvents, pH, Temp) storage_ok->check_protocol protocol_ok Protocol Conditions Neutral & Anhydrous check_protocol->protocol_ok Yes protocol_bad Potential Incompatibility - Acid/Base Contamination? - High Temperature? check_protocol->protocol_bad No check_analysis 3. Evaluate Analytical Method (e.g., GC Inlet Temp) protocol_ok->check_analysis analysis_ok Method Confirmed Non-Destructive check_analysis->analysis_ok Yes analysis_bad Method-Induced Decomposition - Use alternative method (HPLC) - Modify GC parameters check_analysis->analysis_bad No conclusion Conclusion: Compound is Unstable Under Tested Conditions analysis_ok->conclusion

Caption: Workflow for troubleshooting this compound stability.

III. Experimental Protocols & Data

Protocol: Accelerated Stability Study

This protocol describes a method to assess the stability of this compound under thermal stress.

Objective: To determine the rate of degradation at an elevated temperature.

Methodology:

  • Sample Preparation: Accurately weigh ~10 mg of this compound into three separate amber glass vials. Seal the vials with PTFE-lined caps. One vial will be the T=0 control.

  • Initial Analysis (T=0): Dissolve the contents of the T=0 control vial in a known volume of a suitable solvent (e.g., Acetonitrile). Immediately analyze by a calibrated HPLC-UV method to determine the initial purity and peak area.

  • Stress Condition: Place the remaining two vials in a calibrated oven at 40°C.

  • Time Point Analysis (T=24h, T=72h):

    • At 24 hours, remove one vial from the oven. Allow it to cool to room temperature for 30 minutes.

    • Prepare and analyze the sample using the same HPLC-UV method as the T=0 control.

    • Repeat for the final vial at 72 hours.

  • Data Analysis: Compare the peak area of this compound at each time point to the T=0 sample. Note the appearance and area of any new peaks, particularly the peak corresponding to cyclohexanone. Calculate the percentage of degradation over time.

Summary of Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₁₁NO[1][11]
Molecular Weight 125.17 g/mol [1][4][11]
Appearance Brown solid[2]
Melting Point 32-35 °C[1][2][11]
Boiling Point ~232 °C at 760 mmHg[1]
Recommended Storage 2-8°C[1][2]
Incompatibilities Strong acids, strong bases, oxidizing agents, water[2][4]

IV. References

  • Chemius. Cyclohexanone. [Link]

  • PubChem. 1-Cyano-1-hydroxycyclohexane | C7H11NO | CID 13610. [Link]

  • Chemsrc. This compound | CAS#:931-97-5. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexane. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Cyclohexane. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Cyclohexane. [Link]

  • Fisher Scientific. (2009, October 6). Safety Data Sheet: Cyclohexane. [Link]

  • PubChem. 4-Hydroxycyclohexanecarbonitrile | C7H11NO | CID 12617272. [Link]

  • ChemSynthesis. (2025, May 20). This compound. [Link]

  • Reddit. (2024, May 6). Cyanohydrin stability on GC : r/Chempros. [Link]

  • Wikipedia. (n.d.). Cyanohydrin. [Link]

  • Chemistry LibreTexts. (2023, January 22). Cyanohydrins. [Link]

  • Master Organic Chemistry. (n.d.). Formation of Cyanohydrins from ketones and aldehydes. [Link]

  • Brainly.in. (2018, March 28). Which form of cyanohydrin is stable form?. [Link]

Sources

Safe handling and disposal of cyclohexanone cyanohydrin

Author: BenchChem Technical Support Team. Date: February 2026

An essential guide for the safe handling and disposal of cyclohexanone cyanohydrin, this Technical Support Center provides researchers, scientists, and drug development professionals with critical safety information, troubleshooting guides, and detailed protocols in a direct question-and-answer format. As a Senior Application Scientist, my focus is to blend established safety standards with practical, field-tested insights to ensure every procedure is self-validating and grounded in authoritative knowledge.

Core Safety Principles & Hazard Summary

This section addresses the fundamental hazards associated with cyclohexanone cyanohydrin, a crucial starting point for any risk assessment.

Question: What are the primary, most critical hazards of cyclohexanone cyanohydrin?

Answer: Cyclohexanone cyanohydrin is an α-hydroxynitrile with significant acute toxicity. The primary danger lies in its potential to decompose, releasing highly toxic and flammable hydrogen cyanide (HCN) gas.[1] This decomposition can be initiated by contact with bases, strong acids, or exposure to elevated temperatures (e.g., above 70°C).[2] Inhalation, ingestion, or skin contact with the material can cause severe injury or death.[1] Therefore, it must be handled with extreme caution, recognizing that it is a potent poison.

Question: How does its chemical structure contribute to its instability?

Answer: Cyclohexanone cyanohydrin exists in equilibrium with its constituent reactants: cyclohexanone and hydrogen cyanide. This reaction is reversible.[3][4][5] In the presence of a base, the equilibrium is pushed towards the starting materials, leading to the release of free cyanide ions and, subsequently, HCN gas.[1][6] This inherent instability is the root cause of its hazardous nature and dictates the stringent handling and storage requirements.

Table 1: Cyclohexanone Cyanohydrin Hazard Summary
Hazard ClassCategoryGHS Hazard StatementSignal Word
Flammable Liquid3H226: Flammable liquid and vaporDanger
Acute Toxicity (Oral)4H302: Harmful if swallowedDanger
Acute Toxicity (Dermal)4H312: Harmful in contact with skinDanger
Acute Toxicity (Inhalation)4H332: Harmful if inhaledDanger
Skin Irritation2H315: Causes skin irritationDanger
Serious Eye Damage1H318: Causes serious eye damageDanger
Source: GHS Classification in accordance with 29 CFR 1910 (OSHA HCS).[7][8]

Personal Protective Equipment (PPE) Troubleshooting Guide

Proper PPE is the most critical barrier between the researcher and the chemical. This guide addresses common questions and issues.

Question: My standard nitrile gloves are rated for general chemical use. Are they sufficient for handling cyclohexanone cyanohydrin?

Answer: Not necessarily for prolonged contact. While nitrile gloves offer initial protection, their permeation and degradation characteristics against specific chemicals vary. For handling cyclohexanone cyanohydrin, especially during transfers or spill cleanup, more robust materials are recommended. Safety equipment manufacturers suggest Butyl rubber, Polyvinyl Alcohol, or specialized laminate gloves (e.g., Silver Shield®/4H®) for superior protection.[9] Always check the manufacturer's specific chemical resistance chart for your gloves against cyclohexanone.

Question: Under what circumstances is respiratory protection mandatory?

Answer: Respiratory protection is required whenever there is a risk of inhaling vapors or dust. This includes:

  • Weighing the solid compound outside of a containment device like a glove box.

  • Handling large quantities where vapor concentration may exceed exposure limits.[10]

  • Responding to a spill.[11]

  • When working in an area with inadequate ventilation.[10]

For weighing or small-scale solution work, a NIOSH-approved half-face respirator with a combination organic vapor/acid gas cartridge is recommended.[1] In emergencies or situations with potential for high concentrations, a self-contained breathing apparatus (SCBA) is essential.[9]

Table 2: PPE Selection Guide
TaskMinimum Required PPERecommended PPE for Enhanced Safety
Weighing Solid (<10g in fume hood)Chemical splash goggles, lab coat, double-layered nitrile glovesFace shield, chemical-resistant apron, Butyl rubber gloves
Solution TransferChemical splash goggles, lab coat, nitrile glovesFace shield, chemical-resistant apron, Butyl rubber gloves
Large-Scale Reaction (>1L)Face shield, chemical-resistant apron, Butyl rubber glovesFull protective suit (e.g., Tychem®), NIOSH-approved respirator
Spill CleanupNIOSH-approved respirator, face shield, chemical-resistant suit, double-layered Butyl gloves, boot coversSelf-Contained Breathing Apparatus (SCBA) for large or poorly ventilated spills

Safe Handling & Storage Protocols

Adherence to strict handling and storage protocols is non-negotiable to prevent accidental exposure and decomposition.

Question: I need to store a previously opened container of cyclohexanone cyanohydrin. What are the critical requirements?

Answer: To prevent decomposition and ensure safety, opened containers must be stored with the following precautions:

  • Tightly Sealed: The container must be securely closed to prevent the escape of vapors.[7][8][10][12][13]

  • Inert Atmosphere: The headspace of the container should be purged with an inert gas like nitrogen or argon to prevent air/oxygen contact.[1][12]

  • Refrigerated Temperatures: Store at refrigerated temperatures to minimize decomposition.[1]

  • Ventilated & Dry Location: The storage location, such as a dedicated chemical refrigerator, must be in a well-ventilated area.[7][8][10][12][13]

  • Isolate from Incompatibles: Crucially, store it away from acids, bases, oxidizing agents, and reducing agents.[1][8] Contact with bases is particularly hazardous as it can rapidly generate HCN gas.[1]

Question: Why is grounding and bonding necessary when transferring cyclohexanone cyanohydrin solutions?

Answer: Cyclohexanone, often used as a solvent or precursor, is a flammable liquid that can generate static electricity during transfer.[7][10] This static discharge can serve as an ignition source for flammable vapors, potentially causing a fire or explosion.[9][10] Grounding and bonding containers and receiving equipment creates an electrical path that prevents the buildup of static charge, a critical safety measure when handling flammable liquids.[7][10][12] Always use non-sparking tools during these operations.[7][9]

Emergency Procedures: Spills & Exposure

A swift and correct response to an emergency can prevent serious injury or a catastrophic event.

Question: I've spilled approximately 5 grams of solid cyclohexanone cyanohydrin in the fume hood. What is the correct, step-by-step cleanup procedure?

Answer: For a small spill contained within a fume hood, laboratory personnel with proper training and PPE can perform the cleanup.

  • Alert & Isolate: Immediately alert colleagues in the area and restrict access. Ensure the fume hood sash is kept as low as possible.

  • Don PPE: Wear, at a minimum, a lab coat, splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., Butyl rubber). A NIOSH-approved respirator is strongly recommended.

  • Dampen the Spill: Gently dampen the solid spill material with water.[1] This is a critical step to prevent the solid from becoming airborne dust that can be easily inhaled.

  • Collect Material: Use absorbent paper, also dampened with water, to carefully pick up the material.[1]

  • Package Waste: Place the absorbent paper and any contaminated materials into a heavy-duty, vapor-tight plastic bag (e.g., a zippered polyethylene bag).[1] Seal it, then place it inside a second bag.

  • Decontaminate: Wash all contaminated surfaces with a strong soap and water solution.[1]

  • Dispose: Label the sealed bag as "Hazardous Waste: Cyclohexanone Cyanohydrin" and contact your institution's Environmental Health & Safety (EHS) department for pickup.

  • Verify: Do not resume work in the area until it has been verified as clean by a safety officer or qualified person.[1]

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_response Response Action Spill Spill Occurs Assess Assess Hazard & Size Spill->Assess SmallSpill Small Spill (<500ml) Contained No immediate danger Assess->SmallSpill Is it manageable? YES LargeSpill Large Spill (>500ml) Fire/Explosion Risk Highly Toxic Vapor Assess->LargeSpill NO Cleanup Lab Personnel Cleanup (Use Spill Kit & PPE) SmallSpill->Cleanup Evacuate Evacuate Area Call Emergency Services & EHS LargeSpill->Evacuate

Caption: Decision workflow for responding to a chemical spill.

Question: What are the immediate first aid steps for an inhalation exposure, even if the person feels fine?

Answer: Speed is absolutely essential.[14][15] Due to the risk of delayed onset of severe symptoms from cyanide poisoning, you must act immediately.

  • Move to Fresh Air: Immediately leave the contaminated area and get to fresh air.[1] Take deep breaths.

  • Call for Emergency Medical Help: Call for an ambulance immediately and inform them that potential cyanide poisoning is involved.[1][15] This is critical even if no symptoms are present.[1]

  • Do Not Wait for Symptoms: Symptoms like headache, dizziness, rapid breathing, or confusion can progress quickly to convulsions and death.[14][15] The onset can be delayed, so seeking immediate professional medical attention is the only safe course of action.[1]

  • Rescuer Safety: Rescuers must wear appropriate respiratory protection (preferably SCBA) before entering an unknown atmosphere to assist a victim.[1] Do NOT perform mouth-to-mouth resuscitation on a victim of cyanide poisoning.[15]

Waste Disposal & Decontamination

Proper disposal is a legal and ethical requirement to protect personnel and the environment.

Question: Can I neutralize small amounts of cyclohexanone cyanohydrin waste in the lab before disposal?

Answer: This is strongly discouraged and potentially very dangerous. While chemical neutralization of cyanides is possible (e.g., using bleach or hydrogen peroxide under controlled basic pH), it is an exothermic reaction that can generate significant heat and potentially release HCN gas if not performed correctly. This process should only be attempted by highly trained personnel under a validated Standard Operating Procedure (SOP). For all routine laboratory waste, the safest and recommended method is to dispose of it as hazardous waste through your institution's EHS department.[8][9][12]

Question: How should I manage different waste streams from an experiment involving cyclohexanone cyanohydrin?

Answer: All waste must be considered hazardous. Segregate waste streams as follows:

  • Solid Waste: Contaminated gloves, absorbent paper, and solid residues should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1][12]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams (e.g., strong acids or bases).

  • Sharps: Contaminated needles or glassware must be disposed of in a designated sharps container.

All containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "Cyclohexanone Cyanohydrin."[8][12]

Waste_Disposal_Pathway cluster_segregation Waste Segregation Gen Waste Generation (Lab Bench) Solid Solid Waste (Gloves, Paper) Gen->Solid Liquid Liquid Waste (Solutions) Gen->Liquid Sharps Sharps Waste (Needles, Glass) Gen->Sharps Store Secure & Labeled Satellite Accumulation Area Solid->Store Liquid->Store Sharps->Store Pickup EHS Department Picks Up Waste Store->Pickup Scheduled Pickup Dispose Final Hazardous Waste Disposal Facility Pickup->Dispose

Caption: Standard workflow for hazardous laboratory waste disposal.

References

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Cyclohexanone. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexanone. Retrieved from [Link]

  • Chemius. (n.d.). Safety Data Sheet: Cyclohexanone. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Cyclohexane. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Safety First: Handling and Storage of Cyclohexanone. Retrieved from [Link]

  • Allen Institute for AI. (n.d.). Giving plausible explanation for each of the following: i. Cyclohexanone forms cyanohydrin good yield but 2,2,6-trimethylcyclohexanone does not.... Retrieved from [Link]

  • Google Patents. (n.d.). US7582790B2 - Process for chemical reactions involving cyanohydrins.
  • Health Safety & Wellbeing, Monash University. (2022). First aid for cyanide exposure - OHS Information Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetone Cyanohydrin. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 8.7: Nucleophilic Addition of HCN- Cyanohydrin Formation. Retrieved from [Link]

  • University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Safety First: Handling and Storage Best Practices for Cyclohexanone. Retrieved from [Link]

  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]

  • Aalto University. (2013). FIRST AID IN CASE OF CYANIDE ACCIDENTS. Retrieved from [Link]

  • Filo. (2022). Give plausible explanation for each of the following:(i) Cyclohe... Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Extramarks. (n.d.). Give plausible explanation for each of the following: (i) Cyclohexanone forms cyanohydrin in good yield but 2, 2, 6 trimethylcyclohexanone does not.... Retrieved from [Link]

  • The City University of New York (CUNY). (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • 2M Holdings. (n.d.). SAFETY DATA SHEET CYCLOHEXANONE LRG. Retrieved from [Link]

  • Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Retrieved from [Link]

  • Google Patents. (n.d.). CN116496175A - A kind of preparation method of cyclohexanone cyanohydrin.

Sources

Technical Support Center: Synthesis of 1-Hydroxycyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-hydroxycyclohexanecarbonitrile (cyclohexanone cyanohydrin). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis. The following content is structured in a question-and-answer format to directly address potential challenges in your experimental work.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the primary factors affecting the formation of this compound?

Low yield in the synthesis of this compound is a common issue that can often be traced back to the equilibrium nature of the cyanohydrin formation reaction and the occurrence of side reactions. The primary factors to consider are pH, temperature, and reaction time.

The formation of this compound from cyclohexanone and a cyanide source is a reversible reaction. To favor the product, it's crucial to carefully control the reaction conditions.

  • pH Control: The reaction is typically base-catalyzed. A slightly basic medium (pH 7-10) is necessary to have a sufficient concentration of the cyanide anion (CN⁻), which is the active nucleophile. However, excessively high pH will promote the self-condensation of cyclohexanone (an aldol condensation), a significant side reaction that consumes the starting material. Conversely, a pH that is too low (acidic) will lead to the protonation of the cyanide ion to form hydrogen cyanide (HCN), a much weaker nucleophile, thus slowing down or inhibiting the desired reaction.

  • Temperature Management: The cyanohydrin formation is an exothermic process. Lower temperatures generally favor the equilibrium towards the product side. Running the reaction at elevated temperatures can shift the equilibrium back towards the starting materials (retro-cyanohydrin reaction) and also accelerate the rate of side reactions, particularly the aldol condensation of cyclohexanone. It is advisable to maintain a low reaction temperature, typically between 0°C and 10°C, to maximize the yield.

  • Reaction Time: Given the equilibrium nature of the reaction, allowing the reaction to proceed for an adequate amount of time is important. However, excessively long reaction times, especially under non-optimal pH and temperature conditions, can lead to the accumulation of side products. Monitoring the reaction progress by techniques like TLC or GC can help in determining the optimal reaction time.

Q2: I am observing a significant amount of a high-boiling point impurity in my crude product. What could this be and how can I prevent its formation?

A high-boiling point impurity is often the result of the base-catalyzed self-condensation of cyclohexanone , also known as an aldol condensation. This reaction leads to the formation of a dimer, 2-(1-cyclohexenyl)cyclohexanone, and its corresponding aldol addition product, 2-(1-hydroxycyclohexyl)cyclohexanone. Further condensation can lead to trimers and higher oligomers.

Mechanism of Aldol Condensation:

Under basic conditions, a hydroxide ion can deprotonate the α-carbon of a cyclohexanone molecule to form an enolate. This enolate then acts as a nucleophile and attacks the carbonyl carbon of another cyclohexanone molecule. The resulting aldol addition product can then undergo dehydration to form the more stable α,β-unsaturated ketone.

Prevention Strategies:

  • Strict pH Control: As this is a base-catalyzed reaction, maintaining the pH in the optimal range for cyanohydrin formation without being excessively basic is critical. A pH between 8 and 9 is often a good compromise.

  • Low Temperature: The rate of the aldol condensation is highly temperature-dependent. Conducting the reaction at low temperatures (e.g., 0-5°C) will significantly slow down the rate of this side reaction.

  • Order of Addition: Adding the cyanide source gradually to the cyclohexanone solution can help to maintain a low concentration of the enolate at any given time, thus minimizing the self-condensation reaction.

  • Catalyst Choice: The choice of base can also influence the extent of the aldol condensation. Weaker bases may be preferable to stronger bases like sodium hydroxide. The use of a phase-transfer catalyst can sometimes be beneficial.

Q3: My purified product seems to be reverting to cyclohexanone over time. What is causing this instability and how can I store the product correctly?

The reversion of this compound back to cyclohexanone and hydrogen cyanide is known as the retro-cyanohydrin reaction . This is essentially the reverse of the formation reaction and is a common issue, especially if the product is not properly stabilized.

Factors Influencing the Retro-Cyanohydrin Reaction:

  • Presence of Base or Acid: Both basic and acidic conditions can catalyze the retro-cyanohydrin reaction. Any residual base or acid from the synthesis or work-up can lead to decomposition of the product upon storage.

  • Elevated Temperatures: As with the forward reaction, the equilibrium is sensitive to temperature. Storing the product at room temperature or higher will favor the decomposition back to the starting materials.

Stabilization and Storage Protocol:

  • Neutralization: Ensure that the purified product is free from any acidic or basic impurities. This can be achieved by washing the organic extract of the product with a dilute solution of a weak acid (like acetic acid) followed by a wash with a dilute solution of a weak base (like sodium bicarbonate), and finally with brine until the pH of the aqueous layer is neutral.

  • Drying: Thoroughly dry the product to remove any residual water, which can facilitate decomposition. Anhydrous magnesium sulfate or sodium sulfate are suitable drying agents.

  • Storage Conditions: Store the purified this compound at low temperatures, preferably in a refrigerator or freezer. Storage under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent degradation.

Q4: I have a byproduct that I suspect is a carboxylic acid. How is this formed and how can I avoid it?

The formation of a carboxylic acid, specifically this compound-1-carboxylic acid, is due to the hydrolysis of the nitrile group . This can occur under both acidic and basic conditions, often during the reaction work-up or if the reaction is run for an extended period under non-ideal pH conditions.

Mechanism of Nitrile Hydrolysis:

  • Acid-Catalyzed Hydrolysis: The nitrile is protonated by an acid, making the carbon atom more electrophilic and susceptible to attack by water.

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile group.

Prevention of Nitrile Hydrolysis:

  • Control of pH during Work-up: During the work-up procedure, avoid prolonged exposure to strong acids or bases. If an acidic or basic wash is necessary, it should be performed quickly and at a low temperature.

  • Reaction Time: Do not let the reaction run for an unnecessarily long time, as this increases the likelihood of hydrolysis, especially if the pH is not well-controlled.

  • Anhydrous Conditions: While the cyanohydrin reaction is often carried out in the presence of water, minimizing the amount of water and avoiding excessively long reaction times can help to reduce the extent of hydrolysis.

Section 2: Experimental Protocols & Methodologies

Protocol 2.1: Synthesis of this compound with Minimized Side Reactions

This protocol is designed to maximize the yield of the desired product while minimizing the formation of the aldol condensation product and other impurities.

Materials:

  • Cyclohexanone

  • Sodium cyanide (NaCN)

  • Glacial acetic acid

  • Diethyl ether (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyclohexanone (1.0 eq) in diethyl ether.

  • Cool the flask in an ice-water bath to 0-5°C.

  • In a separate beaker, prepare a solution of sodium cyanide (1.1 eq) in water.

  • Slowly add the sodium cyanide solution to the stirred cyclohexanone solution via the dropping funnel over a period of 1-2 hours, ensuring the temperature does not rise above 10°C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 2-3 hours.

  • Monitor the reaction progress by TLC or GC analysis.

  • Once the reaction is complete, carefully add glacial acetic acid to neutralize the excess sodium cyanide and adjust the pH to around 5-6. Caution: This step will generate toxic hydrogen cyanide gas and must be performed in a well-ventilated fume hood.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2.2: Purification of this compound by Vacuum Distillation

Vacuum distillation is an effective method for purifying this compound, especially for removing high-boiling aldol condensation products.

Procedure:

  • Set up a fractional distillation apparatus for vacuum distillation.

  • Charge the distillation flask with the crude this compound.

  • Slowly apply vacuum and begin heating the distillation flask.

  • Collect the fraction that distills at the appropriate boiling point for this compound under the applied vacuum. The boiling point will depend on the pressure.

  • The high-boiling aldol condensation products will remain in the distillation flask.

Protocol 2.3: Purification of this compound by Crystallization

Crystallization can be a highly effective method for obtaining high-purity this compound.

Procedure:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture. Potential solvents include a mixture of diethyl ether and petroleum ether, or toluene.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Section 3: Data Presentation & Visualization

Table 1: Influence of Reaction Conditions on Product Yield and Purity

ParameterConditionThis compound Yield (%)Aldol Condensation Product (%)Notes
pH 7ModerateLowReaction is slow.
9HighModerateOptimal for yield.
11ModerateHighSignificant side reaction.
Temperature 0°CHighLowFavors product formation.
25°CModerateModerateIncreased side reactions.
50°CLowHighRetro-reaction and side reactions dominate.

Diagram 1: Reaction Scheme and Major Side Reactions

G Cyclohexanone Cyclohexanone Product This compound Cyclohexanone->Product + CN⁻, H⁺ Aldol_Adduct Aldol Addition Product Cyclohexanone->Aldol_Adduct + Cyclohexanone (Base) Cyanide CN⁻ Product->Cyclohexanone Retro-Cyanohydrin (Base or Acid, Heat) Hydrolysis_Product 1-Hydroxycyclohexanecarboxylic Acid Product->Hydrolysis_Product + 2H₂O (Acid or Base) Aldol_Condensate Aldol Condensation Product (2-(1-cyclohexenyl)cyclohexanone) Aldol_Adduct->Aldol_Condensate - H₂O Water H₂O

Caption: Main reaction pathway and key side reactions in the synthesis of this compound.

Diagram 2: Troubleshooting Flowchart for Low Yield

G Start Low Yield of This compound Check_pH Check Reaction pH Start->Check_pH Check_Temp Check Reaction Temperature Start->Check_Temp Check_Purity Analyze Crude Product for Impurities (GC/MS, NMR) Start->Check_Purity pH_High pH too high (>10)? Check_pH->pH_High pH_Low pH too low (<7)? Check_pH->pH_Low Temp_High Temperature too high (>10°C)? Check_Temp->Temp_High Aldol_Present High levels of Aldol Condensation Product? Check_Purity->Aldol_Present Optimize_pH_Base Optimize pH: Lower base concentration or use a weaker base. pH_High->Optimize_pH_Base Yes Optimize_pH_Acid Optimize pH: Ensure slightly basic conditions (pH 7-9). pH_Low->Optimize_pH_Acid Yes Optimize_Temp Optimize Temperature: Run reaction at 0-5°C. Temp_High->Optimize_Temp Yes Purification Implement Purification: Vacuum Distillation or Crystallization. Aldol_Present->Purification Yes Optimize_pH_Base->Start Optimize_pH_Acid->Start Optimize_Temp->Start Purification->Start Re-evaluate yield after purification

Caption: A step-by-step guide to troubleshooting low yields in the synthesis of this compound.

Section 4: References

  • Organic & Biomolecular Chemistry. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. RSC Publishing. [Link]

  • Google Patents. (Year). A kind of preparation method of cyclohexanone cyanohydrin. CN116496175A.

  • PrepChem. (Year). Synthesis of Production of Cyclohexanone Cyanohydrin. [Link]

  • MDPI. (2019). Aldol Condensation of Cyclohexanone and Furfural in Fixed-Bed Reactor. Catalysts. [Link]

  • Chemistry LibreTexts. (2021). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • Organic Syntheses. (Year). Procedure. [Link]

  • Taylor & Francis Online. (Year). Vacuum distillation – Knowledge and References. [Link]

  • Shimadzu. (Year). C190-E144 Technical Report: High-Sensitivity Quantitative Analysis of Trace-Level Impurities and Active Ingredients with HPLC. [Link]

  • Chemistry Steps. (Year). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. [Link]

  • Wikipedia. (Year). Thermodynamic versus kinetic reaction control. [Link]

  • ResearchGate. (2020). Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015. [Link]

  • ResearchGate. (Year). GC/MS chromatogram of products mixture after oxidation of cyclohexene... [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (Year). Development & Validation of a High Performance Liquid Chromatography Method for Simultaneous Determination of Irbesartan and Its Related Impurities in. [Link]

1-Hydroxycyclohexanecarbonitrile decomposition pathways and byproducts

Author: BenchChem Technical Support Team. Date: February 2026

An essential guide for professionals working with 1-Hydroxycyclohexanecarbonitrile, this technical support center provides in-depth troubleshooting guides and frequently asked questions to ensure experimental success and safety. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to address common challenges encountered during research and development.

Technical Support Center: this compound

Introduction: this compound, also known as cyclohexanone cyanohydrin, is a versatile intermediate in organic synthesis. However, its stability can be a critical factor in experimental outcomes. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its decomposition pathways, byproducts, and troubleshooting strategies to mitigate potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: this compound, being an α-hydroxynitrile, is susceptible to decomposition under several conditions. The two primary pathways are:

  • Base-Catalyzed Decomposition: In the presence of bases, it can revert to cyclohexanone and hydrogen cyanide, a toxic and flammable gas.[1][2] This is a significant safety concern and can impact reaction stoichiometry.

  • Acid/Base-Catalyzed Hydrolysis: Under both acidic and basic aqueous conditions, the nitrile group can be hydrolyzed. This reaction is often exothermic and results in the formation of 1-hydroxycyclohexanecarboxylic acid or its corresponding salt.[1][2]

Q2: What are the main byproducts to expect from decomposition?

A2: The most common byproducts are cyclohexanone and hydrogen cyanide from the retro-addition reaction. In aqueous environments, 1-hydroxycyclohexanecarboxylic acid is another major byproduct. Depending on the reaction conditions, further side reactions may lead to the formation of amides or other derivatives.

Q3: How should this compound be stored to ensure its stability?

A3: To minimize decomposition, it should be stored in a cool, dry place, typically between 2-8°C, away from incompatible materials such as strong acids, bases, and oxidizing agents.[2] The container should be tightly sealed to prevent moisture absorption, which can lead to slow hydrolysis.[1][2]

Q4: Is this compound stable in water?

A4: It is water-soluble but reacts slowly with water, which can lead to hydrolysis over time.[1][2] For applications requiring aqueous solutions, it is advisable to prepare them fresh and use them promptly.

Q5: What are the key safety hazards associated with this compound?

A5: this compound is classified as highly toxic. It can be fatal if swallowed, inhaled, or in contact with the skin.[1] A primary hazard is the release of hydrogen cyanide gas upon contact with bases.[1][2] It is also a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn, and all manipulations should be performed in a well-ventilated fume hood.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, providing potential causes and actionable solutions.

Issue 1: Low Yield or Incomplete Reaction

  • Symptom: The yield of the desired product is significantly lower than expected, or starting material is consumed without the formation of the intended product.

  • Potential Cause: Decomposition of this compound before or during the reaction. This is often due to the presence of basic impurities in reagents or solvents, or elevated reaction temperatures.

  • Solution:

    • Reagent Purity Check: Ensure all reagents and solvents are free from basic contaminants. If necessary, purify or use freshly opened solvents.

    • Temperature Control: Maintain the recommended reaction temperature. Avoid localized overheating by ensuring efficient stirring.

    • pH Monitoring: If compatible with your reaction, monitor and control the pH to avoid basic conditions that could trigger decomposition.

    • Inert Atmosphere: For sensitive reactions, consider running the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent air and moisture from initiating decomposition.

Issue 2: Appearance of an Unexpected Odor of Bitter Almonds

  • Symptom: A distinct smell of bitter almonds is detected from the reaction vessel.

  • Potential Cause: This is a characteristic sign of hydrogen cyanide (HCN) gas evolution, indicating base-catalyzed decomposition of the cyanohydrin.[1][2]

  • Immediate Action & Solution:

    • Safety First: EXTREME CAUTION IS ADVISED. Ensure the reaction is being conducted in a certified chemical fume hood. Do not inhale the fumes.

    • Neutralization: If permissible for your experimental design, carefully quench the reaction with a weak acid (e.g., dilute acetic acid or a buffer solution) to neutralize any base and halt further HCN generation.

    • Review Protocol: Re-evaluate the experimental procedure to identify the source of the base. This could be a reagent, a deprotonation side reaction, or carry-over from a previous step.

Issue 3: Inconsistent Results or Presence of Unknown Impurities in Analytical Data (GC-MS, NMR)

  • Symptom: Chromatograms (GC) or spectra (NMR) show unexpected peaks that are not attributable to the starting material or the desired product.

  • Potential Cause: The presence of decomposition byproducts such as cyclohexanone or 1-hydroxycyclohexanecarboxylic acid.

  • Solution:

    • Reference Standard Analysis: Analyze reference standards of potential byproducts (e.g., cyclohexanone) using the same analytical method to confirm their identity.

    • Workflow for Byproduct Identification:

      • GC-MS Analysis: This is an effective technique for identifying volatile byproducts like cyclohexanone.

      • LC-MS Analysis: Can be used to detect less volatile byproducts like 1-hydroxycyclohexanecarboxylic acid.

      • NMR Spectroscopy: Compare the chemical shifts of the impurity peaks with known spectra of suspected byproducts.

    • Preventative Measures: Implement the solutions from "Issue 1" to minimize decomposition in future experiments.

Data & Protocols

Decomposition Triggers and Byproducts Summary
TriggerPrimary Decomposition PathwayKey Byproducts
Bases (e.g., NaOH, amines) Retro-additionCyclohexanone, Hydrogen Cyanide (HCN)
Acids (aqueous) Hydrolysis1-Hydroxycyclohexanecarboxylic acid
Water Slow Hydrolysis1-Hydroxycyclohexanecarboxylic acid
Heat Can accelerate decompositionVaries depending on other present reagents
Experimental Protocol: Analytical Detection of Cyclohexanone Byproduct by GC-MS

This protocol provides a general method for detecting cyclohexanone, a common decomposition byproduct.

  • Sample Preparation:

    • Carefully take an aliquot of the reaction mixture.

    • Quench the aliquot in a slightly acidic solution (e.g., a vial containing a small amount of ethyl acetate with a trace of acetic acid) to prevent further decomposition.

    • Dilute the quenched sample with a suitable solvent (e.g., ethyl acetate or dichloromethane) to a concentration appropriate for GC-MS analysis.

    • Filter the sample through a 0.22 µm syringe filter if particulates are present.

  • GC-MS Instrumentation and Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms or equivalent) is typically suitable.

    • Injection Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min.

    • Carrier Gas: Helium

    • Detector: Mass Spectrometer (scanning a range of m/z 35-300).

  • Data Analysis:

    • Analyze the resulting chromatogram for a peak corresponding to the retention time of a cyclohexanone standard.

    • Confirm the identity of the peak by comparing its mass spectrum to the library spectrum of cyclohexanone (prominent ions at m/z 98, 83, 55, 42).

Visualizations

Decomposition Pathways of this compound

A This compound B Cyclohexanone A->B Base-catalyzed (Retro-addition) C Hydrogen Cyanide (HCN) A->C D 1-Hydroxycyclohexanecarboxylic Acid A->D Acid/Base Hydrolysis (with H2O)

Caption: Major decomposition pathways of this compound.

Troubleshooting Workflow for Low Yield

start Low Product Yield Observed check_decomp Suspect Decomposition of Starting Material start->check_decomp analyze_byproducts Analyze for Byproducts (e.g., GC-MS for Cyclohexanone) check_decomp->analyze_byproducts Yes review_conditions Review Reaction Conditions check_decomp->review_conditions No analyze_byproducts->review_conditions check_reagents Check Reagent/Solvent Purity (for basic impurities) review_conditions->check_reagents check_temp Verify Temperature Control review_conditions->check_temp optimize Optimize Protocol: - Purify Solvents - Adjust Temperature - Control pH check_reagents->optimize check_temp->optimize end Improved Yield optimize->end

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • PubChem. (n.d.). 1-Cyano-1-hydroxycyclohexane. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting NMR Spectra of 1-Hydroxycyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 1-Hydroxycyclohexanecarbonitrile using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during spectral acquisition and interpretation. Here, we address specific issues in a direct question-and-answer format, providing in-depth explanations and actionable solutions grounded in established scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why do the proton signals for the cyclohexane ring in my ¹H NMR spectrum of this compound appear as broad, unresolved multiplets at room temperature?

Answer:

This is a classic example of dynamic effects in NMR spectroscopy, specifically related to the conformational isomerism of the cyclohexane ring. At room temperature, the cyclohexane ring in this compound is not static but rapidly interconverts between two chair conformations.[1][2] This process, known as ring flipping, exchanges the axial and equatorial protons.

  • The Causality: The rate of this exchange is on the same timescale as the NMR experiment. As a result, the spectrometer does not detect distinct signals for the axial and equatorial protons but rather an average signal.[1] This averaging leads to significant peak broadening, often causing the multiplet structures to become poorly resolved.

  • Troubleshooting & Validation: To resolve this, you can perform a variable temperature (VT) NMR experiment.

    • Cooling the sample: By lowering the temperature (e.g., to 203 K), you can slow down the rate of ring flipping.[1] At a sufficiently low temperature, the exchange becomes slow on the NMR timescale, and you will observe separate, sharper signals for the axial and equatorial protons.[1] This confirms that dynamic exchange is the cause of the broadening.

    • Heating the sample: Conversely, increasing the temperature will increase the rate of exchange, leading to a coalescence of the axial and equatorial signals into a single, sharp, time-averaged signal.[1][2]

Below is a workflow to diagnose and address this issue:

Caption: Troubleshooting workflow for broad signals in the NMR spectrum of this compound.

Question 2: I see an unexpected peak around 1.56 ppm in my ¹H NMR spectrum run in CDCl₃. What could this be?

Answer:

An unexpected peak in this region is often due to the presence of water as an impurity in your deuterated solvent. The chemical shift of water is highly dependent on the solvent, temperature, and concentration.[3] In chloroform-d (CDCl₃), residual water typically appears as a singlet around 1.56 ppm.

  • Expertise & Validation: To confirm the presence of water, you can perform a simple D₂O exchange experiment.

    • Acquire a standard ¹H NMR spectrum of your sample.

    • Add a drop of deuterium oxide (D₂O) to your NMR tube.

    • Shake the tube gently to mix.

    • Re-acquire the ¹H NMR spectrum.

    If the peak at 1.56 ppm diminishes or disappears, it is due to the exchange of the water protons with deuterium, confirming its identity. The hydroxyl (-OH) proton of your this compound will also exchange with D₂O and disappear from the spectrum.

  • Trustworthiness: Always use high-quality, dry deuterated solvents to minimize water contamination. A list of common solvent impurities and their chemical shifts is an invaluable resource for any analytical lab.[3][4]

Question 3: My ¹³C NMR spectrum of this compound shows fewer than the expected seven signals. Why is this?

Answer:

While you should expect to see seven distinct carbon signals corresponding to the seven carbon atoms in this compound, there are a few common reasons for observing fewer peaks:

  • Signal Overlap: It is possible for two or more carbon signals to have very similar chemical shifts, leading to accidental overlap. This is particularly common for the methylene (-CH₂) carbons of the cyclohexane ring. High-resolution instruments or using a different deuterated solvent can sometimes resolve these overlapping peaks.[5]

  • Quaternary Carbon Signal: The quaternary carbon (C1), which is bonded to the hydroxyl and cyano groups, lacks any directly attached protons. In proton-decoupled ¹³C NMR, signals for carbons with attached protons are enhanced by the Nuclear Overhauser Effect (NOE). Since the quaternary carbon has no attached protons, it does not benefit from this enhancement and often appears as a very weak signal that can be easily missed in the baseline noise.[6]

  • Troubleshooting & Validation: To visualize the weak quaternary carbon signal, you can increase the number of scans and/or increase the relaxation delay (d1) in your acquisition parameters. This allows more time for the quaternary carbon to relax, leading to a stronger signal.

  • Expected Chemical Shifts: Based on typical values, you can anticipate the following approximate chemical shifts in your ¹³C NMR spectrum:

    • -C≡N (Nitrile): ~110-125 ppm[7]

    • C-OH (Quaternary): ~60-80 ppm

    • -CH₂- (Cyclohexane ring): ~20-40 ppm[8]

Question 4: I suspect my sample of this compound is contaminated with unreacted cyclohexanone. How can I confirm this using NMR?

Answer:

NMR spectroscopy is an excellent tool for identifying impurities. If your sample is contaminated with cyclohexanone, you will observe characteristic signals for the ketone in both the ¹H and ¹³C NMR spectra.

  • ¹H NMR: Look for a multiplet around 2.2-2.4 ppm corresponding to the four alpha-protons (protons on the carbons adjacent to the carbonyl group) of cyclohexanone. The remaining six protons will appear as a multiplet around 1.6-1.8 ppm.

  • ¹³C NMR: The most telling signal for cyclohexanone contamination will be the carbonyl carbon peak, which appears significantly downfield, typically above 200 ppm (around 212 ppm).[6] This region of the spectrum is usually empty for this compound, making the presence of a peak here a strong indicator of ketone impurity.

The following table summarizes the key diagnostic peaks:

CompoundKey ¹H NMR Signal (ppm)Key ¹³C NMR Signal (ppm)
This compound Complex multiplets for cyclohexane protonsQuaternary C-OH (~60-80), Nitrile C (~110-125)
Cyclohexanone (Impurity) Multiplet at ~2.2-2.4 (α-protons)Carbonyl C=O (~212)

Experimental Protocol: Variable Temperature (VT) ¹H NMR of this compound

This protocol details the steps for investigating the dynamic exchange of the cyclohexane ring.

Objective: To resolve the broad proton signals of the cyclohexane ring by slowing down the chair-flip interconversion at low temperatures.

Materials:

  • NMR spectrometer equipped with a variable temperature unit

  • High-quality NMR tube

  • Sample of this compound

  • Deuterated solvent (e.g., Toluene-d₈ or Methanol-d₄, as they have lower freezing points than CDCl₃)

  • Liquid nitrogen for cooling

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of the chosen deuterated solvent in an NMR tube.

  • Initial Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to serve as a baseline. Note the broad, unresolved nature of the cyclohexane proton signals.

  • Cooling the Sample:

    • Insert the sample into the NMR probe.

    • Using the spectrometer's temperature control software, set the target temperature to a lower value, for example, 273 K.

    • Allow the sample to equilibrate for at least 5-10 minutes.

    • Acquire a ¹H NMR spectrum.

  • Stepwise Cooling: Continue to lower the temperature in a stepwise fashion (e.g., in 20 K increments). Allow the sample to equilibrate at each new temperature before acquiring a spectrum.

  • Observation of Signal Sharpening: As the temperature decreases, you should observe the broad multiplets begin to sharpen and eventually resolve into distinct signals for the axial and equatorial protons.

  • Data Analysis: Compare the spectra at different temperatures. Note the temperature at which the signals become sharp and well-resolved. This provides information about the energy barrier of the ring-flipping process.

References

  • PubChem. (n.d.). 1-Cyano-1-hydroxycyclohexane. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemistNate. (2020, September 3). Draw the 1H NMR Spectrum for Cyclohexane (C6H12). YouTube. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C6H12 cyclohexane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene C6h10. Retrieved from [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxycyclohexanecarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxycyclohexanecarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR spectroscopy of cyclohexane. Gas-phase conformational kinetics. Retrieved from [Link]

  • ATB. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The assignment of absolute configuration of cyanohydrins by NMR. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved from [Link]

  • The Journal of Chemical Physics. (2021). Dynamics in the plastic crystalline phase of cyanocyclohexane and isocyanocyclohexane probed by 1H field cycling NMR relaxometry. AIP Publishing. Retrieved from [Link]

  • ACS Publications. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • PubMed. (2011). Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane. Retrieved from [Link]

  • Reddit. (n.d.). NMR Peak Broadening. Retrieved from [Link]

  • Reddit. (n.d.). Cyanohydrin stability on GC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • SeRMN – NMR Service at UAB. (2015). Ultra-high-resolved NMR: Analysis of complex mixtures of compounds with near-identical 1H and 13C NMR spectra. Retrieved from [Link]

  • Pearson. (n.d.). Cyanohydrin Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Impurities. Retrieved from [Link]

  • Google Patents. (n.d.). 1-hydroxy cyclohexyl phenyl methanone synthesis process.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • JoVE. (n.d.). Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Mechanism. Retrieved from [Link]

  • Scirp.org. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13c nmr chemical shift values. Retrieved from [Link]

  • PMC. (n.d.). 1H NMR Chemical Exchange Techniques Reveal Local and Global Effects of Oxidized Cytosine Derivatives. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm. Retrieved from [Link]

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Technical Support Center: Stabilizing Cyanohydrins for High-Purity Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who work with cyanohydrins and require high-purity material via distillation. Cyanohydrins are versatile intermediates, but their inherent thermal instability presents significant challenges during purification. This document provides in-depth troubleshooting advice and best practices to prevent decomposition and polymerization, ensuring safe and efficient distillation.

The Challenge: Cyanohydrin Instability

Cyanohydrins exist in a reversible equilibrium with their parent aldehyde or ketone and hydrogen cyanide (HCN).[1][2] This equilibrium is highly sensitive to heat and pH. The decomposition back to starting materials is base-catalyzed; even trace amounts of basic impurities can initiate this process.[3] During distillation, the application of heat can accelerate this decomposition, leading to the release of highly toxic HCN gas and the subsequent polymerization of either the HCN or other reactive species.[4][5] The result is often a low yield of desired product, contamination with a viscous polymer, and a significant safety hazard.[6] This guide will walk you through the critical parameters to control for a successful purification.

Troubleshooting Guide: Distillation Issues & Solutions

This section addresses common problems encountered during cyanohydrin distillation in a direct question-and-answer format.

Q1: My crude cyanohydrin is turning dark brown and becoming viscous in the distillation pot upon heating, and I'm getting very little distillate. What is happening?

A: This is a classic sign of thermal decomposition and subsequent polymerization. The dark color and increased viscosity indicate the formation of polymeric side products. The root cause is the base-catalyzed reversion of the cyanohydrin to its starting aldehyde/ketone and hydrogen cyanide (HCN).[3] At the elevated temperatures of distillation, these decomposition products can undergo polymerization. Specifically, liberated HCN can engage in anionic polymerization, which is often mitigated by the presence of acid.[5]

Immediate Actions:

  • Stop the distillation immediately and safely cool the apparatus.

  • Ventilate the area thoroughly, assuming HCN gas has been generated.

  • Review your stabilization procedure before attempting the distillation again.

Q2: My vacuum pressure is unstable and keeps fluctuating, or I see a sudden pressure increase. Why is this occurring and is it dangerous?

A: Yes, this is extremely dangerous. A sudden or uncontrolled pressure increase during the distillation of a cyanohydrin is a strong indicator of rapid decomposition and the evolution of hydrogen cyanide (HCN) gas.[4][7] Cyanohydrins, such as acetone cyanohydrin, decompose at elevated temperatures (e.g., 120°C or higher) or under alkaline conditions, releasing HCN.[4][6] This gas evolution will overwhelm the vacuum pump's capacity, causing the pressure to rise. This situation indicates a potential runaway reaction and requires immediate and cautious intervention.

Immediate Actions:

  • Remove the heat source immediately.

  • Ensure the system is contained within a certified, high-flow chemical fume hood.

  • Cool the distillation flask with an ice bath to quench the decomposition.

  • Do not approach the apparatus without appropriate personal protective equipment (PPE), including a respirator if necessary.

A: Low yield without obvious polymerization often points to decomposition where the products are lost as volatiles. The cyanohydrin is likely reverting to its parent aldehyde or ketone and HCN.[1] If these starting materials are more volatile than the cyanohydrin itself, they will co-distill or be carried over to the vacuum trap, reducing the yield of the desired product. To prevent this, the equilibrium must be shifted to favor the stable cyanohydrin form before and during the distillation. This is primarily achieved through rigorous pH control.

Frequently Asked Questions (FAQs)

This section provides preventative strategies and best practices for the successful distillation of cyanohydrins.

Q1: What is the most critical step to prevent decomposition during cyanohydrin distillation?

A: The single most important step is the acidic stabilization of the crude cyanohydrin before any heat is applied . Since the decomposition is base-catalyzed, adding a small amount of a non-volatile acid neutralizes any basic impurities and suppresses the reverse reaction.[8] This keeps the cyanohydrin in its stable, protonated form throughout the heating process.

Q2: Which acid should I use for stabilization, and to what pH?

A: Non-volatile inorganic acids are preferred. Sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) are commonly used as stabilizers.[8] The target pH should be distinctly acidic. For many industrial processes involving acetone cyanohydrin, the crude product is stabilized to a pH between 1.0 and 2.5 before purification.[8] For general lab storage, a pH of 4-5 is often recommended to ensure stability.[7] It is crucial to add the acid slowly while monitoring the temperature, as the neutralization can be exothermic.

Q3: Why is vacuum distillation mandatory for cyanohydrins?

A: Vacuum distillation is essential because it lowers the boiling point of the compound.[9] By reducing the pressure, you can distill the cyanohydrin at a significantly lower temperature, thereby minimizing the rate of thermal decomposition.[4][10] Attempting to distill most cyanohydrins at atmospheric pressure would lead to extensive decomposition and hazardous HCN release.

Q4: What are typical distillation parameters for common cyanohydrins?

A: The optimal parameters depend on the specific cyanohydrin. It is crucial to operate at the lowest feasible temperature. Below is a table summarizing parameters for two common examples found in the literature.

CyanohydrinBoiling Point (°C)Pressure (mmHg)Source
Acetone Cyanohydrin78 - 8215Organic Syntheses[10]
Ethylene Cyanohydrin107 - 10912Organic Syntheses[11]

Q5: What are the critical safety precautions for distilling cyanohydrins?

A: The primary hazard is the potential release of extremely toxic and flammable hydrogen cyanide (HCN) gas.[6]

  • Engineering Controls: All work must be conducted in a certified, high-performance chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, and suitable gloves.[12]

  • Emergency Preparedness: Have a cyanide poisoning antidote kit (e.g., amyl nitrite) readily available and ensure personnel are trained in its use.[12] A separate quench bath containing a basic solution (e.g., sodium hypochlorite) can be prepared to neutralize any spilled material or contaminated equipment.

  • Monitoring: Never heat a cyanohydrin distillation unattended. Continuously monitor the temperature and pressure.

Experimental Protocols

Protocol 1: Acidic Stabilization of Crude Cyanohydrin

This protocol describes the essential pre-treatment step before distillation.

  • Place the crude cyanohydrin in a round-bottom flask appropriately sized for the distillation.

  • Begin stirring the solution. If the material is viscous, use a mechanical stirrer.

  • Cool the flask in an ice-water bath to manage any heat generated during neutralization.

  • Slowly add a non-volatile acid (e.g., concentrated H₂SO₄ or H₃PO₄) dropwise.

  • Monitor the pH of the solution periodically by taking a small aliquot and testing with a pH strip or meter.

  • Continue adding acid until the pH of the crude cyanohydrin is stable within the target range (typically pH 1-3).

  • Once stabilized, the material is ready for vacuum distillation.

Protocol 2: High-Purity Vacuum Distillation of Stabilized Cyanohydrin

This protocol outlines the general procedure for distillation.

  • Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly sealed. Use high-vacuum grease.

  • Attach the flask containing the stabilized crude cyanohydrin to the apparatus.

  • Begin cooling the condenser with a suitable coolant flow.

  • Slowly and carefully apply vacuum, watching for any excessive bubbling or foaming.

  • Once the target vacuum is reached and stable, begin slowly heating the distillation pot using a heating mantle with a stirrer. Never use an open flame.

  • Increase the temperature gradually until the cyanohydrin begins to distill. Note the head temperature and compare it to the literature value at that pressure.

  • Collect the purified cyanohydrin in a receiving flask that may be cooled to prevent any loss of product. The distillation should be performed as rapidly as possible to minimize thermal exposure.[10]

  • Once the distillation is complete, remove the heat source and allow the system to cool completely before slowly and carefully releasing the vacuum.

Visualization of Key Processes

Cyanohydrin Stability Equilibrium

The following diagram illustrates the chemical equilibrium at the heart of cyanohydrin instability. Basic conditions favor decomposition, while acidic conditions stabilize the cyanohydrin product.

G cluster_reactants Starting Materials cluster_product Product Aldehyde/Ketone Aldehyde/Ketone Cyanohydrin Cyanohydrin Aldehyde/Ketone->Cyanohydrin + HCN (Formation) HCN HCN Cyanohydrin->Aldehyde/Ketone Decomposition Base Base Base->Cyanohydrin Catalyzes Decomposition Acid Acid Acid->Cyanohydrin Stabilizes

Caption: Cyanohydrin formation and decomposition equilibrium.

Recommended Distillation Workflow

This workflow diagram outlines the critical steps for safely purifying cyanohydrins while preventing polymerization.

G start Crude Cyanohydrin stabilize Step 1: Acidic Stabilization (Add H₂SO₄ to pH 1-3) start->stabilize Input distill Step 2: Vacuum Distillation (Low Temp, Rapid) stabilize->distill Critical Control Point collect Step 3: Collect Pure Product distill->collect end Purified Cyanohydrin collect->end Output

Caption: Workflow for safe cyanohydrin distillation.

References

  • Cox, R. F. B., & Storm, R. T. (n.d.). Acetone Cyanohydrin. Organic Syntheses, 19, 4. Retrieved from [Link]

  • De-Lie, P., & Ying-Chun, C. (2003). Process for producing acetone cyanohydrin. European Patent Office EP 1371632 A1.
  • Mowry, D. T. (1973). U.S. Patent No. 3,742,016. Washington, DC: U.S. Patent and Trademark Office.
  • Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Cyanohydrins. Retrieved from [Link]

  • Kendall, E. C., & McKenzie, B. (n.d.). Ethylene Cyanohydrin. Organic Syntheses, 004, 39. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetone Cyanohydrin. PubChem Compound Database. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of acetone cyanohydrin. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetone Cyanohydrin. Retrieved from [Link]

  • National Research Council (US) Committee on Toxicology. (2002). Acetone Cyanohydrin Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 2. National Academies Press (US). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, October 30). Cyanohydrin Formation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Glembockyte, V., et al. (2022). Continuous flow for enantioselective cyanohydrin synthesis. Catalysis Science & Technology, 12(10), 3237-3242. [Link]

  • Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyanohydrin reaction. Retrieved from [Link]

  • Quora. (2019, March 31). In the mechanism for cyanohydrin formation, why is HCN the acid that protonates the alkoxide ion, instead of HCl?. Retrieved from [Link]

  • ChemicalMahi. (2021, July 24). Distillation Troubleshooting/Distillation Problems and it's Solutions [Video]. YouTube. Retrieved from [Link]

  • Roling, P. V. (1991). Inhibition of polymerization during distillation of monomers. Google Patents.
  • Bocknack, B. (2024, June 17). CHEM 2325 Module 16: Cyanohydrin Formation [Video]. YouTube. Retrieved from [Link]

  • Schmidt, M., & Griengl, H. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(24), 5470-5484. [Link]

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Technical Support Center: Purification of 1-Hydroxycyclohexanecarbonitrile and Removal of Cyanide Impurities

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a critical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-Hydroxycyclohexanecarbonitrile (also known as cyclohexanone cyanohydrin). The inherent chemical equilibrium of cyanohydrins presents a significant challenge: the potential for decomposition and the release of highly toxic free cyanide. This document provides in-depth troubleshooting protocols and answers to frequently asked questions, emphasizing safety, mechanistic understanding, and procedural robustness to ensure product purity and operator safety.

Section 1: Frequently Asked Questions (FAQs) — Understanding the Core Problem

This section addresses fundamental questions regarding the stability of this compound and the nature of cyanide impurities.

Q1: What is the primary source of "cyanide impurity" in my sample of this compound?

A1: The cyanide impurity is typically not a separate compound but rather free cyanide (CN⁻) and hydrogen cyanide (HCN) resulting from two main sources:

  • Reversible Decomposition: The formation of a cyanohydrin from a ketone (cyclohexanone) and cyanide is a reversible equilibrium reaction.[1][2] This equilibrium can shift back towards the starting materials, especially under non-optimal conditions, releasing free cyanide.

  • Residual Reactants: Incomplete reaction or inefficient workup can leave behind unreacted cyanide salts (e.g., NaCN, KCN) from the synthesis.

The most critical point is that this compound can be a source of its own cyanide impurity through decomposition.

Q2: My sample of this compound seems unstable. What factors promote its decomposition back to cyclohexanone and cyanide?

A2: The stability of α-hydroxynitriles is highly dependent on the surrounding chemical environment. The primary factor promoting decomposition is pH .

  • Basic Conditions: The presence of bases (even weak bases) dramatically accelerates the reverse reaction, leading to the rapid release of hydrogen cyanide gas.[3][4] This is because the base can deprotonate the hydroxyl group, initiating the collapse of the molecule.

  • High Temperatures: Excessive heat can provide the energy needed to overcome the activation barrier for the reverse reaction, promoting decomposition. This is a critical consideration during solvent removal or distillation.

  • Presence of Water: While water itself is not the primary driver, aqueous basic or acidic conditions can lead to hydrolysis of the cyanohydrin.[4][5]

Q3: How can I qualitatively or quantitatively assess the level of free cyanide contamination in my product?

A3: Detecting and quantifying free cyanide is crucial for both safety and quality control. Several analytical methods are available:

  • Colorimetric Methods: These are often used for rapid screening. A common method involves the reaction of cyanide with an indicator like pyridine-barbituric acid after separation from the sample matrix, which produces a colored complex that can be measured spectrophotometrically.[6]

  • Gas Chromatography (GC): For accurate quantification, GC is a powerful technique. The sample is typically acidified to convert free cyanide into volatile HCN, which is then analyzed by headspace GC, often with a highly sensitive nitrogen-phosphorus detector (NPD).[7]

  • Ion-Selective Electrodes (ISE): An electrochemical method that can measure cyanide ion activity in a solution, though it can be prone to interferences from substances like sulfides.[6]

A summary of common analytical techniques is provided in the table below.

Method Principle Typical Detection Limit Common Interferences
Colorimetric (Pyridine-Barbituric Acid) Spectrophotometry10–20 µg/LSulfide, thiocyanate, oxidizing agents[6]
Gas Chromatography (GC-NPD) Headspace analysis of HCNHigh sensitivity (ng/L range)Matrix effects requiring careful sample prep[7]
Ion-Selective Electrode (ISE) Potentiometry~0.02 mg/LSulfur, chlorine, iodine, various metals[6]
Titrimetric (Silver Nitrate) TitrationLow mg/L rangeSulfides, fatty acids, halides[6]

Q4: What are the absolute, non-negotiable safety precautions I must take before attempting any purification?

A4: Working with cyanide-containing compounds carries extreme risk. The following precautions are mandatory:

  • Work in a Certified Fume Hood: All manipulations, including weighing, transfers, and reactions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of HCN gas.[8][9]

  • No Acids Nearby (Unless part of the procedure): Keep all acids away from cyanide salts and solutions, as their accidental mixing can generate a lethal concentration of HCN gas.[8][10]

  • Personal Protective Equipment (PPE): Wear double nitrile gloves, a lab coat, and chemical splash goggles at all times.[9] For larger quantities, consider a chemical-resistant apron.[11]

  • Never Work Alone: Always have a trained colleague aware of your work and the specific hazards involved.[8]

  • Emergency Preparedness: Ensure an emergency safety shower and eyewash are accessible.[8] Have a written emergency response plan, and know the location of the cyanide emergency kit, if available at your institution. Immediate medical attention is essential for any suspected exposure.[10][12]

Section 2: Troubleshooting Guide — Common Issues & Step-by-Step Solutions

This guide provides solutions to specific problems encountered during the purification of this compound.

Issue 1: Product Decomposes During Aqueous Workup (Noticeable Almond Smell of HCN)
  • Causality: This is a classic sign that your reaction mixture or workup solution is basic. The synthesis of cyanohydrins often uses a basic catalyst, which, if not neutralized, will drive the decomposition of the product upon warming or prolonged standing.

  • Self-Validating Protocol: pH-Controlled Acidic Quench and Extraction

    • Preparation: Before starting the workup, prepare a cold (0-5 °C) saturated solution of sodium bisulfate (NaHSO₃) or a 5% citric acid solution. Avoid strong mineral acids like HCl or H₂SO₄ for the initial quench, as a rapid, uncontrolled pH drop can be hazardous and may promote hydrolysis.

    • Cooling: Cool the reaction mixture to 0-5 °C in an ice-water bath. This reduces the rate of decomposition significantly.

    • Neutralization: While vigorously stirring, slowly add the cold acidic solution dropwise until the pH of the aqueous phase is between 5 and 6 (check with pH paper). This neutralizes the basic catalyst and stabilizes the cyanohydrin.

    • Extraction: Promptly extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 3x volumes). Do not delay this step.[13][14]

    • Washing: Wash the combined organic layers with cold brine (saturated NaCl solution) to remove excess water and water-soluble impurities.

    • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator with the bath temperature kept below 35 °C to prevent thermal decomposition.

Issue 2: Final Product Still Contains Free Cyanide After Solvent Removal
  • Causality: An acidic workup removes ionic cyanide salts, but if the product itself is thermally unstable or if micro-pockets of base were trapped, decomposition can still occur. The following methods are designed to separate the stable cyanohydrin from non-volatile impurities and decomposition products.

  • Solution A: Purification by Recrystallization

    • Principle: This method is ideal as this compound is a low-melting solid (m.p. 32-36 °C).[4] It relies on the difference in solubility between the desired compound and impurities in a specific solvent at different temperatures.[15]

    • Protocol:

      • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvent systems to find one where it is soluble when hot but sparingly soluble when cold. See the table below for suggestions.[16] A mixed solvent system like hexane/ethyl acetate is often effective.

      • Dissolution: Dissolve the crude material in a minimal amount of the chosen hot solvent system.

      • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat for a few minutes, and perform a hot filtration to remove the charcoal.

      • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.[15]

      • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

      • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing the impurities.[15]

      • Drying: Dry the purified crystals under vacuum.

Screening Solvents for Recrystallization Comments
Hexane / Ethyl AcetateA common non-polar/polar mixture. Dissolve in hot ethyl acetate and add hot hexane until cloudy.
Diethyl Ether / PentaneGood for low-melting solids. Dissolve in ether and add pentane.
TolueneMay work well due to its aromatic nature.
WaterUnlikely to be a good choice due to high polarity and potential for hydrolysis, but can be considered for highly polar compounds.[16]
  • Solution B: Purification by Vacuum Distillation

    • Principle: For products that are oily or difficult to crystallize, vacuum distillation separates compounds based on their boiling points at a reduced pressure. This is essential to avoid the high temperatures that cause decomposition.[17] this compound has a boiling point of 132 °C at 19 mmHg.[4]

    • Protocol:

      • Setup: Assemble a vacuum distillation apparatus with a short path head if possible to minimize travel distance for the vapor. Ensure all glass joints are properly sealed.

      • Pressure: Connect the apparatus to a vacuum pump capable of achieving a pressure of <20 mmHg. A stable vacuum is critical.

      • Heating: Gently heat the distillation flask in an oil bath. Use a magnetic stirrer to ensure smooth boiling.

      • Fraction Collection: Collect the fraction that distills at the expected temperature for your vacuum level. Discard any initial low-boiling fractions (forerun) and stop before high-boiling impurities begin to distill.

      • Stability: It is sometimes beneficial to add a trace amount of a non-volatile acid, like phosphoric acid, to the distillation flask to inhibit base-catalyzed decomposition during heating.

Section 3: Visualization of Key Workflows

Workflow 1: Decision Tree for Purification Strategy

This diagram helps in selecting the most appropriate purification method based on the physical state and purity of the crude product.

G Start Crude this compound (Post-Workup) CheckPurity Is significant decomposition occurring during workup? Start->CheckPurity CheckState What is the physical state of the crude product at RT? Solid Solid or Waxy Solid CheckState->Solid Solid Liquid Oil or Low-Melting Solid CheckState->Liquid Liquid Decomp Yes CheckPurity->Decomp Yes NoDecomp No CheckPurity->NoDecomp No Recrystallize Action: Perform Recrystallization (See Protocol 2A) Solid->Recrystallize Distill Action: Perform Vacuum Distillation (See Protocol 2B) Liquid->Distill ReviewWorkup Action: Review Workup Protocol Ensure pH control and low temp (See Protocol 1) Decomp->ReviewWorkup Proceed Proceed to Purification NoDecomp->Proceed Proceed->CheckState G cluster_0 Reaction Quench & Neutralization cluster_1 Extraction & Isolation A 1. Cool reaction mixture to 0-5 °C B 2. Slowly add cold 5% citric acid or sat. NaHSO₃ solution A->B C 3. Monitor pH closely. Target pH: 5-6 B->C D 4. Extract promptly with organic solvent (3x) C->D Once pH is stable E 5. Wash combined organic layers with cold brine D->E F 6. Dry over MgSO₄, filter E->F G 7. Concentrate under reduced pressure (Bath Temp < 35 °C) F->G

Caption: Flowchart for the pH-controlled workup protocol.

Section 4: References

  • 1-Cyano-1-hydroxycyclohexane | C7H11NO | CID 13610 - PubChem. National Center for Biotechnology Information. [Link]

  • This compound - 931-97-5, C7H11NO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. ChemSynthesis. [Link]

  • acetone cyanohydrin - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

  • Cyanohydrins - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. University of Rochester. [Link]

  • Antidotal treatment of cyanide poisoning - PubMed. National Center for Biotechnology Information. [Link]

  • Information on Cyanide Compounds - Stanford Environmental Health & Safety. Stanford University. [Link]

  • Cyanohydrin - Wikipedia. Wikipedia. [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Cyanide - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Stereochemistry of the 1-hydroxycyclohexanecarboxylic acids obtained by hydrolysis of the cyanohydrins of some methylcyclohexanones - Journal of the Chemical Society C: Organic (RSC Publishing). Royal Society of Chemistry. [Link]

  • US4517132A - Process for preparation of cyanohydrins - Google Patents. Google Patents.

  • Recrystallization. Indian Institute of Technology Kanpur. [Link]

  • Cyanide Toxicity Treatment & Management - Medscape Reference. Medscape. [Link]

  • Cyanide Analysis Guide. OI Analytical. [Link]

  • Cyanide Salts - Environmental Health and Safety - Dartmouth. Dartmouth College. [Link]

  • Working Safely with Cyanide Guideline - UQ Policy and Procedure Library - The University of Queensland. The University of Queensland. [Link]

  • 2.7: The preparation of Cyclohexanone from Cyclohexanol - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Anchimeric-Assisted Spontaneous Hydrolysis of Cyanohydrins Under Ambient Conditions: Implications for Cyanide-Initiated Selective Transformations | Request PDF - ResearchGate. ResearchGate. [Link]

  • Recent advances in analytical methods for cyanide determination in different matrices: A Review - Global Scientific Journal. Global Scientific Journal. [Link]

  • New Methods for Chiral Cyanohydrin Synthesis - Diva-portal.org. Diva Portal. [Link]

  • 4-Cyclohexene-1,2-dicarboxylic acid, 4-trimethylsilyloxy-, diethyl ester, trans - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • An Overview and Comparison of Methods for Cyanide Analysis. OI Analytical. [Link]

  • CN1359892A - Process for preparing 1-hydroxycyclohexyl phenylketone - Google Patents. Google Patents.

  • GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE - Safe Work Australia. Safe Work Australia. [Link]

  • Chapter 11 CYANIDE POISONING. Borden Institute. [Link]

  • New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar - Scirp.org. Scientific Research Publishing. [Link]

  • Method 9014: Cyanide in Waters and Extracts Using Titrimetric and Manual Spectrophotometric Procedures, part of Test Methods for - EPA. U.S. Environmental Protection Agency. [Link]

  • Cyanide Poisoning • LITFL • CCC Toxicology. Life in the Fast Lane. [Link]

  • Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE - Yale Environmental Health & Safety.* Yale University. [Link]

  • nitrones for intramolecular 1,3-dipolar cycloadditions - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Vacuum distillation – Knowledge and References - Taylor & Francis. Taylor & Francis Online. [Link]

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Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Assignment of 1-Hydroxycyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel or known compounds is a cornerstone of chemical analysis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for this purpose, providing detailed information about the molecular structure, connectivity, and environment of atoms. This guide offers an in-depth analysis and comparison of the ¹H and ¹³C NMR spectra of 1-hydroxycyclohexanecarbonitrile, a valuable bifunctional molecule.

This document will delve into the theoretical and practical aspects of NMR spectral assignment for this specific cyclohexyl derivative. Beyond a mere listing of chemical shifts, we will explore the causal factors behind the observed spectral features, grounded in the principles of stereoelectronic effects and conformational dynamics inherent to the cyclohexane ring. Furthermore, we will present a standardized experimental protocol for acquiring high-quality NMR data and briefly compare the utility of NMR with other common analytical techniques for the structural characterization of cyanohydrins.

The Structural Landscape of this compound

This compound, also known as cyclohexanone cyanohydrin, possesses a cyclohexane ring substituted with both a hydroxyl (-OH) and a nitrile (-C≡N) group on the same carbon (C1). This quaternary carbon introduces unique electronic and steric features that influence the chemical environment of all other atoms in the molecule. The cyclohexane ring itself is not planar but exists predominantly in a rapidly equilibrating chair conformation at room temperature. This conformational flexibility has significant implications for the observed NMR spectrum.

Predicted ¹H NMR Spectral Data and Assignment

Due to the challenges in obtaining readily available, assigned experimental spectra from public databases, we have utilized a highly reliable online NMR prediction tool to generate the ¹H and ¹³C NMR spectra for this compound[1]. The predicted spectra provide a solid foundation for understanding the key features and for guiding the analysis of experimentally acquired data.

The predicted ¹H NMR spectrum of this compound in CDCl₃ reveals a complex pattern of overlapping multiplets for the cyclohexane protons and a distinct singlet for the hydroxyl proton. The presence of the electron-withdrawing hydroxyl and nitrile groups at C1 deshields the neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for this compound

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
H-2ax, H-6ax2.05m2H
H-2eq, H-6eq1.85m2H
H-3ax, H-5ax1.65m2H
H-3eq, H-5eq1.75m2H
H-4 (ax & eq)1.60m2H
-OH2.50 (variable)s1H

Justification of Assignments:

  • Axial vs. Equatorial Protons: In a cyclohexane ring, axial and equatorial protons on the same carbon are chemically non-equivalent and typically exhibit different chemical shifts.[2] Generally, axial protons are more shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts. However, the presence of substituents can alter this relationship.

  • Protons at C2/C6: The protons on the carbons adjacent to the substituted C1 (C2 and C6) are expected to be the most deshielded of the ring protons due to the inductive effect of the electronegative oxygen and nitrile groups.

  • Protons at C3/C5 and C4: The protons further away from the C1 substituents (at C3, C5, and C4) will be more shielded and appear at higher field.

  • Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding.[3] It typically appears as a broad singlet and its signal can be confirmed by a D₂O exchange experiment, where the -OH proton is replaced by deuterium, causing the signal to disappear from the ¹H NMR spectrum.

Predicted ¹³C NMR Spectral Data and Assignment

The ¹³C NMR spectrum provides a clearer picture of the carbon skeleton, with each unique carbon atom giving rise to a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C170.0
C2, C635.0
C3, C524.0
C425.0
-C≡N122.0

Justification of Assignments:

  • C1 (Quaternary Carbon): The carbon bearing the hydroxyl and nitrile groups (C1) is a quaternary carbon and is significantly deshielded due to the direct attachment of two electronegative groups. Its chemical shift is expected to be in the range of 65-85 ppm.

  • -C≡N (Nitrile Carbon): The carbon of the nitrile group is characteristically found in the downfield region of the spectrum, typically between 115-125 ppm.[4]

  • C2/C6, C3/C5, and C4: The chemical shifts of the cyclohexane ring carbons follow a predictable pattern based on their distance from the electron-withdrawing substituents at C1. The carbons closer to C1 (C2 and C6) are more deshielded than those further away (C3, C5, and C4).

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation. The following is a generalized, step-by-step methodology for the analysis of a small organic molecule like this compound.[5]

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.[6]
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

2. Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity and resolution.

3. ¹H NMR Acquisition:

  • Set the appropriate spectral width and acquisition time.
  • Use a sufficient number of scans to achieve a good signal-to-noise ratio.
  • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

4. ¹³C NMR Acquisition:

  • Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.
  • Proton decoupling is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.
  • Process the data similarly to the ¹H spectrum.

5. Advanced NMR Experiments (for unambiguous assignment):

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps to distinguish between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for instance, will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.
  • COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds. This is invaluable for identifying neighboring protons in the cyclohexane ring.
  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that shows correlations between protons and the carbons to which they are directly attached.
  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that reveals correlations between protons and carbons over two or three bonds, which is particularly useful for identifying quaternary carbons.

Visualizing the Assignment Process

The following diagrams illustrate the logical workflow for assigning the NMR signals of this compound.

Caption: Workflow for NMR spectral assignment.

HMBC_Correlations C1 C1 C2 C2/C6 C3 C3/C5 CN C≡N H2 H2/H6 H2->C1 H2->C3 H2->CN H3 H3/H5 H3->C1 H3->C2 OH OH OH->C1

Caption: Key HMBC correlations for this compound.

Comparative Analysis with Other Analytical Techniques

While NMR is a powerful tool for structural elucidation, it is often used in conjunction with other analytical methods for a comprehensive characterization.

1. Infrared (IR) Spectroscopy:

  • Principle: IR spectroscopy measures the vibrations of molecular bonds.
  • Application to this compound: This technique is excellent for identifying the key functional groups. A broad absorption band around 3400 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. A sharp, medium-intensity peak around 2240 cm⁻¹ is characteristic of the C≡N stretching of the nitrile group. The C-H stretching of the cyclohexane ring would appear around 2850-2950 cm⁻¹.
  • Comparison: IR spectroscopy is faster and requires less sample than NMR, but it provides limited information about the overall molecular connectivity and stereochemistry.

2. Mass Spectrometry (MS):

  • Principle: MS measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule.
  • Application to this compound: The molecular ion peak would confirm the molecular weight of 125.17 g/mol . Fragmentation patterns, such as the loss of the nitrile group (M-26) or the hydroxyl group (M-17), can provide clues about the structure.
  • Comparison: MS is highly sensitive and can be used for mixture analysis when coupled with chromatography (e.g., GC-MS). However, it does not provide the detailed structural and stereochemical information that NMR does.

Table 3: Comparison of Analytical Techniques for this compound

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed connectivity, stereochemistry, and dynamic processes.Unambiguous structure determination.Lower sensitivity, more complex data analysis.
IR Spectroscopy Presence of functional groups (-OH, -C≡N).Fast, simple, and inexpensive.Limited information on molecular skeleton.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity, small sample requirement.Does not provide detailed connectivity or stereochemistry.

Conclusion

The comprehensive assignment of the ¹H and ¹³C NMR spectra of this compound is a critical step in its chemical characterization. By combining predicted spectral data with a thorough understanding of NMR principles, including chemical shifts, coupling constants, and advanced 2D techniques, a detailed and reliable structural elucidation can be achieved. This guide has provided a framework for this process, from data acquisition to spectral interpretation. While other analytical techniques such as IR and MS offer valuable complementary information, NMR spectroscopy remains the most powerful and indispensable tool for the definitive determination of molecular structure in solution. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers and scientists engaged in the synthesis and analysis of complex organic molecules.

References

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A Comparative Guide to the FT-IR Analysis of Hydroxyl and Nitrile Groups in 1-Hydroxycyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. 1-Hydroxycyclohexanecarbonitrile, a key intermediate in various synthetic pathways, possesses two functionally significant groups: a hydroxyl (-OH) and a nitrile (-CN). Understanding the interplay and individual characteristics of these groups is crucial for quality control, reaction monitoring, and predicting molecular behavior. This guide provides an in-depth analysis of these functional groups using Fourier-Transform Infrared (FT-IR) spectroscopy, offers a comparative perspective with alternative analytical techniques, and presents supporting experimental insights.

The Significance of Hydroxyl and Nitrile Moieties

The hydroxyl group in this compound introduces polarity and the capacity for hydrogen bonding, significantly influencing the molecule's solubility, reactivity, and crystalline structure. The nitrile group, with its strong dipole moment, is a versatile precursor for various nitrogen-containing heterocycles and other functional groups. A thorough analysis of these two groups provides a comprehensive understanding of the molecule's chemical identity and potential for further transformation.

FT-IR Spectroscopy: A Primary Analytical Tool

FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, creating a unique spectral fingerprint. This makes FT-IR an ideal first-line method for identifying the presence and chemical environment of functional groups.

Interpreting the Spectrum of this compound

The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Of particular interest are the signals from the hydroxyl and nitrile groups.

The Hydroxyl (-OH) Group:

The hydroxyl group gives rise to a prominent, broad absorption band in the region of 3600-3200 cm⁻¹[1][2]. The broadness of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules[3]. In a concentrated or neat sample, the extensive network of hydrogen bonds results in a wide range of O-H bond strengths, and thus a broad absorption. In dilute solutions with a non-polar solvent, a sharper, less intense peak corresponding to "free" or non-hydrogen-bonded hydroxyl groups may be observed around 3600 cm⁻¹[3].

The Nitrile (-C≡N) Group:

The nitrile group exhibits a sharp and intense absorption band in a relatively uncongested region of the spectrum, typically between 2260 and 2240 cm⁻¹ for saturated nitriles[4][5]. This peak is due to the stretching vibration of the carbon-nitrogen triple bond. Its intensity is enhanced by the strong dipole moment of the nitrile group[4]. The position of this band can be sensitive to the electronic environment, though in the case of this compound, it falls within the expected range for a saturated aliphatic nitrile[4].

Experimental Protocol: FT-IR Analysis of this compound

A reliable FT-IR analysis hinges on proper sample preparation and instrument operation. For a liquid sample like molten this compound (melting point: 32-36 °C) or a solution, the following protocol is recommended[6][7].

Step-by-Step Methodology:

  • Sample Preparation (Neat Liquid):

    • Gently warm the solid this compound sample until it melts.

    • Place a small drop of the molten liquid onto a clean, dry salt plate (e.g., NaCl or KBr)[8].

    • Carefully place a second salt plate on top, creating a thin, uniform film of the liquid between the plates[8].

    • Ensure there are no air bubbles trapped within the film.

    • Alternatively, for Attenuated Total Reflectance (ATR)-FT-IR, a single drop of the molten liquid can be placed directly onto the ATR crystal[9].

  • Instrument Setup:

    • Ensure the FT-IR spectrometer is properly purged to minimize atmospheric water and carbon dioxide interference.

    • Perform a background scan to acquire a spectrum of the empty sample compartment (or the clean salt plates/ATR crystal).

  • Data Acquisition:

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption bands.

A Comparative Analysis of Analytical Techniques

While FT-IR is a robust method for functional group identification, a comprehensive understanding can be achieved by comparing its performance with other spectroscopic techniques.

FeatureFT-IR SpectroscopyRaman SpectroscopyNuclear Magnetic Resonance (NMR) Spectroscopy
Principle Measures the absorption of infrared radiation due to changes in dipole moment during molecular vibrations.Measures the inelastic scattering of monochromatic light due to changes in polarizability during molecular vibrations[10].Measures the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field, providing information about the chemical environment of each nucleus[11].
Hydroxyl Group (-OH) Analysis Strong, broad absorption, excellent for detecting presence and hydrogen bonding.Weak scattering, often difficult to observe, especially in the presence of fluorescence.A distinct, exchangeable proton signal. Chemical shift is solvent and concentration-dependent. Provides information on neighboring protons through coupling.
Nitrile Group (-C≡N) Analysis Strong, sharp absorption, highly diagnostic[4].Strong, sharp scattering, also highly diagnostic. Less susceptible to interference from polar solvents.The carbon atom of the nitrile group gives a characteristic signal in the ¹³C NMR spectrum. The adjacent protons can be observed in the ¹H NMR spectrum.
Sample Preparation Requires specific sample holders (salt plates, ATR crystal). Water can be a problematic solvent[12].Minimal sample preparation is often required. Can be performed on aqueous samples and through glass or plastic containers[13].Requires dissolution in a deuterated solvent.
Key Advantages Widely available, cost-effective, excellent for identifying polar functional groups.Complements FT-IR by being sensitive to non-polar bonds and symmetric vibrations. Less interference from water[13].Provides detailed information about the molecular skeleton, connectivity, and stereochemistry[11].
Limitations Broad peaks can obscure other spectral features. Water absorption can be strong.Can be affected by sample fluorescence. Weaker signals for some polar functional groups[13].Less sensitive than FT-IR. Requires more expensive instrumentation and deuterated solvents.
Causality in Method Selection

The choice of analytical technique is dictated by the specific information required.

  • For rapid confirmation of the presence of hydroxyl and nitrile groups , FT-IR is the most efficient method due to the strong and characteristic absorptions of these functionalities.

  • To study the nitrile group in an aqueous environment or to analyze the carbon backbone , Raman spectroscopy offers a distinct advantage over FT-IR.

  • For unambiguous structural elucidation and stereochemical analysis , NMR spectroscopy is unparalleled, providing a complete picture of the atomic connectivity within the molecule.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the FT-IR analysis of this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_interp Spectral Interpretation Prep Melt Solid Sample Film Create Thin Film on Salt Plate Prep->Film Background Acquire Background Spectrum Film->Background SampleScan Acquire Sample Spectrum Background->SampleScan Process Data Processing (Ratio, Baseline Correction) SampleScan->Process IdentifyOH Identify Broad -OH Peak (3600-3200 cm⁻¹) Process->IdentifyOH IdentifyCN Identify Sharp -C≡N Peak (2260-2240 cm⁻¹) IdentifyCH Identify C-H Peaks (~2900 cm⁻¹)

Caption: A streamlined workflow for the FT-IR analysis of this compound.

Decision Making in Spectroscopic Analysis

The selection of an appropriate analytical technique is a critical step in the research process. The following diagram provides a decision-making framework for choosing between FT-IR, Raman, and NMR for the analysis of this compound.

Decision_Tree cluster_ftir FT-IR cluster_raman Raman cluster_nmr NMR Start Analytical Goal? FTIR_Goal Rapid Functional Group ID? Start->FTIR_Goal Raman_Goal Aqueous Sample or Focus on C-C Bonds? Start->Raman_Goal NMR_Goal Detailed Structural Elucidation? Start->NMR_Goal FTIR_Result Use FT-IR FTIR_Goal->FTIR_Result Yes Raman_Result Use Raman Raman_Goal->Raman_Result Yes NMR_Result Use NMR NMR_Goal->NMR_Result Yes

Caption: A decision tree for selecting the optimal spectroscopic technique.

Conclusion

FT-IR spectroscopy stands out as a rapid, reliable, and accessible method for the qualitative analysis of the hydroxyl and nitrile functional groups in this compound. The characteristic broadness of the -OH peak provides immediate insight into hydrogen bonding, while the sharp, intense -C≡N peak serves as a definitive marker for the nitrile group. For a more nuanced understanding of the molecule, particularly in complex matrices or for complete structural determination, complementary techniques such as Raman and NMR spectroscopy are invaluable. By understanding the strengths and limitations of each method, researchers can strategically select the most appropriate analytical tools to achieve their scientific objectives.

References

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A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Hydroxycyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, the unambiguous structural elucidation of novel or known compounds is paramount. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone technique for providing detailed molecular information. This guide offers an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-hydroxycyclohexanecarbonitrile, a bifunctional cycloalkane. To provide a comprehensive understanding, its fragmentation behavior is compared with that of two structurally related molecules: cyclohexanol and acetone cyanohydrin. This comparative approach highlights the distinct influence of the hydroxyl (-OH) and nitrile (-CN) groups, both individually and in concert, on the fragmentation pathways of a cyclic aliphatic scaffold.

Introduction to this compound and its Analytical Significance

This compound (C₇H₁₁NO, Molecular Weight: 125.17 g/mol ) is a cyanohydrin derived from cyclohexanone.[1][2] Cyanohydrins are versatile intermediates in organic synthesis, and their characterization is crucial for reaction monitoring and quality control. Understanding the mass spectral fragmentation of this molecule is essential for its rapid and accurate identification in complex matrices, a common requirement in pharmaceutical development and metabolomics. Electron ionization mass spectrometry provides a reproducible fragmentation "fingerprint" that is invaluable for structural confirmation.

Experimental Protocol: Acquiring the Mass Spectrum

The data presented in this guide is based on standard gas chromatography-mass spectrometry (GC-MS) analysis under electron ionization (EI) conditions. The following protocol outlines a typical workflow for obtaining the mass spectrum of this compound.

Sample Preparation

A dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate is prepared. The concentration should be optimized to avoid column overloading, typically in the range of 10-100 µg/mL.

Gas Chromatography (GC) Conditions
  • Injector: Split/splitless inlet, typically operated in split mode (e.g., 50:1 split ratio) to handle the sample concentration. The injector temperature is set to 250°C to ensure rapid volatilization.

  • Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness dimethylpolysiloxane column, is suitable for this analysis.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, followed by a ramp of 10°C/min to 250°C, with a final hold for 5 minutes. This program ensures good separation from any impurities and solvent front.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns that are comparable to library spectra.

  • Mass Analyzer: Quadrupole mass analyzer.

  • Scan Range: m/z 40-200 to cover the molecular ion and all significant fragments.

  • Ion Source Temperature: 230°C.

  • Interface Temperature: 280°C.

The causality behind these choices lies in establishing a robust and reproducible method. The non-polar GC column separates compounds based on boiling point, which is appropriate for a relatively small molecule like this compound. The 70 eV ionization energy is a long-standing convention that allows for the creation of extensive, comparable spectral libraries, such as the NIST Mass Spectral Library.[3]

Fragmentation Pattern Analysis

Upon ionization in the mass spectrometer, this compound undergoes a series of fragmentation reactions. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).

This compound: A Tale of Two Functional Groups

The mass spectrum of this compound is characterized by the absence or very low abundance of the molecular ion peak (M⁺˙ at m/z 125). This is common for aliphatic alcohols, where the initial radical cation is unstable and readily undergoes fragmentation.[4] The most significant peaks are observed at lower m/z values, indicating extensive fragmentation of the cyclohexane ring.[1]

Key Fragment Ions:

m/zProposed Fragment Structure/LossRelative Abundance
98[M - HCN]⁺˙Low
97[M - H₂O]⁺˙Low
82[M - HCN - H₂]⁺˙ or [M - H₂O - CH₃]⁺Moderate
55 [C₄H₇]⁺Base Peak
56[C₄H₈]⁺˙High
41[C₃H₅]⁺ (Allyl cation)High

The fragmentation is initiated by the ionization of a non-bonding electron from the oxygen or nitrogen atom. The subsequent fragmentation is driven by the stability of the resulting cations and neutral losses.

Proposed Fragmentation Pathway of this compound

G M [C₇H₁₁NO]⁺˙ m/z 125 F98 [C₆H₁₀O]⁺˙ m/z 98 M->F98 - HCN F97 [C₇H₉N]⁺˙ m/z 97 M->F97 - H₂O F82 [C₆H₁₀]⁺˙ m/z 82 F98->F82 - H₂ F97->F82 - CH₃ F56 [C₄H₈]⁺˙ m/z 56 F82->F56 - C₂H₂ F41 [C₃H₅]⁺ m/z 41 F82->F41 - C₃H₅ F55 [C₄H₇]⁺ m/z 55 (Base Peak) F56->F55 - H

Caption: Proposed EI fragmentation of this compound.

Comparative Analysis with Alternative Structures

To appreciate the unique fragmentation pattern of this compound, it is instructive to compare it with molecules that contain its constituent functional groups separately.

Alternative 1: Cyclohexanol

Cyclohexanol (C₆H₁₂O, Molecular Weight: 100.16 g/mol ) provides a baseline for the fragmentation of the hydroxylated cyclohexane ring.[5] Its mass spectrum also shows a weak molecular ion peak (m/z 100). The two primary fragmentation pathways for alcohols are alpha-cleavage and dehydration.[6]

Key Fragment Ions of Cyclohexanol:

m/zProposed Fragment Structure/LossRelative Abundance
82[M - H₂O]⁺˙Moderate
57 [C₄H₉]⁺Base Peak
44[C₂H₄O]⁺˙Moderate

The base peak at m/z 57 is a hallmark of cyclohexanol fragmentation and is proposed to arise from a complex rearrangement following the initial ring-opening.[7] The significant peak at m/z 82 corresponds to the loss of a water molecule, a classic fragmentation for alcohols.[6]

Fragmentation of Cyclohexanol vs. This compound

G cluster_0 Cyclohexanol cluster_1 This compound M_cy [C₆H₁₂O]⁺˙ m/z 100 F82_cy [C₆H₁₀]⁺˙ m/z 82 M_cy->F82_cy - H₂O F57_cy [C₄H₉]⁺ m/z 57 (Base Peak) M_cy->F57_cy Ring opening & rearrangement M_hcn [C₇H₁₁NO]⁺˙ m/z 125 F98_hcn [C₆H₁₀O]⁺˙ m/z 98 M_hcn->F98_hcn - HCN F55_hcn [C₄H₇]⁺ m/z 55 (Base Peak) M_hcn->F55_hcn Complex fragmentation

Caption: Comparison of primary fragmentation pathways.

The comparison reveals that the presence of the nitrile group in this compound fundamentally alters the fragmentation. Instead of the characteristic loss of water (m/z 107, not observed) or the formation of an m/z 57 ion, the molecule prefers to lose hydrogen cyanide (HCN) or undergo more extensive ring fragmentation leading to the stable C₄H₇⁺ cation (m/z 55).

Alternative 2: Acetone Cyanohydrin

Acetone cyanohydrin (C₄H₇NO, Molecular Weight: 85.10 g/mol ) serves as a simple, acyclic model to observe the interplay between a hydroxyl and a nitrile group attached to the same carbon.[8]

Key Fragment Ions of Acetone Cyanohydrin:

m/zProposed Fragment Structure/LossRelative Abundance
70 [M - CH₃]⁺Base Peak
43[CH₃CO]⁺High
68[M - OH]⁺ or [M - H - H₂]⁺Moderate

The fragmentation of acetone cyanohydrin is dominated by the loss of a methyl radical to form a stable, resonance-delocalized cation at m/z 70, which is the base peak.[9] The formation of the acetyl cation (m/z 43) is also a major pathway.

This contrasts sharply with this compound, where simple alpha-cleavage of a C-C bond in the ring is less favored than pathways involving the loss of small stable molecules (HCN, H₂O) and subsequent ring fragmentation. The cyclic structure of this compound imposes constraints that lead to more complex rearrangement pathways, as is typical for cycloalkanes.[10]

Conclusion

The mass spectrometry fragmentation pattern of this compound is a unique fingerprint resulting from the combined influence of its hydroxyl, nitrile, and cyclohexane moieties. The primary fragmentation pathways involve the loss of hydrogen cyanide and extensive ring cleavage, leading to a base peak at m/z 55.

A comparative analysis with cyclohexanol and acetone cyanohydrin provides valuable insights:

  • The nitrile group provides a facile elimination pathway (loss of HCN) that competes with the typical dehydration of cyclic alcohols.

  • The rigid cyclic structure prevents the simple alpha-cleavage observed in acyclic cyanohydrins, favoring complex rearrangements and fragmentation of the ring itself.

This guide provides a foundational understanding for researchers to confidently identify this compound and distinguish it from structurally similar compounds using mass spectrometry. The provided experimental protocol serves as a self-validating system for obtaining high-quality, reproducible data for this and other related analytes.

References

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A Comparative Guide to HPLC Methods for the Analysis of 1-Hydroxycyclohexanecarbonitrile Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in syntheses involving 1-Hydroxycyclohexanecarbonitrile, robust analytical methodologies are paramount for monitoring reaction kinetics, assessing purity, and ensuring the quality of intermediates. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for these analytical challenges. This guide provides an in-depth comparison of Reversed-Phase (RP) and Normal-Phase (NP) HPLC methods for the analysis of this compound, offering field-proven insights and detailed experimental protocols to support informed methodological choices.

The Synthetic Landscape: Formation of this compound

This compound is typically synthesized through the nucleophilic addition of a cyanide anion to cyclohexanone. This reaction, a classic example of cyanohydrin formation, is reversible and often catalyzed by a base.[1] The equilibrium nature of this reaction necessitates careful monitoring to optimize conversion and minimize the reversion to starting materials.

Key chemical species to monitor in this reaction include:

  • Cyclohexanone (Reactant): A non-polar ketone.

  • Cyanide Source (Reactant): Typically hydrogen cyanide (HCN) or a salt like sodium cyanide (NaCN).

  • This compound (Product): A polar molecule containing both a hydroxyl and a nitrile functional group.

  • Potential By-products/Impurities: These can include unreacted starting materials, products from side reactions, or degradation products. For instance, under certain conditions, the cyanohydrin can be hydrolyzed to form 1-hydroxycyclohexanecarboxylic acid.[2]

The distinct polarity differences between the non-polar reactant (cyclohexanone) and the polar product (this compound) form the basis for their effective separation by HPLC.

Cyclohexanone Cyclohexanone Reaction + Cyclohexanone->Reaction HCN HCN HCN->Reaction Product This compound Product->Reaction Reversible Reaction->Product Base Catalyst

Caption: Synthesis of this compound.

Comparative Analysis of HPLC Methodologies

The choice between Reversed-Phase (RP) and Normal-Phase (NP) HPLC is critical and depends on the specific analytical goals, such as routine reaction monitoring or detailed impurity profiling.

FeatureReversed-Phase (RP) HPLCNormal-Phase (NP) HPLC
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., Silica, Cyano)
Mobile Phase Polar (e.g., Acetonitrile/Water, Methanol/Water)Non-polar (e.g., Hexane/Isopropanol)
Elution Order Most polar compounds elute first.Least polar compounds elute first.
Suitability for this compound Analysis Excellent for separating the polar product from the non-polar cyclohexanone reactant.Offers alternative selectivity, particularly for resolving isomers or closely related polar impurities.[3]
Advantages Robust, reproducible, wide applicability, compatible with aqueous samples.Superior for separating very polar compounds that have little or no retention in RP-HPLC. Better for separating isomers.[3]
Disadvantages Potential for poor retention of very polar compounds.Sensitive to water content in the mobile phase, which can affect reproducibility. Solvents are more expensive and hazardous.
Rationale for Method Selection

For routine monitoring of the conversion of cyclohexanone to this compound, Reversed-Phase HPLC is generally the preferred method. The significant difference in polarity between the reactant and product allows for a straightforward and robust separation. The polar this compound will have a shorter retention time than the non-polar cyclohexanone on a C18 column.

Normal-Phase HPLC becomes a valuable alternative when dealing with complex reaction mixtures that may contain multiple polar by-products or isomers that are not well-resolved by RP-HPLC.[3] It can also be advantageous for preparative chromatography where the use of volatile non-polar organic solvents facilitates easier sample recovery.

Experimental Protocols

The following protocols are designed to be self-validating systems, providing a robust starting point for method development and validation in accordance with ICH guidelines.[4]

Protocol 1: Reversed-Phase HPLC for Reaction Monitoring

This method is optimized for the rapid analysis of reaction progress, focusing on the separation of cyclohexanone and this compound.

Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient: 30% B to 70% B over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Withdraw a 100 µL aliquot from the reaction mixture.

  • Quench the reaction by diluting with 900 µL of a 50:50 mixture of water and acetonitrile.

  • Vortex to ensure homogeneity.

  • Filter through a 0.45 µm syringe filter into an HPLC vial.

Expected Results:

Under these conditions, this compound will elute earlier than cyclohexanone due to its higher polarity. A typical chromatogram will show a well-resolved peak for the product, allowing for accurate quantification of its formation over time.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis A Reaction Aliquot B Quench & Dilute A->B C Vortex B->C D Filter C->D E Inject Sample D->E F RP-C18 Column Separation E->F G UV Detection (210 nm) F->G H Data Acquisition & Analysis G->H

Caption: RP-HPLC Analytical Workflow.

Protocol 2: Normal-Phase HPLC for Impurity Profiling

This method is designed to provide alternative selectivity for the analysis of potential polar impurities that may not be well-resolved in the reversed-phase method.

Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a UV detector, equipped for use with organic solvents.

  • Column: Silica, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase:

    • A: n-Hexane

    • B: Isopropanol

  • Isocratic: 90% A / 10% B

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detector Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Withdraw a 100 µL aliquot from the reaction mixture.

  • Dilute with 900 µL of the mobile phase (90:10 Hexane:Isopropanol).

  • Vortex to ensure homogeneity.

  • Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

Expected Results:

In this normal-phase system, the elution order is inverted compared to RP-HPLC. The non-polar cyclohexanone will elute first, followed by the more polar this compound. This method can provide enhanced resolution for any polar by-products that might co-elute with the main product or reactant in a reversed-phase system.

Data Presentation and Comparison

The following table presents hypothetical data to illustrate the comparative performance of the two methods for the analysis of a standard mixture of cyclohexanone and this compound.

ParameterRP-HPLC MethodNP-HPLC Method
Retention Time (this compound) ~ 3.5 min~ 6.8 min
Retention Time (Cyclohexanone) ~ 7.2 min~ 4.1 min
Resolution (Product/Reactant) > 2.0> 2.0
Theoretical Plates (Product) > 5000> 7000
Tailing Factor (Product) 1.11.3

Analysis of Performance:

Both methods demonstrate the capability to baseline resolve the product from the starting material. The RP-HPLC method offers a faster analysis time, making it ideal for high-throughput reaction monitoring. The NP-HPLC method, with its longer column and different selectivity, provides a higher number of theoretical plates, suggesting better efficiency for resolving closely related impurities.

Trustworthiness and Method Validation

To ensure the trustworthiness of the analytical data, any HPLC method used for product release or in a regulated environment must be validated according to ICH Q2(R2) guidelines.[4][5] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This involves analyzing blank samples (diluent), placebo samples (reaction matrix without reactants), and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80-120% of the expected sample concentration.

  • Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

By systematically evaluating these parameters, the chosen HPLC method can be demonstrated to be fit for its intended purpose, providing reliable and accurate data for critical decision-making in research and development.

Conclusion

Both Reversed-Phase and Normal-Phase HPLC are powerful techniques for the analysis of this compound reactions. RP-HPLC generally serves as the workhorse method for routine monitoring due to its speed, robustness, and straightforward separation of the polar product from the non-polar reactant. NP-HPLC provides an orthogonal separation mechanism that is invaluable for in-depth impurity profiling and for resolving components that may be challenging to separate by RP-HPLC. The selection of the most appropriate method should be guided by the specific analytical requirements of the project, with a thorough validation process to ensure the integrity of the generated data.

References

  • Phenomenex (n.d.). Reversed Phase HPLC Method Development. Retrieved from [https://www.phenomenex.com/Documents/Web_EN/ Reversed Phase HPLC Method Development.pdf]([Link] Reversed Phase HPLC Method Development.pdf)

  • Organic Chemistry Portal (2021). Synthesis of Cyanohydrins. Retrieved from [Link]

  • Chemistry LibreTexts (2023). Cyanohydrins. Retrieved from [Link]

  • Winkler, M., et al. (2012). Synthesis of Chiral Cyanohydrins by Recombinant Escherichia coli Cells in a Micro-Aqueous Reaction System. Applied and Environmental Microbiology, 78(10), 3823-3826. Retrieved from [Link]

  • SIELC Technologies (2018). Cyclopentanecarbonitrile, 1-hydroxy-. Retrieved from [Link]

  • European Medicines Agency (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Google Patents (2023). CN116496175A - A kind of preparation method of cyclohexanone cyanohydrin.
  • Phenomenex (n.d.). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • Chromatography Forum (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]

  • PrepChem (n.d.). Synthesis of Production of Cyclohexanone Cyanohydrin. Retrieved from [Link]

  • O'Hare, M. J., Nice, E. C., & Capp, M. (1980). Reversed- and normal-phase high-performance liquid chromatography of 18-hydroxylated steroids and their derivatives. Comparison of selectivity, efficiency and recovery from biological samples. Journal of Chromatography A, 198(1), 23-39. Retrieved from [Link]

  • Chen, Y., et al. (2023). Biocatalytic Enantioselective Synthesis of Chiral β-Hydroxy Nitriles Using Cyanohydrins as Cyano Sources. ACS Catalysis, 13(21), 14352-14359. Retrieved from [Link]

  • Organic Syntheses (n.d.). CYANOHYDRINS FROM KETONES: BENZOPHENONE CYANOHYDRIN. Retrieved from [Link]

  • Dadashipour, M., & Asano, Y. (2011). PmHNL catalyzed (R)-cyanohydrin synthesis from aliphatic aldehydes. Journal of Biotechnology, 155(3), 302-309. Retrieved from [Link]

  • Moravek (n.d.). Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. Retrieved from [Link]

  • Purkarthofer, T., & Griengl, H. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(25), 5854-5867. Retrieved from [Link]

  • Hawach Scientific (n.d.). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]

  • International Journal of Multidisciplinary Research and Growth Evaluation (2021). Method Development and Validation for the Quantitative Estimation of Trametinib in API Form and Marketed Tablet Dosage Form by RP-HPLC. Retrieved from [Link]

  • VŠCHT Praha (n.d.). High Performance Liquid Chromatography. Retrieved from [Link]

  • Organic Chemistry Tutor (2024, January 14). Cyanohydrin Formation and Reactions [Video]. YouTube. Retrieved from [Link]

  • Pharmacia (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Retrieved from [Link]

  • European Journal of Pharmaceutical and Medical Research (n.d.). A REVIEW ON COMPARISON BETWEEN NORMAL PHASE AND REVERE PHASE HPLC. Retrieved from [Link]

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A Comparative Guide to the Synthesis Efficiency of 1-Hydroxycyclohexanecarbonitrile and Acetone Cyanohydrin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, cyanohydrins serve as versatile intermediates, pivotal in the construction of a diverse array of functional groups and molecular scaffolds. Among these, 1-hydroxycyclohexanecarbonitrile (cyclohexanone cyanohydrin) and acetone cyanohydrin are two prominent examples, each with distinct synthetic pathways, efficiencies, and application profiles. This guide provides an in-depth, objective comparison of the synthesis efficiency of these two key cyanohydrins, supported by experimental data, to inform judicious selection in research and development settings.

Introduction: Key Cyanohydrin Building Blocks

This compound and acetone cyanohydrin are α-hydroxynitriles, characterized by the presence of a hydroxyl and a nitrile group on the same carbon atom. This unique structural motif imbues them with a rich chemical reactivity, making them valuable precursors for α-hydroxy acids, α-amino acids, and various heterocyclic compounds.

  • This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its cyclohexyl ring provides a scaffold for the development of compounds with specific stereochemical and conformational properties.[1] It is utilized as a substrate in enzymatic reactions and as a precursor for molecules like 1-aminomethyl cyclohexanol.[1]

  • Acetone cyanohydrin is a commodity chemical with large-scale industrial applications, most notably as the primary precursor to methyl methacrylate (MMA), the monomer for polymethyl methacrylate (PMMA), commonly known as acrylic or Plexiglas. It also serves as a convenient and safer surrogate for hydrogen cyanide (HCN) in various chemical transformations.[2]

Synthesis Efficiency: A Head-to-Head Comparison

The efficiency of a chemical synthesis is a multifaceted consideration, encompassing not only the reaction yield but also factors such as catalyst performance, reaction conditions, and the ease of purification.

Synthetic Routes and Reaction Mechanisms

Both cyanohydrins are synthesized via the nucleophilic addition of a cyanide anion to the carbonyl carbon of the corresponding ketone (cyclohexanone or acetone). The reaction is typically base-catalyzed, as the cyanide ion (CN⁻) is a more potent nucleophile than HCN.

The general mechanism involves the attack of the cyanide ion on the carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate is then protonated, typically by a molecule of HCN generated in situ or by a protic solvent, to yield the cyanohydrin product and regenerate the cyanide catalyst.

G cluster_0 Cyanohydrin Formation Mechanism Ketone Ketone (Cyclohexanone or Acetone) Cyanide Cyanide Ion (CN⁻) Alkoxide Tetrahedral Alkoxide Intermediate HCN HCN Cyanohydrin Cyanohydrin Product Regenerated_Cyanide Regenerated CN⁻

Comparative Synthesis Data

The following table summarizes key experimental data for the synthesis of this compound and acetone cyanohydrin, highlighting the differences in their synthetic efficiency.

ParameterThis compoundAcetone Cyanohydrin
Starting Materials Cyclohexanone, HCN (or NaCN/H⁺)Acetone, HCN (or NaCN/H⁺)
Catalyst Solid base catalyst (e.g., M/N type)[3]Basic catalysts (e.g., NaOH, K₂CO₃) or in situ generated base[2]
Reaction Conditions Continuous flow, 80°C[3]Batch process, typically 10-20°C[2]
Reported Yield Up to 98.9% conversion and 98.9% selectivity[3]77-78% (lab scale, NaCN/H₂SO₄)[2]
Key Process Features Continuous operation, catalyst recycling, solvent-free potential[3]Well-established batch procedures, requires acidification and extraction[2]
Downstream Processing Flash evaporation of unreacted HCN[3]Distillation under reduced pressure, extraction with ether[2]
Analysis of Synthesis Efficiency

This compound: Recent advancements, particularly in the use of solid base catalysts in continuous flow systems, have significantly improved the synthesis efficiency of this compound. A Chinese patent describes a method with a substrate conversion rate of up to 98.9% and product selectivity of up to 98.9%.[3] This process offers several advantages:

  • High Yield and Selectivity: The optimized catalytic system minimizes the formation of by-products.[3]

  • Process Intensification: Continuous flow operation allows for better control over reaction parameters and facilitates large-scale production.[3]

  • Sustainability: The use of a recyclable solid catalyst and the potential for solvent-free conditions contribute to a greener synthetic route. The process also simplifies downstream processing by removing unreacted HCN through flash evaporation.[3]

Acetone Cyanohydrin: The synthesis of acetone cyanohydrin is a well-established industrial process. The classic laboratory preparation detailed in Organic Syntheses involves the reaction of acetone with sodium cyanide and sulfuric acid, yielding 77-78% of the distilled product.[2] Industrial processes often utilize liquid hydrogen cyanide and a basic catalyst.[2] While reliable, these methods present certain efficiency considerations:

  • Moderate Yields: The reported yields for the classic batch process are good but not quantitative.

  • Work-up Intensive: The traditional synthesis requires careful neutralization and extraction procedures to isolate the product, which can be time-consuming and generate significant waste.[2]

  • Safety Concerns: The use of large quantities of sodium cyanide and the in situ generation of HCN necessitate stringent safety protocols.

Experimental Protocols

Synthesis of this compound (Continuous Flow)

This protocol is based on the principles described in a recent patent for a high-efficiency synthesis.[3]

Materials:

  • Cyclohexanone

  • Liquid Hydrogen Cyanide (HCN)

  • Solid Base Catalyst (M/N type as described in the patent)

  • Reactor (Continuous flow packed bed reactor)

Procedure:

  • Pack the continuous flow reactor with the solid base catalyst.

  • Preheat the reactor to 80°C.

  • Prepare a premixed solution of cyclohexanone and liquid HCN (e.g., a 1:3 molar ratio).

  • Feed the premixed solution through the heated reactor at a controlled flow rate to achieve the desired residence time (e.g., 3 hours).

  • Collect the reaction mixture exiting the reactor.

  • Subject the reaction mixture to flash evaporation to remove any unreacted HCN.

  • The resulting product is high-purity this compound.

G cluster_0 Continuous Synthesis of this compound Premix Cyclohexanone + HCN Premix Reactor Packed Bed Reactor (80°C, Solid Catalyst) Flash_Evap Flash Evaporation Product High-Purity Product HCN_Recycle HCN Recycle

Synthesis of Acetone Cyanohydrin (Batch Process)

This is a classic laboratory procedure adapted from Organic Syntheses.[2]

Materials:

  • Acetone

  • Sodium Cyanide (NaCN)

  • Sulfuric Acid (H₂SO₄), 40% solution

  • Diethyl Ether

  • Anhydrous Sodium Sulfate

Procedure:

  • In a well-ventilated fume hood, combine acetone and a solution of sodium cyanide in water in a flask equipped with a stirrer and a dropping funnel.

  • Cool the mixture in an ice bath to 10-15°C.

  • Slowly add 40% sulfuric acid to the stirred mixture, maintaining the temperature between 10°C and 20°C.

  • After the addition is complete, continue stirring for 15 minutes.

  • Separate the organic layer if one forms.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the ether by distillation.

  • Distill the residue under reduced pressure to obtain pure acetone cyanohydrin.

G cluster_0 Batch Synthesis of Acetone Cyanohydrin Reactants Acetone + NaCN Solution Acidification Slow Addition of H₂SO₄ (10-20°C) Workup Phase Separation & Ether Extraction Drying Drying with Na₂SO₄ Distillation Vacuum Distillation Product Pure Acetone Cyanohydrin

Applications in Drug Discovery and Development

The choice between these two cyanohydrins often depends on the specific synthetic goal and the desired molecular architecture.

  • This compound provides a gateway to cyclohexyl-containing scaffolds, which are prevalent in many biologically active molecules due to their ability to impart favorable pharmacokinetic properties. Its derivatives are being explored for their potential as anticonvulsant agents and in treatments for cancer and Alzheimer's disease.[1]

  • Acetone Cyanohydrin , beyond its use in polymer chemistry, is a valuable reagent in its own right. It serves as a convenient in situ source of HCN for various reactions, including the Strecker amino acid synthesis and the hydrocyanation of Michael acceptors.[2][4] This avoids the need to handle highly toxic and volatile liquid HCN directly in the laboratory.

Safety Considerations: A Critical Overview

Both this compound and acetone cyanohydrin are highly toxic compounds and must be handled with extreme caution in a well-ventilated fume hood by trained personnel.[5]

  • Toxicity: The primary hazard associated with these compounds is the potential for the release of hydrogen cyanide, a potent and rapidly acting poison.[5] They are toxic by inhalation, ingestion, and skin absorption.

  • Handling: Personal protective equipment (PPE), including appropriate gloves, lab coat, and eye protection, is mandatory. A cyanide antidote kit should be readily available when working with these substances.

  • Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent like sodium hypochlorite solution before disposal according to institutional guidelines.

Conclusion and Future Outlook

The synthesis of both this compound and acetone cyanohydrin are well-established and crucial for various sectors of the chemical industry.

From an efficiency standpoint, recent developments in the continuous synthesis of This compound using solid catalysts demonstrate a significant leap forward, offering near-quantitative yields and a more sustainable process. This makes it an increasingly attractive intermediate for the pharmaceutical and fine chemical industries where complex molecular architectures are paramount.

Acetone cyanohydrin , while synthesized with slightly lower yields in traditional batch processes, remains an indispensable industrial chemical due to its large-scale application in polymer production. Its role as a convenient HCN surrogate also ensures its continued importance in laboratory and industrial synthesis.

The choice between these two cyanohydrins will ultimately be dictated by the specific requirements of the target molecule, the scale of the synthesis, and the desired balance between synthetic efficiency, cost, and process safety. The ongoing development of more efficient and sustainable catalytic systems will undoubtedly continue to shape the landscape of cyanohydrin chemistry.

References

  • CN105646172A - 1-hydroxy cyclohexyl phenyl methanone synthesis process - Google P
  • CN116496175A - A kind of preparation method of cyclohexanone cyanohydrin - Google P
  • CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone - Google P
  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D. (URL: [Link])

  • 1-Cyano-1-hydroxycyclohexane | C7H11NO | CID 13610 - PubChem. (URL: [Link])

  • Cyanohydrin - Wikipedia. (URL: [Link])

  • CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google P
  • Cyanohydrins – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Cyanohydrins - Chemistry LibreTexts. (URL: [Link])

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A Comparative Guide to the Biological Activity of 1-Hydroxycyclohexanecarbonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Scaffold of 1-Hydroxycyclohexanecarbonitrile

This compound, a cyanohydrin derived from cyclohexanone, represents a fascinating and versatile chemical scaffold in the realm of medicinal chemistry and drug discovery. The inherent reactivity of the hydroxyl and nitrile functional groups provides a fertile ground for a myriad of chemical modifications, leading to a diverse array of derivatives.[1] While the parent compound itself has not been extensively profiled for a wide range of biological activities, the broader class of cyclohexane derivatives has demonstrated significant potential across various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications.[2]

This guide aims to provide a comprehensive comparison of the biological activities of this compound and its derivatives. By examining the available experimental data, we will delve into the structure-activity relationships (SAR) that govern their efficacy and explore the mechanistic underpinnings of their actions. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this chemical class and to guide the rational design of novel, potent, and selective agents.

Core Principles of Investigation: A Self-Validating Approach

In the exploration of novel chemical entities, a rigorous and self-validating experimental approach is paramount. The protocols and data presented herein are designed to provide a clear and objective comparison, with an emphasis on reproducibility and mechanistic understanding. Our narrative is built upon three foundational pillars:

  • Expertise & Experience: We will not merely list experimental steps but will elucidate the scientific rationale behind the choice of assays, model systems, and analytical techniques. This approach provides a deeper understanding of the data and its implications.

  • Trustworthiness: The described protocols are designed as self-validating systems, incorporating appropriate positive and negative controls to ensure the reliability and accuracy of the experimental outcomes.

  • Authoritative Grounding & Comprehensive References: All mechanistic claims and protocol standards are supported by citations from authoritative scientific literature, ensuring a strong foundation in established scientific principles.

Synthesis of this compound Derivatives: A General Overview

The generation of a library of this compound derivatives is the first critical step in any comparative biological evaluation. The synthetic strategies employed often leverage the reactivity of the hydroxyl and nitrile moieties.

Synthesis_Workflow A This compound (Parent Compound) B Esterification/Etherification (at Hydroxyl Group) A->B Acyl chlorides, Alkyl halides C Nitrile Hydrolysis/Reduction (at Cyano Group) A->C Acid/Base Hydrolysis, Reducing Agents (e.g., LiAlH4) D Cyclohexane Ring Modification A->D Ring-opening/closing reactions, Substituent addition E Library of Derivatives B->E C->E D->E

Caption: General synthetic strategies for generating derivatives of this compound.

A common approach involves the esterification or etherification of the hydroxyl group to introduce a variety of substituents, thereby modulating the lipophilicity and steric bulk of the molecule. Alternatively, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up further avenues for derivatization.[3] Modifications to the cyclohexane ring itself, though more synthetically challenging, can also lead to novel analogs with unique conformational properties.

Comparative Biological Activity: A Multifaceted Analysis

The true potential of a chemical scaffold is unveiled through its systematic evaluation in a battery of biological assays. Here, we will explore the comparative antimicrobial, cytotoxic, and enzyme inhibitory activities of this compound derivatives, drawing upon available data for structurally related compounds where direct comparisons are limited.

Antimicrobial Activity

The emergence of antimicrobial resistance is a pressing global health crisis, necessitating the discovery of novel antibacterial and antifungal agents.[4] Cyclohexane derivatives have shown promise in this area, with their mechanism of action often attributed to the disruption of microbial membranes or the inhibition of essential enzymes.[2]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a standardized method for determining the MIC of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[5]

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth. A positive control (a known antibiotic) and a negative control (broth with no compound) are included.

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plates are then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Comparative Antimicrobial Data (Hypothetical)

CompoundDerivative TypeMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)MIC vs. C. albicans (µg/mL)
1 This compound (Parent)>128>128>128
2 O-Acetyl derivative6412864
3 O-Benzoyl derivative326432
4 1-Aminomethylcyclohexanol128>128128
5 1-Carboxycyclohexanol>128>128>128

Structure-Activity Relationship Insights:

Based on the hypothetical data, esterification of the hydroxyl group (compounds 2 and 3 ) appears to enhance antimicrobial activity compared to the parent compound (1 ). The introduction of a more lipophilic benzoyl group (3 ) leads to a greater increase in potency than the acetyl group (2 ), suggesting that increased lipophilicity may facilitate membrane disruption. Modification of the nitrile group to an amine (4 ) or a carboxylic acid (5 ) does not appear to be a favorable strategy for enhancing antimicrobial activity.

Cytotoxic Activity against Cancer Cell Lines

The search for novel anticancer agents is a cornerstone of modern drug discovery. Many cyclohexane derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[2]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: The culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.[2]

Comparative Cytotoxicity Data (Hypothetical)

CompoundDerivative TypeIC50 vs. MCF-7 (µM)IC50 vs. A549 (µM)
1 This compound (Parent)>100>100
2 O-Acetyl derivative75.288.1
3 O-Benzoyl derivative25.632.5
6 4-Nitrobenzoyl derivative10.315.8
7 4-Methoxybenzoyl derivative45.152.9

Structure-Activity Relationship Insights:

The hypothetical data suggests that esterification of the hydroxyl group enhances cytotoxic activity. The nature of the substituent on the benzoyl ring plays a crucial role. An electron-withdrawing group like nitro (6 ) significantly increases potency compared to the unsubstituted benzoyl derivative (3 ), while an electron-donating group like methoxy (7 ) reduces activity. This indicates that electronic effects, in addition to lipophilicity, are important determinants of cytotoxic potential.

Enzyme Inhibition

Enzyme inhibition is a key mechanism of action for many therapeutic agents. The structural features of this compound and its derivatives make them potential candidates for inhibiting various enzymes, such as proteases, kinases, or metabolic enzymes.

Enzyme_Inhibition cluster_0 Enzyme Active Site Enzyme Enzyme Product Product Enzyme->Product Catalyzes reaction No_Product No Product Enzyme->No_Product Inhibition Inhibitor This compound Derivative Inhibitor->Enzyme Binds to active site (Competitive Inhibition) Substrate Substrate Substrate->Enzyme Binds to active site

Sources

A Comparative Crystallographic Guide to 1-Hydroxycyclohexanecarbonitrile Derivatives: Unveiling Structural Nuances for Drug Discovery and Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Solid-State Structures and Conformational-Functional Relationships

In the landscape of pharmaceutical development, the cyclohexane scaffold remains a cornerstone in the design of novel therapeutics. Its conformational flexibility and the ability to present substituents in well-defined spatial orientations make it a privileged motif. Among its varied derivatives, 1-hydroxycyclohexanecarbonitriles, also known as cyclohexanone cyanohydrins, represent a critical class of intermediates and pharmacophores. The precise three-dimensional arrangement of these molecules, dictated by the subtle interplay of steric and electronic effects, can profoundly influence their biological activity and physicochemical properties. This guide provides an in-depth comparison of the X-ray crystallographic features of 1-hydroxycyclohexanecarbonitrile and its derivatives, offering field-proven insights for researchers engaged in rational drug design and development.

The Strategic Importance of this compound Derivatives in Medicinal Chemistry

The this compound moiety is more than a simple synthetic intermediate; it is a versatile building block that can be elaborated into a wide array of more complex molecular architectures. The geminal hydroxyl and nitrile groups offer orthogonal reactivity, allowing for selective chemical transformations. Furthermore, these functional groups can participate in crucial hydrogen bonding and other non-covalent interactions within a biological target, such as an enzyme's active site. The cyclohexane ring itself, with its characteristic chair and boat conformations, provides a non-planar scaffold that can be exploited to achieve optimal ligand-receptor complementarity. Understanding the preferred solid-state conformation of these derivatives is paramount, as it often reflects the low-energy solution-phase structures that are relevant for biological activity.

X-ray Crystallography: The Gold Standard for Structural Elucidation

While various analytical techniques, such as NMR spectroscopy, provide valuable information about molecular structure and dynamics in solution, single-crystal X-ray diffraction (XRD) offers an unparalleled, high-resolution snapshot of a molecule's atomic arrangement in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, providing unequivocal evidence of a molecule's conformation and the nature of its intermolecular interactions in the crystalline lattice. For drug development, this information is invaluable for building accurate pharmacophore models, understanding structure-activity relationships (SAR), and guiding lead optimization efforts.

The Crystallographic Workflow: From Crystal to Structure

The journey from a powdered compound to a fully refined crystal structure is a multi-step process that demands meticulous experimental technique and careful data analysis.

Crystallographic Workflow Fig. 1: Generalized X-ray Crystallography Workflow cluster_synthesis Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis & Purification Crystal_Growth Crystal Growth Synthesis->Crystal_Growth High Purity Sample Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Single Crystal Data_Processing Data Reduction & Correction Data_Collection->Data_Processing Diffraction Pattern Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Reflection Data Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Model Validation Structure Validation Structure_Refinement->Validation Refined Model

Caption: A simplified flowchart illustrating the key stages of a single-crystal X-ray diffraction study.

Experimental Protocol: A Self-Validating System for Crystal Growth

The critical first step in any crystallographic study is the growth of high-quality single crystals. The following protocol outlines a general approach for the crystallization of this compound derivatives, emphasizing the principles of a self-validating system where success in one step informs and validates the next.

  • Purity is Paramount: Begin with a highly pure sample of the this compound derivative (>98%). Impurities can inhibit crystal nucleation and growth. The purity should be verified by techniques such as NMR spectroscopy and mass spectrometry.

  • Solvent Screening: The choice of solvent is crucial. A systematic screening process should be employed to identify a solvent or solvent system in which the compound has moderate solubility.

    • Rationale: If solubility is too high, the solution will be undersaturated, and crystals will not form. If solubility is too low, precipitation will occur instead of slow crystallization.

    • Procedure: Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, water). Small-scale solubility tests in vials can quickly identify promising candidates.

  • Slow Evaporation – The Workhorse Technique:

    • Methodology: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

    • Causality: As the solvent slowly evaporates, the concentration of the solute gradually increases, eventually reaching a state of supersaturation that drives nucleation and crystal growth. The slow rate is key to forming well-ordered, single crystals rather than an amorphous powder.

  • Vapor Diffusion – A Refined Approach:

    • Methodology: This technique is particularly useful for sensitive compounds or when only small amounts of material are available.

      • Hanging Drop: A drop of the concentrated solution of the compound is placed on a siliconized glass slide, which is then inverted and sealed over a well containing a solvent in which the compound is less soluble (the precipitant).

      • Sitting Drop: A drop of the concentrated solution is placed in a well, which is then sealed in a larger chamber containing the precipitant.

    • Causality: The vapor of the more volatile solvent in the drop slowly diffuses into the precipitant reservoir, while the vapor of the less volatile precipitant diffuses into the drop. This gradual change in solvent composition slowly decreases the solubility of the compound, leading to crystallization.

  • Thermal Methods – Exploiting Temperature-Dependent Solubility:

    • Methodology: For compounds that exhibit a significant change in solubility with temperature, slow cooling of a saturated solution can yield high-quality crystals. Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, or even sub-ambient temperatures, over an extended period.

    • Causality: As the temperature decreases, the solubility of the compound decreases, leading to supersaturation and subsequent crystallization.

Comparative Crystallographic Analysis: Case Studies

To illustrate the structural diversity and conformational preferences of this compound derivatives, we will now compare the crystallographic data of the parent compound with some of its substituted analogs.

This compound: The Archetype

The crystal structure of this compound reveals a chair conformation for the cyclohexane ring, which is the most stable arrangement for this system. In this conformation, the bulky hydroxyl and nitrile groups occupy axial and equatorial positions to minimize steric strain. The precise orientation is determined by a combination of intramolecular and intermolecular forces, including hydrogen bonding.

A pivotal study by Hosten and Betz (2015) elucidated the single-crystal X-ray structure of cyclohexanone cyanohydrin. Their work provides the foundational data for understanding the conformational behavior of this class of compounds.

Impact of Substitution on Conformation and Packing

The introduction of substituents onto the cyclohexane ring can have a profound impact on the preferred conformation and the crystal packing. These changes, in turn, can influence the compound's physical properties, such as melting point and solubility, as well as its biological activity.

Table 1: Comparative Crystallographic Data for this compound and Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Key Conformational Features
This compound C₇H₁₁NOMonoclinicP2₁/c[Data][Data][Data][Data]Chair conformation. Hydroxyl and nitrile groups influence axial/equatorial preference.
4-tert-Butyl-1-hydroxycyclohexanecarbonitrile C₁₁H₁₉NO[Data][Data][Data][Data][Data][Data]The bulky tert-butyl group strongly prefers an equatorial position, "locking" the ring conformation.
2-Methyl-1-hydroxycyclohexanecarbonitrile C₈H₁₃NO[Data][Data][Data][Data][Data][Data]The position of the methyl group (axial vs. equatorial) influences the relative orientation of the hydroxyl and nitrile groups.
4-Hydroxycyclohexanecarbonitrile C₇H₁₁NO[Data][Data][Data][Data][Data][Data]The presence of a second hydroxyl group introduces additional possibilities for hydrogen bonding, potentially leading to different packing arrangements.

Note: Specific crystallographic data (unit cell parameters) are placeholders and would be populated from the cited literature.

Conformational_Analysis Fig. 2: Conformational Preferences in Substituted Derivatives cluster_tertbutyl 4-tert-Butyl Derivative cluster_methyl 2-Methyl Derivative This compound This compound Chair Conformation Chair Conformation This compound->Chair Conformation Favored Axial/Equatorial OH & CN Axial/Equatorial OH & CN Chair Conformation->Axial/Equatorial OH & CN Minimizes Strain tert-Butyl Group tert-Butyl Group Equatorial t-Bu Equatorial Position tert-Butyl Group->Equatorial t-Bu Strongly Prefers Locked Conformation Locked Conformation Equatorial t-Bu->Locked Conformation Methyl Group Methyl Group Axial/Equatorial Me Axial or Equatorial Methyl Group->Axial/Equatorial Me Influences Altered OH/CN Orientation Altered OH/CN Orientation Axial/Equatorial Me->Altered OH/CN Orientation

Caption: A diagram illustrating how substituents influence the conformational preferences of the cyclohexane ring.

The bulky tert-butyl group in the 4-position of the cyclohexane ring acts as a conformational lock, strongly favoring an equatorial position to avoid energetically unfavorable 1,3-diaxial interactions. This predictable conformational preference makes 4-tert-butyl substituted cyclohexanes valuable models in medicinal chemistry for probing specific binding orientations.

In contrast, a smaller substituent like a methyl group at the 2-position allows for more conformational flexibility. The relative energetic cost of placing the methyl group in an axial versus an equatorial position is smaller, and the final observed conformation in the crystal will be a fine balance between intramolecular steric effects and the optimization of intermolecular packing forces.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive understanding of a molecule's behavior requires a multi-faceted analytical approach.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating molecular structure in solution. Techniques like ¹H and ¹³C NMR confirm the connectivity of the molecule, while advanced methods like NOESY can provide information about through-space interactions, offering insights into the predominant solution-phase conformation. Variable temperature NMR studies can also be used to probe the energetics of conformational exchange.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in a molecule. For this compound derivatives, characteristic stretches for the hydroxyl (O-H) and nitrile (C≡N) groups can be readily identified. Changes in the position and shape of the O-H stretching band can indicate the presence and strength of hydrogen bonding.

  • Computational Chemistry: Molecular modeling and computational chemistry are invaluable tools for predicting and rationalizing the conformational preferences of molecules. Quantum mechanical calculations can be used to determine the relative energies of different conformers in the gas phase or in solution (using implicit solvent models). These theoretical calculations can complement experimental data and provide a deeper understanding of the factors governing molecular structure.

Conclusion and Future Outlook

The X-ray crystallographic analysis of this compound and its derivatives provides a wealth of information that is directly applicable to the field of drug discovery and development. By understanding the subtle interplay of substituent effects, conformational preferences, and intermolecular interactions, medicinal chemists can make more informed decisions in the design of new therapeutic agents with improved potency, selectivity, and physicochemical properties.

Future work in this area should focus on expanding the library of crystallographically characterized this compound derivatives to include a wider range of substitution patterns and stereoisomers. Co-crystallization of these compounds with model proteins would provide direct experimental evidence of their binding modes and further enhance our ability to design the next generation of cyclohexane-based therapeutics.

References

  • Hosten, E., & Betz, R. (2015). Synthesis, spectral, and structural characteristics of cyanohydrins derived from aliphatic cyclic ketones. [Journal Name, Volume(Issue), pages]. [Note: A full citation would be provided if the complete article details were accessible.]
  • Additional relevant citations to crystallographic databases (e.g., CCDC)

A Comparative Guide to the Synthesis of 1-(Aminomethyl)cyclohexan-1-ol from 1-Hydroxycyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 1-(Aminomethyl)cyclohexan-1-ol

In the landscape of modern drug discovery and development, the strategic assembly of molecular scaffolds is paramount. 1-(Aminomethyl)cyclohexan-1-ol is a key structural motif and a valuable building block for the synthesis of a variety of pharmaceutical agents. Its rigid, three-dimensional cyclohexane core, coupled with the primary amine and tertiary alcohol functionalities, provides a versatile platform for introducing molecular complexity and optimizing pharmacokinetic properties. The most direct and common precursor for this compound is 1-hydroxycyclohexanecarbonitrile (also known as cyclohexanone cyanohydrin), a readily available starting material.[1][2]

This guide provides an in-depth, comparative analysis of the primary synthetic routes for the transformation of this compound into 1-(aminomethyl)cyclohexan-1-ol. We will dissect two mainstream methodologies: catalytic hydrogenation and chemical reduction with lithium aluminum hydride (LiAlH₄). The objective is to equip researchers, chemists, and process development professionals with the critical data and field-proven insights necessary to select the optimal synthetic strategy based on their specific objectives, whether they be laboratory-scale discovery or large-scale manufacturing.

Primary Synthesis Pathway: Reduction of the Nitrile Moiety

The conversion of the nitrile group (-C≡N) in this compound to a primary aminomethyl group (-CH₂NH₂) is a classic reduction reaction. The core challenge lies in achieving high selectivity for the primary amine while preserving the tertiary hydroxyl group. The two leading methods accomplish this via fundamentally different mechanisms.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a cornerstone of industrial and laboratory synthesis, valued for its efficiency, atom economy, and favorable environmental profile.[3] The process involves the reaction of the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst.

Causality Behind Experimental Choices: The selection of catalyst, solvent, temperature, and pressure are all critical variables that dictate the reaction's success.

  • Catalyst: Group 10 metals such as Raney Nickel, Palladium (Pd), and Platinum (Pt) are highly effective for nitrile reduction.[3] Raney Nickel is often favored in industrial settings due to its high activity and cost-effectiveness. The catalyst provides a surface on which the nitrile and diatomic hydrogen are adsorbed and activated, facilitating the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond.

  • Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the substrate. Alcohols like methanol or ethanol are common choices. The presence of ammonia is sometimes used to suppress the formation of secondary and tertiary amine byproducts, which arise from the reaction of the intermediate imine with the final primary amine product.[3]

  • Pressure & Temperature: Elevated hydrogen pressure increases the concentration of dissolved hydrogen, thereby accelerating the reaction rate. Moderate temperatures are typically employed to ensure a reasonable reaction rate without promoting side reactions or catalyst degradation.

Experimental Protocol: Catalytic Hydrogenation using Raney Nickel

  • Reactor Preparation: A high-pressure hydrogenation vessel (e.g., a Parr autoclave) is charged with this compound (1.0 eq).

  • Solvent and Catalyst Addition: Anhydrous ethanol or methanol is added as the solvent, followed by a catalytic amount of activated Raney Nickel (typically 5-10% by weight of the substrate). Safety Note: Raney Nickel is pyrophoric and must be handled as a slurry in water or an appropriate solvent, away from air.

  • System Purge: The vessel is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, which can deactivate the catalyst.

  • Hydrogenation: The vessel is then pressurized with hydrogen gas to the desired pressure (e.g., 500-1000 psi) and heated to the target temperature (e.g., 60-100 °C) with vigorous stirring.[4]

  • Reaction Monitoring: The reaction is monitored by observing the cessation of hydrogen uptake.

  • Work-up: After cooling and careful depressurization, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The solvent is then removed under reduced pressure to yield the crude 1-(aminomethyl)cyclohexan-1-ol. Further purification can be achieved by crystallization or chromatography if necessary.

Method 2: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent capable of reducing a wide array of functional groups, including nitriles.[5] It serves as a source of hydride ions (H⁻), which act as powerful nucleophiles.[6]

Causality Behind Experimental Choices:

  • Reagent Stoichiometry: The reduction of a nitrile to a primary amine requires two equivalents of hydride, meaning at least 0.5 equivalents of LiAlH₄ are needed per equivalent of nitrile (since LiAlH₄ provides four hydrides).[6] In practice, a slight excess is used to ensure complete conversion.

  • Solvent: LiAlH₄ reacts violently with protic solvents, including water and alcohols.[7] Therefore, the reaction must be conducted in anhydrous aprotic solvents, typically diethyl ether or tetrahydrofuran (THF), which can solvate the lithium cation.

  • Temperature Control: The reaction is highly exothermic. The LiAlH₄ is typically added portion-wise to a cooled solution of the nitrile to maintain control over the reaction temperature and prevent dangerous runaways.

  • Aqueous Work-up: A careful, sequential addition of water and then a base (like aqueous NaOH) is required to quench the excess LiAlH₄ and hydrolyze the resulting aluminum-amine complexes to liberate the desired primary amine.[6][7]

Experimental Protocol: LiAlH₄ Reduction

  • Inert Atmosphere Setup: A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (0.6 eq) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Substrate Addition: A solution of this compound (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure complete reduction.

  • Quenching (Fieser Method): The flask is cooled again to 0 °C. The excess LiAlH₄ is quenched by the slow, sequential, and dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • This procedure is critical for safety and results in the formation of a granular, easily filterable aluminum salt precipitate.

  • Isolation: The resulting white precipitate is removed by filtration, and the filter cake is washed thoroughly with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-(aminomethyl)cyclohexan-1-ol.

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformation and the decision-making workflow for selecting a synthesis method.

Caption: Reaction pathways from the nitrile to the primary amine.

Workflow_Decision Start Define Synthesis Goal: 1-(Aminomethyl)cyclohexan-1-ol Scale What is the required scale? Start->Scale Equipment Is high-pressure hydrogenation equipment available? Scale->Equipment  Large Scale (>100g) Safety What are the safety handling capabilities? Scale->Safety  Lab Scale (<100g) Equipment->Safety No Method_H2 Select: Catalytic Hydrogenation Equipment->Method_H2 Yes Safety->Method_H2 Standard Method_LiAlH4 Select: LiAlH₄ Reduction Safety->Method_LiAlH4 High (Fume hood, inert atm.) End Pure Product Method_H2->End Advantages: - Scalable - Lower Cost - Greener - Simpler Work-up Method_LiAlH4->End Advantages: - No special equipment - Fast reaction times - High reactivity

Caption: Decision workflow for selecting the optimal synthesis method.

Comparative Analysis

The choice between catalytic hydrogenation and LiAlH₄ reduction is not arbitrary; it is a function of scale, available equipment, safety infrastructure, and cost.

ParameterCatalytic HydrogenationLiAlH₄ ReductionJustification & Insights
Typical Yield High (often >90%)High (often >85%)Both methods are highly efficient. Yields for catalytic hydrogenation can be slightly higher due to a cleaner reaction profile and fewer transfer steps during work-up.
Selectivity Very HighVery HighBoth methods are excellent for reducing nitriles without affecting the tertiary alcohol. However, improper conditions in hydrogenation can lead to secondary amine impurities.[3]
Scalability ExcellentPoor to ModerateHydrogenation is the preferred industrial method due to its batch or continuous flow potential. Handling large quantities of LiAlH₄ is hazardous and challenging.
Safety & Handling High pressure (H₂ gas), pyrophoric catalystHighly reactive, water-sensitive reagent; exothermic quenchBoth require significant safety precautions. Hydrogenation involves explosion risk, while LiAlH₄ involves fire risk upon contact with moisture and generates flammable hydrogen gas during quenching.
Equipment High-pressure autoclave requiredStandard laboratory glasswareThe capital investment for hydrogenation equipment is significant, making LiAlH₄ more accessible for small-scale academic or discovery labs.
Cost Lower on large scaleHigherWhile noble metal catalysts can be expensive, their reusability and the low cost of H₂ gas make hydrogenation more economical at scale. LiAlH₄ is a comparatively expensive stoichiometric reagent.
Reaction Time Several hours to >24 hoursTypically 2-6 hoursLiAlH₄ reductions are generally faster on a lab scale. Hydrogenation rates are dependent on catalyst activity, pressure, and temperature.

Conclusion and Recommendation

Both catalytic hydrogenation and lithium aluminum hydride reduction are robust and validated methods for the synthesis of 1-(aminomethyl)cyclohexan-1-ol from its cyanohydrin precursor.

  • For large-scale production, process development, and applications where cost and environmental impact are primary drivers, catalytic hydrogenation is the unequivocally superior choice. Its scalability, atom economy, and established industrial safety protocols make it the standard for manufacturing.

  • For small-scale laboratory synthesis, rapid lead-compound generation, and situations where high-pressure equipment is unavailable, lithium aluminum hydride reduction offers a powerful and convenient alternative. Its speed and efficacy with standard glassware make it an invaluable tool for the discovery chemist, provided that stringent safety protocols for handling and quenching are meticulously followed.

Ultimately, the optimal method is dictated by the specific context of the synthesis. By understanding the underlying chemical principles and practical considerations detailed in this guide, researchers can make an informed decision that aligns with their technical capabilities, safety infrastructure, and overall project goals.

References

  • PubChem Compound Summary for CID 13610, this compound. National Center for Biotechnology Information. [Link]

  • Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers. ResearchGate. [Link]

  • Reducing Nitriles to Primary Amines. Chemguide. [Link]

  • This compound - 931-97-5, C7H11NO. ChemSynthesis. [Link]

  • Cas 931-97-5, 1-HYDROXY-1-CYCLOHEXANECARBONITRILE. LookChem. [Link]

  • Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. ACS Publications. [Link]

  • Process for the preparation of substituted 1-aminomethyl-2-phenyl-cyclohexane compounds.
  • Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. [Link]

  • Nitriles to Amines: LiAlH4 Reduction. JoVE. [Link]

  • Method for the hydrogenation of nitriles to primary amines.
  • Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Nitrile Reduction. Wikipedia. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.